CPUY192018
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C28H26N2O10S2 |
|---|---|
Molecular Weight |
614.6 g/mol |
IUPAC Name |
2-[[4-[carboxymethyl-(4-methoxyphenyl)sulfonylamino]naphthalen-1-yl]-(4-methoxyphenyl)sulfonylamino]acetic acid |
InChI |
InChI=1S/C28H26N2O10S2/c1-39-19-7-11-21(12-8-19)41(35,36)29(17-27(31)32)25-15-16-26(24-6-4-3-5-23(24)25)30(18-28(33)34)42(37,38)22-13-9-20(40-2)10-14-22/h3-16H,17-18H2,1-2H3,(H,31,32)(H,33,34) |
InChI Key |
KWSIQJUNYMMCTB-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of CPUY192018
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPUY192018 is a potent, small-molecule inhibitor of the Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI).[1][2][3][4][5] By disrupting this interaction, this compound unleashes the therapeutic potential of the Nrf2 signaling pathway, a master regulator of cellular defense against oxidative and inflammatory stress.[3][4][6] This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.
Core Mechanism of Action: Inhibition of Keap1-Nrf2 Protein-Protein Interaction
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1. Keap1 acts as a substrate adaptor for the Cullin-3-based E3 ubiquitin ligase complex, which continuously targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of Nrf2.
This compound is designed to competitively bind to Keap1, thereby disrupting the Keap1-Nrf2 interaction.[3] This inhibition prevents the Keap1-mediated ubiquitination and degradation of Nrf2.[3] As a result, newly synthesized Nrf2 is stabilized and accumulates in the cytoplasm, leading to its translocation into the nucleus.[1][3][4]
Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes.[3] This binding initiates the transcription of genes encoding for antioxidant enzymes, detoxification enzymes, and other proteins involved in cellular protection and anti-inflammatory responses.[2][3][4]
Signaling Pathways
The primary mechanism of this compound revolves around the activation of the Nrf2 pathway and the subsequent downstream inhibition of the NF-κB pathway.
Keap1-Nrf2 Signaling Pathway Activation by this compound
The following diagram illustrates the activation of the Keap1-Nrf2 signaling pathway by this compound.
Caption: this compound inhibits Keap1, leading to Nrf2 stabilization and translocation to the nucleus, where it activates the transcription of cytoprotective genes.
Downstream Inhibition of the NF-κB Signaling Pathway
The activation of the Nrf2 pathway by this compound leads to a reduction in reactive oxygen species (ROS). Since ROS can activate the pro-inflammatory NF-κB pathway, the antioxidant effects of this compound result in the downstream inhibition of NF-κB signaling.[1][3][4]
Caption: this compound-mediated Nrf2 activation reduces ROS, thereby inhibiting the pro-inflammatory NF-κB pathway.
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Assay | Source |
| IC50 | 0.63 µM | - | Keap1-Nrf2 Protein-Protein Interaction | [1] |
| Nrf2 Upregulation | Concentration-dependent increase (0-10 µM) | HK-2 | Western Blot | [1] |
| Nrf2 Nuclear Translocation | Significant increase at 10 µM | HK-2 | Western Blot | [1] |
| Cytoprotection against LPS | Concentration-dependent (0.1-10 µM) | HK-2 | MTT Assay | [7][8] |
| ROS Production Inhibition | Significant reduction (0-10 µM) | HK-2 | - | [1] |
| MDA Level Reduction | Significant reduction (0-10 µM) | HK-2 | - | [1] |
| GSH/GSSG Ratio Increase | Significant increase (0-10 µM) | HK-2 | - | [1] |
| NF-κB Inhibition | Inhibition of IKKβ, IκBα, and p65 phosphorylation (1 and 10 µM) | HK-2 | Western Blot | [1] |
Table 2: In Vivo Activity of this compound
| Parameter | Dosage | Animal Model | Duration | Effects | Source |
| Anti-inflammatory Effect | 5-20 mg/kg (intraperitoneal injection) | LPS-induced chronic renal inflammation in mice | 8 weeks | Attenuated body weight loss, reduced histological disease scores, improved glomerular pathological changes, activated Nrf2 pathway, enhanced renal antioxidant capacity, and inhibited inflammatory response. | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Culture and Treatment
-
Cell Line: Human proximal tubular epithelial cells (HK-2).
-
Culture Conditions: Cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: For in vitro experiments, HK-2 cells are typically pre-treated with this compound (at concentrations ranging from 0.1 to 10 µM) for a specified period (e.g., 10-24 hours) before being challenged with an inflammatory stimulus such as lipopolysaccharide (LPS).[1][7][8]
Western Blot Analysis for Nrf2 and NF-κB Signaling Proteins
-
Objective: To determine the protein levels of Nrf2, its downstream targets, and key components of the NF-κB signaling pathway.
-
Protocol:
-
Protein Extraction: Cells are lysed with RIPA buffer containing protease and phosphatase inhibitors. Nuclear and cytoplasmic fractions can be separated using a nuclear extraction kit.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against Nrf2, HO-1, NQO1, GCLM, p-IKKβ, p-IκBα, p-p65, and β-actin (as a loading control).
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes
-
Objective: To measure the mRNA expression levels of Nrf2 and its target genes.
-
Protocol:
-
RNA Extraction: Total RNA is extracted from cells using TRIzol reagent.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR: qPCR is performed using a SYBR Green qPCR master mix on a real-time PCR system. The primers for Nrf2, HO-1, NQO1, GCLM, and β-actin (as an internal control) are used.
-
Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method.
-
MTT Assay for Cell Viability
-
Objective: To assess the cytoprotective effects of this compound against LPS-induced cell death.
-
Protocol:
-
Cell Seeding: HK-2 cells are seeded in a 96-well plate.
-
Treatment: Cells are pre-treated with this compound followed by treatment with LPS.
-
MTT Addition: MTT solution (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Measurement of ROS, MDA, and GSH/GSSG Ratio
-
Objective: To evaluate the antioxidant effects of this compound.
-
Protocol:
-
ROS Measurement: Intracellular ROS levels are measured using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
MDA Assay: Malondialdehyde (MDA) levels, an indicator of lipid peroxidation, are measured using a commercial MDA assay kit.
-
GSH/GSSG Ratio: The levels of reduced glutathione (B108866) (GSH) and oxidized glutathione (GSSG) are determined using a commercial GSH/GSSG assay kit, and the ratio is calculated.[1]
-
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating the in vitro effects of this compound.
Caption: A typical workflow for in vitro evaluation of this compound, from cell culture to data analysis.
Conclusion
This compound is a potent and specific inhibitor of the Keap1-Nrf2 protein-protein interaction. Its mechanism of action involves the stabilization and nuclear translocation of Nrf2, leading to the transcriptional activation of a battery of cytoprotective genes. This results in robust antioxidant and anti-inflammatory effects, which have been demonstrated in both in vitro and in vivo models of inflammatory disease. The downstream inhibition of the NF-κB pathway further contributes to its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other Keap1-Nrf2 PPI inhibitors for the treatment of a wide range of diseases driven by oxidative stress and inflammation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4.5. Western Blot Analysis for Nrf2 and PPARγ [bio-protocol.org]
- 3. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay [bio-protocol.org]
- 5. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
CPUY192018: A Potent Inhibitor of the Keap1-Nrf2 Protein-Protein Interaction - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Its dysregulation is implicated in a multitude of chronic diseases, including neurodegenerative disorders, inflammatory conditions, and cancer. Consequently, the targeted activation of this pathway has emerged as a promising therapeutic strategy. CPUY192018 is a potent, small-molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI), representing a novel class of Nrf2 activators. Unlike traditional electrophilic activators, this compound functions by competitively disrupting the binding of Nrf2 to its negative regulator, Keap1, leading to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of a broad spectrum of cytoprotective genes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its evaluation, and its therapeutic potential as demonstrated in preclinical models.
Core Mechanism of Action: Disrupting the Keap1-Nrf2 Interaction
Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its primary negative regulator, Keap1 (Kelch-like ECH-associated protein 1). Keap1 functions as a substrate adaptor for a Cul3-based E3 ubiquitin ligase complex, which continuously targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of Nrf2.
This compound is a non-covalent inhibitor that directly competes with the "ETGE" binding motif of Nrf2 for the Kelch domain of Keap1.[1] By occupying this binding pocket, this compound effectively disrupts the Keap1-Nrf2 protein-protein interaction. This prevents the Keap1-mediated ubiquitination of Nrf2, leading to its stabilization and accumulation in the cytoplasm. The elevated levels of Nrf2 then allow for its translocation into the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a wide array of over 200 cytoprotective genes, including those encoding antioxidant enzymes, detoxification enzymes, and proteins involved in inflammation and proteostasis.[2]
Quantitative Data Presentation
The efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this inhibitor.
Table 1: Biochemical Activity of this compound
| Assay Type | Parameter | Value | Reference |
| Fluorescence Polarization | IC50 | 14.4 nM | [1] |
| Isothermal Titration Calorimetry | Kd | 39.8 nM | [1] |
| Generic Biochemical Assay | IC50 | 0.63 µM | [3] |
Note: The discrepancy in IC50 values may be attributed to different assay conditions and methodologies.
Table 2: Cellular Activity of this compound in Human Proximal Tubular Epithelial (HK-2) Cells
| Experimental Endpoint | Concentration Range | Effect | Reference |
| Nrf2 Nuclear Translocation | 0-10 µM | Significant Increase | [3] |
| Nrf2 Target Gene mRNA (HO-1, NQO1, GCLM) | 0.1-10 µM | Dose-dependent Increase | [4] |
| Nrf2 Target Protein (HO-1, NQO1, GCLM) | 0.1-10 µM | Dose-dependent Increase | [4] |
| ROS Production (LPS-induced) | 0-10 µM | Inhibition | [3] |
| MDA Levels (LPS-induced) | 0-10 µM | Reduction | [3] |
| GSH/GSSG Ratio (LPS-induced) | 0-10 µM | Increase | [3] |
| Inflammatory Cytokine Secretion (LPS-induced) | 0-10 µM | Inhibition | [3] |
| NF-κB Pathway Activation (LPS-induced) | 0-10 µM | Inhibition | [3] |
Table 3: In Vivo Efficacy of this compound in LPS-Induced Chronic Renal Inflammation Mouse Model
| Parameter | Dosage | Administration Route | Outcome | Reference |
| Body Weight Loss | 5 and 20 mg/kg | Intraperitoneal | Attenuated | [3] |
| Histological Disease Scores | 5 and 20 mg/kg | Intraperitoneal | Reduced | [3] |
| Glomerular Pathological Changes | 5 and 20 mg/kg | Intraperitoneal | Improved | [3] |
| Renal Antioxidant Capacity | 5 and 20 mg/kg | Intraperitoneal | Enhanced via Nrf2 activation | [3] |
| Inflammatory Response | 5 and 20 mg/kg | Intraperitoneal | Inhibited | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound. These protocols are compiled from published studies on this compound and generalized protocols for these standard assays.
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction
This assay measures the disruption of the Keap1-Nrf2 interaction by a competitive inhibitor.
-
Reagents and Materials:
-
Recombinant human Keap1 Kelch domain protein
-
Fluorescein-labeled Nrf2 peptide (e.g., FITC-9mer Nrf2 peptide amide)
-
Assay Buffer: 25 mM HEPES, pH 7.5, 100 mM NaCl, 0.05% Tween-20
-
This compound stock solution in DMSO
-
384-well, low-volume, black, non-binding surface microplates
-
Microplate reader capable of measuring fluorescence polarization
-
-
Protocol:
-
Prepare a serial dilution of this compound in Assay Buffer containing a constant concentration of DMSO (e.g., 1%).
-
In a 384-well plate, add 10 µL of the diluted this compound or vehicle (for positive and negative controls).
-
Prepare a master mix containing the FITC-Nrf2 peptide and Keap1 protein in Assay Buffer. Final concentrations in the well should be in the low nanomolar range (e.g., 10 nM FITC-Nrf2 peptide and 20 nM Keap1).
-
Add 10 µL of the master mix to the wells containing the inhibitor. For the negative control (free peptide), add 10 µL of FITC-Nrf2 peptide in buffer without Keap1.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure fluorescence polarization using an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Calculate the percent inhibition for each concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Reagents and Materials:
-
Recombinant human Keap1 Kelch domain protein
-
This compound
-
Dialysis Buffer: e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl
-
Isothermal Titration Calorimeter
-
-
Protocol:
-
Dialyze the Keap1 protein extensively against the ITC buffer. Dissolve this compound in the final dialysis buffer.
-
Load the sample cell (typically ~200 µL) with Keap1 protein at a concentration of approximately 10-20 µM.
-
Load the injection syringe (~40 µL) with this compound at a concentration 10-15 times that of the protein (e.g., 150-200 µM).
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of this compound into the protein solution.
-
Record the heat change after each injection.
-
Integrate the raw data to obtain the heat released per mole of injectant.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.
-
Nrf2 Nuclear Translocation by Immunofluorescence
This method visualizes the movement of Nrf2 from the cytoplasm to the nucleus upon treatment with this compound.
-
Reagents and Materials:
-
HK-2 cells
-
Cell culture medium (e.g., DMEM/F12)
-
This compound
-
Fixation Solution: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 1% BSA in PBST (PBS with 0.1% Tween-20)
-
Primary Antibody: Anti-Nrf2 antibody (rabbit polyclonal)
-
Secondary Antibody: FITC-conjugated anti-rabbit IgG
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
-
-
Protocol:
-
Seed HK-2 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a specified time (e.g., 4-8 hours).
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with 1% BSA in PBST for 1 hour at room temperature.
-
Incubate with the primary anti-Nrf2 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with the FITC-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides.
-
Visualize and capture images using a fluorescence microscope.
-
Western Blot Analysis of Nrf2 and Downstream Targets
This technique quantifies the protein levels of Nrf2 and its target genes like HO-1 and NQO1.
-
Reagents and Materials:
-
Treated HK-2 cell pellets
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST
-
Primary Antibodies: Anti-Nrf2, Anti-HO-1, Anti-NQO1, Anti-β-actin (loading control)
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
-
-
Protocol:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Normalize protein samples to the same concentration and add Laemmli buffer. Boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity using densitometry software and normalize to the loading control (β-actin).
-
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
qRT-PCR is used to measure the mRNA levels of Nrf2-regulated genes.[4]
-
Reagents and Materials:
-
Treated HK-2 cell pellets
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green qPCR Master Mix
-
Gene-specific primers for HO-1, NQO1, GCLM, and a housekeeping gene (e.g., β-actin)
-
qRT-PCR instrument
-
-
Protocol:
-
Extract total RNA from cell pellets according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) for each sample.
-
Set up the qPCR reaction by mixing cDNA, SYBR Green Master Mix, and forward and reverse primers.
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
-
Preclinical Applications and Therapeutic Potential
This compound has demonstrated significant therapeutic potential in preclinical models of diseases characterized by oxidative stress and inflammation.
-
Inflammatory Kidney Disease: In a mouse model of LPS-induced chronic renal inflammation, administration of this compound protected against kidney damage.[5] It achieved this by activating the Nrf2 pathway, which enhanced renal antioxidant capacity, and by suppressing the NF-κB-mediated inflammatory response.[3][5]
-
Experimental Colitis: this compound has been shown to be effective in a dextran (B179266) sodium sulphate (DSS)-induced experimental colitis model, suggesting its utility in treating inflammatory bowel disease.[1]
-
Retinal Ischemia-Reperfusion Injury: Both systemic and topical application of this compound protected against retinal ischemic and inflammatory injury, rescuing visual function in an in vivo model.[6]
-
Neuroprotection: In primary cortical neuronal cultures, this compound protected against stretch-induced injury by activating antioxidant genes like GPx1 and HO-1.[7]
These findings collectively highlight the potential of this compound as a therapeutic agent for a range of inflammatory and oxidative stress-related diseases. Its non-covalent, direct inhibitory mechanism on the Keap1-Nrf2 PPI offers a more selective approach to Nrf2 activation compared to traditional electrophilic compounds, potentially reducing off-target effects.[1]
Conclusion
This compound is a well-characterized and potent small-molecule inhibitor of the Keap1-Nrf2 protein-protein interaction. With nanomolar biochemical potency and robust cellular and in vivo activity, it serves as an excellent tool compound for studying the therapeutic effects of Nrf2 activation. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in leveraging the therapeutic potential of the Keap1-Nrf2 pathway. Further investigation into the pharmacokinetics, safety profile, and efficacy in a broader range of disease models will be crucial for the clinical translation of this promising class of inhibitors.
References
- 1. Detection of NRF2 nuclear translocation by immunofluorescence [bio-protocol.org]
- 2. sciencellonline.com [sciencellonline.com]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. 4.12. Immunofluorescence Staining of Nrf2 Nuclear Translocation [bio-protocol.org]
- 6. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Keap1: Nrf2 Inhibitor Screening Assay [bio-protocol.org]
The Potent Keap1-Nrf2 Inhibitor CPUY192018: A Technical Guide to its Effects on Oxidative Stress and Inflammation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of CPUY192018, a potent small-molecule inhibitor of the Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI). This document details the mechanism of action of this compound and its significant effects on mitigating oxidative stress and inflammation, supported by quantitative data from key preclinical studies. Experimental protocols for the cited assays are also provided to facilitate reproducibility and further investigation.
Core Mechanism of Action
This compound is a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, with an IC50 of 0.63 µM[1]. Under normal physiological conditions, Keap1 acts as a negative regulator of Nrf2, targeting it for ubiquitination and subsequent proteasomal degradation[2][3]. By binding to Keap1, this compound disrupts this interaction, leading to the stabilization and nuclear translocation of Nrf2[2][4]. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes, initiating their transcription[2][3]. This orchestrated response enhances the cell's antioxidant capacity and confers protection against inflammatory insults.
Furthermore, this compound has been shown to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway[2][4]. The interplay between the Nrf2 and NF-κB pathways is a critical aspect of the cellular response to stress, and this compound's dual action on these pathways underscores its therapeutic potential.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound, primarily conducted in human proximal tubular epithelial (HK-2) cells and a lipopolysaccharide (LPS)-induced mouse model of renal inflammation.
Table 1: In Vitro Efficacy of this compound in HK-2 Cells
| Parameter | Treatment Conditions | Result | Reference |
| Keap1-Nrf2 PPI Inhibition (IC50) | N/A | 0.63 µM | [1] |
| Nrf2 mRNA Expression | 10 µM this compound for 10h | 6.1-fold increase | [5] |
| HO-1 mRNA Expression | 10 µM this compound for 10h | 7.0-fold increase | [5] |
| NQO1 mRNA Expression | 10 µM this compound for 10h | 4.5-fold increase | [5] |
| GCLM mRNA Expression | 10 µM this compound for 10h | 5.7-fold increase | [5] |
| Cell Viability (LPS-induced) | 10 µM this compound pre-treatment for 10h, then 5 µg/mL LPS for 12h | Significant protection against LPS-induced cell death | [4] |
| Apoptosis Rate (LPS-induced) | 10 µM this compound pre-treatment, then 5 µg/mL LPS | Decreased from ~42% (LPS alone) to ~21% | [4] |
| Intracellular ROS (LPS-induced) | 10 µM this compound pre-treatment for 10h, then 200 ng/mL LPS for 6h | Significant suppression of ROS production | [5] |
| IL-18 Secretion (LPS-induced) | Pre-treatment with this compound (10 µM) for 10h, then 200 ng/mL LPS for 6h | Significant reduction | [4] |
| IL-1β Secretion (LPS-induced) | Pre-treatment with this compound (10 µM) for 10h, then 200 ng/mL LPS for 6h | Significant reduction | [4] |
| IL-6 Secretion (LPS-induced) | Pre-treatment with this compound (10 µM) for 10h, then 200 ng/mL LPS for 6h | Significant reduction | [4] |
| TNF-α Secretion (LPS-induced) | Pre-treatment with this compound (10 µM) for 10h, then 200 ng/mL LPS for 6h | Significant reduction | [4] |
| NO Production (LPS-induced) | Pre-treatment with this compound (10 µM) for 10h, then 200 ng/mL LPS for 6h | Significant reduction | [4] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of LPS-Induced Renal Inflammation
| Parameter | Treatment Conditions | Result | Reference |
| Body Weight | 20 mg/kg/day this compound with LPS for 8 weeks | Attenuated body weight loss compared to LPS alone | [1] |
| Histological Disease Score | 20 mg/kg/day this compound with LPS for 8 weeks | Reduced histological disease scores | [1] |
| Glomerular Pathological Changes | 20 mg/kg/day this compound with LPS for 8 weeks | Improved glomerular pathology | [1] |
| Serum IL-18, IL-1β, IL-6, TNF-α, NO | 20 mg/kg/day this compound with LPS for 8 weeks | Significantly reduced levels of these inflammatory markers | [5] |
| Renal MPO Activity | 20 mg/kg/day this compound with LPS for 8 weeks | Markedly reduced MPO activity | [5] |
| Renal MDA Levels | 20 mg/kg/day this compound with LPS for 8 weeks | Significantly alleviated the increase in MDA levels | [5] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Culture and Treatments
-
Cell Line: Human proximal tubular epithelial cells (HK-2).
-
Culture Medium: DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment: this compound is dissolved in DMSO to prepare a stock solution and diluted to the final concentration in the culture medium. For cytoprotection experiments, cells are typically pre-treated with this compound for 10 hours before the addition of the inflammatory stimulus.
-
LPS Treatment: Lipopolysaccharide (from E. coli) is dissolved in sterile PBS and added to the cell culture medium at the desired concentration (e.g., 200 ng/mL to 5 µg/mL) for the specified duration (e.g., 6 to 12 hours).
Western Blot Analysis
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE (e.g., 10-12% gels).
-
Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1-2 hours at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies overnight at 4°C. Examples of primary antibodies include those against Nrf2, Keap1, HO-1, NQO1, p-IKKβ, IκBα, p-p65, p65, and β-actin (as a loading control).
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is extracted from cells using a suitable reagent (e.g., TRIzol).
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
PCR Amplification: qRT-PCR is performed using a SYBR Green PCR master mix on a real-time PCR system. The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., β-actin) used for normalization.
Measurement of Oxidative Stress Markers
-
Intracellular ROS: Cells are incubated with a fluorescent probe such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) (e.g., 10 µM for 20 minutes). The fluorescence intensity is measured using a fluorescence microscope or a plate reader.
-
SOD, CAT, and GPx Activities: The activities of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) in cell lysates or tissue homogenates are measured using commercially available colorimetric assay kits.
-
MDA Levels: Malondialdehyde (MDA) levels, an indicator of lipid peroxidation, are quantified in cell lysates or tissue homogenates using a thiobarbituric acid reactive substances (TARS) assay kit.
-
GSH/GSSG Ratio: The levels of reduced glutathione (GSH) and oxidized glutathione (GSSG) are determined using a commercial assay kit, and the ratio is calculated as an indicator of oxidative stress.
In Vivo Model of LPS-Induced Renal Inflammation
-
Animals: Male C57BL/6 mice are typically used.
-
Induction of Inflammation: Mice receive intraperitoneal (i.p.) injections of LPS (e.g., 1 mg/kg).
-
This compound Administration: this compound is administered, often via i.p. injection, at doses ranging from 5 to 20 mg/kg/day.
-
Monitoring: Body weight is monitored regularly.
-
Tissue Collection: After the experimental period (e.g., 8 weeks), mice are euthanized, and blood and kidney tissues are collected.
-
Histological Analysis: Kidney sections are stained with Hematoxylin and Eosin (H&E), Periodic acid-Schiff (PAS), and Masson's trichrome to assess inflammation, glomerular damage, and fibrosis.
-
Biochemical Analysis: Serum levels of inflammatory cytokines are measured by ELISA. Kidney tissue homogenates are used to measure oxidative stress markers and myeloperoxidase (MPO) activity.
This comprehensive guide provides a solid foundation for understanding and further investigating the therapeutic potential of this compound in diseases driven by oxidative stress and inflammation. The detailed data and protocols are intended to support the research and development efforts of professionals in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antioxidant Potential of CPUY192018: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antioxidant properties of CPUY192018, a potent small-molecule inhibitor of the Keap1-Nrf2 protein-protein interaction. The data presented herein is primarily derived from the seminal study by Lu et al. (2019) published in Redox Biology, which elucidates the compound's mechanism of action and its therapeutic potential in mitigating oxidative stress-related cellular damage.
Core Mechanism of Action: The Keap1-Nrf2-ARE Pathway
This compound exerts its antioxidant effects by modulating the Keap1-Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative and electrophilic stress.[1][2][3] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.
This compound acts as a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, with an IC50 of 0.63 µM.[3] By disrupting this interaction, this compound prevents the degradation of Nrf2, leading to its accumulation and translocation into the nucleus.[1][2] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes, thereby upregulating their transcription.[1][2] These genes encode for a range of antioxidant and detoxification enzymes, which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS) and combat oxidative stress.
Quantitative Analysis of Antioxidant Activity
The antioxidant efficacy of this compound has been quantified through a series of in vitro experiments using the human proximal tubular epithelial cell line, HK-2. The following tables summarize the key findings, demonstrating a concentration-dependent enhancement of the cellular antioxidant defense systems.
Table 1: Effect of this compound on the Expression of Nrf2 and Downstream Antioxidant Genes in HK-2 Cells
| Concentration of this compound (µM) | Nrf2 mRNA Fold Change | HO-1 mRNA Fold Change | NQO1 mRNA Fold Change | GCLM mRNA Fold Change |
| 0.1 | ~1.5 | ~2.0 | ~1.8 | ~1.7 |
| 1 | ~2.0 | ~3.5 | ~2.5 | ~2.8 |
| 5 | ~2.5 | ~5.0 | ~3.5 | ~4.0 |
| 10 | ~2.8 | ~6.0 | ~4.0 | ~4.5 |
| Data is approximated from graphical representations in Lu et al. (2019) and represents the fold change relative to vehicle-treated control cells after 10 hours of treatment. |
Table 2: Effect of this compound on Antioxidant Enzyme Activity and Oxidative Stress Markers in HK-2 Cells
| Concentration of this compound (µM) | SOD Activity (U/mg protein) | GSH-Px Activity (U/mg protein) | CAT Activity (U/mg protein) | GSH/GSSG Ratio | Intracellular ROS (% of control) | MDA Level (nmol/mg protein) |
| 0 (Control) | Baseline | Baseline | Baseline | Baseline | 100% | Baseline |
| 1 | Increased | Increased | Increased | Increased | Decreased | Decreased |
| 10 | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Decreased | Significantly Decreased |
| Data reflects qualitative changes observed in Lu et al. (2019). This compound was shown to enhance the activities of SOD, GSH-Px, and CAT, and increase the GSH/GSSG ratio in a concentration-dependent manner. Conversely, it reduced LPS-induced ROS production and MDA levels. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of the antioxidant properties of this compound.
Cell Culture and Treatment
-
Cell Line: Human proximal tubular epithelial cells (HK-2).
-
Culture Medium: DMEM/F12 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells were pre-treated with various concentrations of this compound (0.1, 1, 5, 10 µM) or vehicle (DMSO) for the indicated times before induction of oxidative stress with lipopolysaccharide (LPS).
Western Blot Analysis for Protein Expression
-
Objective: To determine the protein levels of Nrf2, HO-1, NQO1, GCLM, and proteins involved in the NF-κB pathway.
-
Protocol:
-
After treatment, cells were lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane was incubated with primary antibodies against Nrf2, HO-1, NQO1, GCLM, p-p65, p65, p-IκBα, IκBα, and β-actin overnight at 4°C.
-
After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
-
Objective: To measure the mRNA levels of Nrf2, HO-1, NQO1, and GCLM.
-
Protocol:
-
Total RNA was extracted from treated cells using TRIzol reagent.
-
cDNA was synthesized from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR was performed using a SYBR Green PCR master mix on a real-time PCR system.
-
The relative expression of target genes was calculated using the 2^-ΔΔCt method and normalized to the housekeeping gene β-actin.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Objective: To quantify the levels of intracellular ROS.
-
Protocol:
-
HK-2 cells were seeded in a 96-well plate.
-
After treatment with this compound and/or LPS, the cells were washed with PBS.
-
Cells were then incubated with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
The fluorescence intensity was measured using a microplate reader with excitation at 488 nm and emission at 525 nm.
-
Malondialdehyde (MDA) Assay
-
Objective: To assess lipid peroxidation by measuring MDA levels.
-
Protocol:
-
Cell lysates were prepared from treated cells.
-
The MDA levels in the lysates were determined using a commercial MDA assay kit based on the thiobarbituric acid (TBA) method.
-
The absorbance of the MDA-TBA adduct was measured at 532 nm.
-
Antioxidant Enzyme Activity Assays
-
Objective: To measure the activities of Superoxide Dismutase (SOD), Glutathione Peroxidase (GSH-Px), and Catalase (CAT).
-
Protocol:
-
Cell lysates were prepared from treated cells.
-
The activities of SOD, GSH-Px, and CAT were determined using commercially available colorimetric assay kits according to the manufacturer's instructions.
-
The absorbance was measured at the respective wavelengths for each enzyme assay.
-
ARE-Luciferase Reporter Assay
-
Objective: To assess the transcriptional activity of Nrf2.
-
Protocol:
-
HepG2 cells stably transfected with an ARE-luciferase reporter plasmid were used.
-
Cells were treated with various concentrations of this compound for 24 hours.
-
Luciferase activity was measured using a luciferase assay system and a luminometer.
-
The results were expressed as fold induction relative to the vehicle-treated control.
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways influenced by this compound and the general experimental workflow for its characterization.
Caption: Mechanism of action of this compound on the Keap1-Nrf2 and NF-κB pathways.
Caption: General experimental workflow for characterizing the antioxidant properties of this compound.
References
- 1. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPUY192018 is a potent, small-molecule inhibitor of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI) with an IC50 of 0.63 µM.[1] By disrupting this interaction, this compound unleashes the therapeutic potential of the Nrf2 pathway, a master regulator of cellular defense against oxidative stress and inflammation. This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development in the field of inflammation-related diseases.
Introduction: Targeting the Keap1-Nrf2 Pathway in Inflammation
Chronic inflammation is a key pathological feature of a wide range of diseases. The Keap1-Nrf2 signaling pathway has emerged as a critical regulator of cellular homeostasis and a promising therapeutic target for inflammatory conditions.[2][3] Under normal physiological conditions, Keap1 acts as a negative regulator of Nrf2, targeting it for ubiquitination and subsequent proteasomal degradation.[3] However, in the presence of oxidative or electrophilic stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus.[4] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes, including antioxidant enzymes and anti-inflammatory mediators.[3]
This compound is a novel Keap1-Nrf2 PPI inhibitor that has demonstrated significant anti-inflammatory and antioxidant effects in preclinical models.[1][[“]] By directly targeting the Keap1-Nrf2 interaction, this compound offers a potentially more selective mechanism of action compared to electrophilic Nrf2 activators, which may have off-target effects. This guide will delve into the technical details of this compound's effects and the methodologies used to evaluate them.
Mechanism of Action of this compound
This compound functions by competitively binding to Keap1, thereby preventing the ubiquitination and degradation of Nrf2. This leads to the accumulation and nuclear translocation of Nrf2, and subsequent upregulation of Nrf2-dependent gene expression.
Preclinical Data
The anti-inflammatory and antioxidant properties of this compound have been evaluated in both in vitro and in vivo models.
In Vitro Studies in Human Kidney Cells (HK-2)
Studies in the human proximal tubular epithelial cell line, HK-2, have demonstrated that this compound effectively activates the Nrf2 pathway and protects against lipopolysaccharide (LPS)-induced inflammation and oxidative stress.[2]
Table 1: Summary of In Vitro Effects of this compound in HK-2 Cells
| Parameter | Treatment | Concentration(s) | Duration | Outcome | Reference |
| Nrf2 Protein Levels | This compound | 0-10 µM | 0-24 h | Significant increase in Nrf2 protein levels and nuclear translocation.[1] | [1] |
| Nrf2 Downstream Genes (HO-1, NQO1, GCLM) | This compound | 0.1, 1, 10 µM | 8 h | Dose-dependent increase in protein expression. | [6] |
| Nrf2 Downstream Genes (Nrf2, HO-1, NQO1, GCLM) | This compound | 0.1, 1, 5, 10 µM | 10 h | Increase in mRNA levels. | [6] |
| Reactive Oxygen Species (ROS) Production | LPS + this compound | 0-10 µM | 16-24 h | Inhibition of LPS-induced ROS production.[1] | [1] |
| Malondialdehyde (MDA) Levels | LPS + this compound | 0-10 µM | 16-24 h | Reduction in LPS-induced MDA levels.[1] | [1] |
| Glutathione/Glutathione Disulfide (GSH/GSSG) Ratio | LPS + this compound | 0-10 µM | 16-24 h | Increase in the GSH/GSSG ratio.[1] | [1] |
| Apoptosis | LPS + this compound | 10 µM | 10 h pre-treatment, 8 h LPS | Inhibition of LPS-induced apoptosis.[1][6] | [1][6] |
| Inflammatory Cytokines (IL-18, IL-1β, IL-6, TNF-α) and Nitric Oxide (NO) | LPS + this compound | Not specified | 10 h pre-treatment, 6 h LPS | Significant inhibition of LPS-induced production.[7][8] | [7][8] |
| NF-κB Signaling Pathway | LPS + this compound | 0-10 µM | 16-24 h | Inhibition of LPS-induced phosphorylation of IKKβ, IκBα, and NF-κB p65.[1] | [1] |
In Vivo Studies in a Mouse Model of Renal Inflammation
In a mouse model of chronic renal inflammation induced by LPS, this compound demonstrated significant therapeutic effects.[2][9]
Table 2: Summary of In Vivo Effects of this compound in LPS-Induced Renal Inflammation Model
| Parameter | Treatment Groups | Dosing | Duration | Outcome | Reference |
| Body Weight | LPS vs. LPS + this compound | 5 and 20 mg/kg (i.p.) | 8 weeks | Attenuated body weight loss in this compound treated groups.[1] | [1] |
| Histological Disease Score | LPS vs. LPS + this compound | 5 and 20 mg/kg (i.p.) | 8 weeks | Reduced histological disease scores and improved glomerular pathological changes.[1] | [1] |
| Renal Antioxidant Capacity | LPS vs. LPS + this compound | 5 and 20 mg/kg (i.p.) | 8 weeks | Activated the Nrf2 pathway and enhanced renal antioxidant capacity.[1] | [1] |
| Inflammatory Response | LPS vs. LPS + this compound | 5 and 20 mg/kg (i.p.) | 8 weeks | Inhibited the inflammatory response.[1] | [1] |
| Serum Inflammatory Factors (IL-18, IL-1β, IL-6, TNF-α, NO) | LPS vs. LPS + this compound | 5 and 20 mg/kg (i.p.) | 8 weeks | Significantly reduced the levels of these inflammatory factors.[8] | [8] |
This compound and the NLRP3 Inflammasome
The Nrf2 pathway has a complex and often antagonistic relationship with the NLRP3 inflammasome, a key component of the innate immune system that, when aberrantly activated, contributes to a variety of inflammatory diseases.[2][7][10] Activation of the NLRP3 inflammasome leads to the processing and release of pro-inflammatory cytokines IL-1β and IL-18.[10]
The anti-inflammatory effects of Nrf2 activation are, in part, mediated by the suppression of NLRP3 inflammasome activation.[10] This can occur through several mechanisms, including the reduction of reactive oxygen species (ROS), which are known activators of the NLRP3 inflammasome, and the direct inhibition of the NF-κB signaling pathway, which is required for the priming of the NLRP3 inflammasome.[2][7] Given that this compound both reduces ROS and inhibits NF-κB, it is highly probable that its anti-inflammatory effects are at least partially mediated through the suppression of the NLRP3 inflammasome.
Experimental Protocols
The following are representative protocols for key experiments cited in the evaluation of this compound.
Cell Culture and Treatments
-
Cell Line: Human proximal tubular epithelial cells (HK-2).
-
Culture Medium: DMEM/F12 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment: Cells are pretreated with this compound at desired concentrations (e.g., 0.1, 1, 10 µM) for a specified duration (e.g., 10 hours) before stimulation.
-
LPS Stimulation: Cells are challenged with LPS (e.g., 200 ng/mL) for a specified duration (e.g., 6 hours) to induce an inflammatory response.[8]
Western Blot Analysis
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies (e.g., anti-Nrf2, anti-p-p65, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is extracted from cells using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit.
-
qRT-PCR: Real-time PCR is performed using a SYBR Green PCR master mix on a real-time PCR system.
-
Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., β-actin) as an internal control.
In Vivo Model of LPS-Induced Renal Inflammation
-
Animal Model: Male C57BL/6 mice.
-
Induction of Inflammation: Mice receive intraperitoneal (i.p.) injections of LPS (e.g., 1 mg/kg).[8]
-
This compound Administration: this compound is administered via i.p. injection at specified doses (e.g., 5 and 20 mg/kg) concurrently with LPS.[1][8]
-
Duration: The experiment is typically conducted over a period of several weeks (e.g., 8 weeks).[1]
-
Outcome Measures: Body weight, serum levels of inflammatory cytokines, kidney histology, and expression of markers for oxidative stress and inflammation in kidney tissue.
Conclusion and Future Directions
This compound is a promising preclinical candidate for the treatment of inflammation-related diseases. Its potent and selective inhibition of the Keap1-Nrf2 PPI leads to the activation of the cytoprotective Nrf2 pathway, resulting in significant antioxidant and anti-inflammatory effects. The data summarized in this guide provide a strong rationale for further investigation of this compound in various inflammatory disease models. Future research should focus on elucidating its pharmacokinetic and pharmacodynamic properties, evaluating its efficacy in a broader range of disease models, and assessing its long-term safety profile. The detailed methodologies provided herein are intended to facilitate these future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. consensus.app [consensus.app]
- 6. researchgate.net [researchgate.net]
- 7. Targeting NLRP3 Inflammasome With Nrf2 Inducers in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nrf2–Keap1 Pathway and NLRP3 Inflammasome in Parkinson’s Disease: Mechanistic Crosstalk and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cytoprotective Mechanisms of CPUY192018: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPUY192018 is a potent small-molecule inhibitor of the Kelch-like ECH-associated protein 1 (Keap1) - Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI).[1][2][3][4] This document provides an in-depth technical overview of the cytoprotective effects of this compound, focusing on its mechanism of action, supported by quantitative data and detailed experimental protocols. The core of this compound's protective action lies in its ability to activate the Nrf2 signaling pathway, a master regulator of cellular antioxidant and anti-inflammatory responses, and to mitigate the pro-inflammatory NF-κB pathway.[1][2] This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Core Mechanism of Action: Inhibition of Keap1-Nrf2 PPI
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. This compound competitively binds to Keap1, disrupting the Keap1-Nrf2 interaction. This inhibition prevents Nrf2 degradation, leading to its accumulation and translocation into the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes, initiating their transcription.[1][2]
This compound has demonstrated potent inhibitory activity on the Keap1-Nrf2 PPI with an IC50 of 0.63 µM.[4] This direct, non-covalent mode of action offers a selective mechanism with a potentially lower propensity for off-target effects compared to traditional electrophilic Nrf2 activators.[5]
Signaling Pathways
The cytoprotective effects of this compound are primarily mediated through the modulation of two key signaling pathways: the Keap1-Nrf2 pathway and the NF-κB pathway.
Quantitative Data Summary
The cytoprotective effects of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of this compound in HK-2 Cells
| Parameter | Treatment | Concentration (µM) | Result | Reference |
| Nrf2 Protein Expression | This compound | 10 | Time-dependent increase | [2] |
| Nrf2 Nuclear Translocation | This compound | 10 | Significant increase | [2] |
| mRNA Levels of Nrf2 Target Genes | This compound (10h) | 0.1, 1, 5, 10 | Dose-dependent increase in Nrf2, HO-1, NQO1, GCLM | [6] |
| Protein Levels of Nrf2 Downstream Targets | This compound (8h) | 0.1, 1, 10 | Dose-dependent increase in HO-1, NQO1, GCLM | [6] |
| Antioxidant Enzyme Activity | This compound (10h) | 0.1, 1, 10 | Dose-dependent increase in SOD, GSH-Px, CAT activity | [6] |
| MDA Levels (Oxidative Stress Marker) | This compound (10h) | 0.1, 1, 10 | Dose-dependent decrease | [6] |
| GSH/GSSG Ratio | This compound (10h) | 0.1, 1, 10 | Dose-dependent increase | [6] |
| Cell Viability (LPS-induced injury) | Pre-treatment with this compound (10h) + LPS (12h) | 0.1 - 10 | Dose-dependent protection against LPS-induced cell death | [6] |
| Apoptotic Rate (LPS-induced) | Pre-treatment with this compound (10h) + LPS (8h) | 1, 5, 10 | Dose-dependent reduction in apoptosis | [6] |
| Pro-inflammatory Cytokine Production (LPS-induced) | Pre-treatment with this compound (10h) + LPS (6h) | 1, 5, 10 | Dose-dependent decrease in IL-18, IL-1β, IL-6, TNF-α, NO | [2] |
| NF-κB Pathway Activation (LPS-induced) | Pre-treatment with this compound (10h) + LPS | 1, 5, 10 | Inhibition of IKKβ, IκBα, and p65 phosphorylation | [4] |
Table 2: In Vivo Efficacy of this compound in LPS-Induced Renal Inflammation Mouse Model
| Parameter | Treatment | Dosage (mg/kg) | Result | Reference |
| Body Weight Loss | This compound (i.p. for 8 weeks) | 5, 10, 20 | Attenuated | [4] |
| Histological Disease Scores | This compound (i.p. for 8 weeks) | 5, 10, 20 | Reduced | [4] |
| Glomerular Pathological Changes | This compound (i.p. for 8 weeks) | 5, 10, 20 | Improved | [4] |
| Renal Antioxidant Capacity | This compound (i.p. for 8 weeks) | 5, 10, 20 | Enhanced via Nrf2 pathway activation | [4] |
| Inflammatory Response | This compound (i.p. for 8 weeks) | 5, 10, 20 | Inhibited | [4] |
Detailed Experimental Protocols
Cell Culture and Treatments
Human proximal tubular epithelial cells (HK-2) were cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were pre-treated with various concentrations of this compound for the indicated times before being challenged with lipopolysaccharide (LPS).
Western Blot Analysis
-
Cell Lysis: Cells were washed with ice-cold PBS and lysed with RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Protein concentration was determined using the BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature, followed by incubation with primary antibodies overnight at 4°C. After washing, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA was extracted from cells using TRIzol reagent according to the manufacturer's instructions.
-
Reverse Transcription: cDNA was synthesized from total RNA using a reverse transcription kit.
-
PCR Amplification: qRT-PCR was performed using a SYBR Green PCR master mix on a real-time PCR system. The relative expression of target genes was calculated using the 2^-ΔΔCt method, with β-actin as the internal control.[6]
-
Primer Sequences:
Cell Viability Assay (MTT)
-
Cell Seeding: HK-2 cells were seeded in 96-well plates.
-
Treatment: After adherence, cells were treated with this compound and/or LPS as described in the experimental design.
-
MTT Incubation: MTT solution (5 mg/mL) was added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment and Harvesting: Cells were treated as required, then harvested by trypsinization and washed with cold PBS.
-
Staining: Cells were resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Analysis: The stained cells were analyzed by flow cytometry to determine the percentage of apoptotic cells.
Animal Studies
-
Animal Model: Female C57BL/6 mice were used to establish a model of chronic renal inflammation induced by repeated intraperitoneal (i.p.) injections of LPS.[4]
-
Drug Administration: this compound was administered via i.p. injection at doses of 5, 10, and 20 mg/kg for the duration of the study (8 weeks).[4]
-
Outcome Assessment: Body weight was monitored regularly. At the end of the study, kidneys were harvested for histological analysis (H&E and PAS staining) to assess pathological changes and for biochemical assays to measure markers of oxidative stress and inflammation.
Experimental Workflow
Conclusion
This compound is a promising cytoprotective agent that operates through the potent and selective inhibition of the Keap1-Nrf2 protein-protein interaction. By activating the Nrf2-ARE pathway, it upregulates a wide array of antioxidant and detoxification genes. Concurrently, it suppresses the NF-κB-mediated inflammatory cascade, thereby providing a dual-pronged approach to cellular protection. The quantitative data and detailed methodologies presented in this guide underscore the therapeutic potential of this compound in conditions associated with oxidative stress and inflammation, such as inflammatory kidney disorders. Further investigation into its pharmacokinetic and toxicological profiles is warranted to advance its clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 6. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of CPUY192018 in Renal Inflammation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the promising therapeutic potential of CPUY192018, a novel small-molecule inhibitor, in the context of renal inflammation. Drawing upon preclinical research, this document outlines the compound's mechanism of action, summarizes key quantitative findings, provides an overview of experimental methodologies, and visualizes the underlying biological pathways and experimental procedures.
Core Mechanism of Action
This compound is a potent inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI) with an IC50 of 0.63 µM[1]. The Keap1-Nrf2-ARE pathway is a critical regulator of cellular defense against oxidative stress by controlling the transcription of numerous genes encoding antioxidant and detoxification enzymes[2]. In pathological states such as renal inflammation, excessive production of reactive oxygen species (ROS) can overwhelm endogenous antioxidant systems, leading to cellular damage and activation of pro-inflammatory signaling cascades like the NF-κB pathway[2].
By inhibiting the interaction between Keap1 and Nrf2, this compound facilitates the nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of cytoprotective genes[2]. This enhanced antioxidant capacity helps to mitigate ROS-mediated damage and subsequently suppresses the activation of the pro-inflammatory NF-κB pathway, thereby reducing the expression of inflammatory mediators[2].
Signaling Pathway of this compound in Renal Inflammation
Caption: Mechanism of this compound in mitigating renal inflammation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.
Table 1: In Vitro Efficacy of this compound in Human Kidney (HK-2) Cells
| Parameter | Treatment Group | Result | Reference |
| Nrf2 Nuclear Translocation | This compound (0-10 µM) | Significant Increase | [1] |
| Nrf2 Downstream Protein Expression | This compound (0-10 µM) | Significant Increase | [1] |
| ROS Production (LPS-induced) | This compound (0-10 µM) | Inhibition | [1] |
| MDA Levels (LPS-induced) | This compound (0-10 µM) | Reduction | [1] |
| GSH/GSSG Ratio (LPS-induced) | This compound (0-10 µM) | Increase | [1] |
| Apoptosis (LPS-induced) | This compound (0-10 µM) | Inhibition | [1] |
| Inflammatory Cytokine Secretion (LPS-induced) | This compound (0-10 µM) | Inhibition | [1] |
| NF-κB Signaling Pathway Activation (LPS-induced) | This compound (0-10 µM) | Inhibition of IKKβ, IκBα, and p65 phosphorylation | [1] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Chronic Renal Inflammation
| Parameter | Treatment Group | Result | Reference |
| Body Weight Loss (LPS-induced) | This compound (5-20 mg/kg, i.p.) | Attenuation | [1] |
| Histological Disease Score | This compound (5-20 mg/kg, i.p.) | Reduction | [1] |
| Glomerular Pathological Changes | This compound (5-20 mg/kg, i.p.) | Amelioration | [1] |
| Renal Nrf2 Pathway | This compound (5-20 mg/kg, i.p.) | Activation | [1] |
| Renal Antioxidant Capacity | This compound (5-20 mg/kg, i.p.) | Enhancement | [1] |
| Renal Inflammatory Response | This compound (5-20 mg/kg, i.p.) | Inhibition | [1] |
| Serum IL-18, IL-1β, IL-6, TNF-α, and NO levels (LPS-induced) | This compound | Significant Reduction |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols employed in the evaluation of this compound.
In Vitro Studies in HK-2 Cells
-
Cell Culture and Treatment: Human proximal tubular epithelial cells (HK-2) were cultured under standard conditions. For experiments, cells were pre-treated with varying concentrations of this compound for 10 hours before being challenged with lipopolysaccharide (LPS) to induce an inflammatory response[3].
-
Western Blot Analysis: To assess protein expression levels, cell lysates were prepared from treated HK-2 cells. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against Nrf2, HO-1, NQO1, GCLM, p65, p-p65, p-IκBα, and p-IKKβ. Histone and β-actin were used as loading controls for nuclear and cytoplasmic fractions, respectively[3].
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA was extracted from treated cells and reverse-transcribed into cDNA. qRT-PCR was performed to measure the mRNA levels of Nrf2 and its target genes (HO-1, NQO1, GCLM). β-actin was used as a housekeeping gene for normalization[3].
-
Immunofluorescence Staining: To visualize the nuclear translocation of NF-κB p65, HK-2 cells grown on coverslips were treated, fixed, permeabilized, and then incubated with an anti-p65 antibody. A fluorescently labeled secondary antibody was used for detection, and nuclei were counterstained with DAPI. Images were captured using a fluorescence microscope[3].
-
Flow Cytometry: Apoptotic rates and cell cycle distribution were analyzed by flow cytometry. For apoptosis, cells were stained with Annexin V and propidium (B1200493) iodide. For cell cycle analysis, cells were fixed and stained with propidium iodide to determine the proportion of cells in G0/G1, S, and G2/M phases[3].
In Vivo Studies in a Mouse Model
-
Animal Model of Chronic Renal Inflammation: Chronic renal inflammation was induced in mice by repeated intraperitoneal injections of LPS over a period of 8 weeks. A control group received saline injections.
-
Drug Administration: this compound was administered to a treatment group of mice via intraperitoneal injection at doses of 5-20 mg/kg during the 8-week study period[1].
-
Histopathological Analysis: At the end of the study, kidneys were harvested, fixed, and embedded in paraffin. Sections were stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to evaluate histopathological changes, including glomerular alterations. A grading system was used to score the severity of renal injury.
-
Biochemical Analysis of Serum: Blood samples were collected to measure the serum levels of inflammatory cytokines (IL-18, IL-1β, IL-6, TNF-α) and nitric oxide (NO) using commercially available ELISA kits.
Experimental Workflow
Caption: Overview of the in vitro and in vivo experimental workflows.
Conclusion
The available preclinical data strongly suggest that this compound holds significant therapeutic potential for the treatment of renal inflammation. By potently activating the Nrf2 antioxidant pathway and subsequently inhibiting NF-κB-mediated inflammation, this compound has demonstrated the ability to protect kidney cells from inflammatory injury and ameliorate disease pathology in an animal model. These findings warrant further investigation and position Keap1-Nrf2 PPI inhibitors as a promising class of therapeutics for inflammatory kidney disorders.
References
Methodological & Application
Application Notes and Protocols for CPUY192018 In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro experimental protocols for CPUY192018, a potent small-molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI)[1][2]. This compound demonstrates significant anti-inflammatory and antioxidant activities by activating the Nrf2-dependent antioxidant pathway and inhibiting the NF-κB-mediated inflammatory response[2][[“]]. The following protocols are based on studies conducted in human proximal tubular epithelial HK-2 cells and HepG2-ARE-C8 cells[1][4].
Mechanism of Action
This compound functions by disrupting the interaction between Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2)[1]. Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. By inhibiting the Keap1-Nrf2 interaction, this compound allows Nrf2 to accumulate, translocate to the nucleus, and activate the Antioxidant Response Element (ARE)[1][5][6]. This leads to the transcription of a suite of cytoprotective genes encoding antioxidant and detoxification enzymes[1][5][6].
In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), this compound exhibits protective effects by enhancing the Nrf2-ARE regulated antioxidant system[1][5]. It also diminishes the inflammatory response by hindering the activation of the NF-κB pathway, which is often mediated by reactive oxygen species (ROS)[1][5].
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies with this compound.
Table 1: Effect of this compound on Nrf2 Pathway Activation in HK-2 Cells
| Parameter | Concentration (µM) | Treatment Time | Fold Change vs. Control |
| Nrf2 mRNA[7] | 10 | 10 h | 6.1 |
| HO-1 mRNA[7] | 10 | 10 h | 7.0 |
| NQO1 mRNA[7] | 10 | 10 h | 4.5 |
| GCLM mRNA[7] | 10 | 10 h | 5.7 |
Table 2: Protective Effects of this compound against LPS-Induced Injury in HK-2 Cells
| Parameter | This compound Pre-treatment (µM) | LPS Challenge | Outcome |
| Cell Viability[8] | 0.1 - 10 | 5 µg/mL for 12 h | Concentration-dependent protection |
| Apoptotic Rate[8] | 10 | 5 µg/mL for 8 h | Significant reduction in apoptosis |
Table 3: Effect of this compound on Inflammatory Factor Production in LPS-Stimulated HK-2 Cells
| Inflammatory Factor | This compound Pre-treatment (10 µM for 10h) | LPS Challenge (200 ng/mL for 6h) | Result |
| IL-18[8] | Yes | Yes | Significant Reduction |
| IL-1β[8] | Yes | Yes | Significant Reduction |
| IL-6[8] | Yes | Yes | Significant Reduction |
| TNF-α[8] | Yes | Yes | Significant Reduction |
| NO[8] | Yes | Yes | Significant Reduction |
Signaling and Experimental Workflow Diagrams
Detailed Experimental Protocols
The following are detailed methodologies for key in vitro experiments based on published studies[4][8][9].
Cell Culture and Treatment
-
Cell Lines:
-
Human proximal tubular epithelial HK-2 cells.
-
HepG2-ARE-C8 luciferase reporter cells.
-
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM/F12 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute to desired concentrations (e.g., 0.1, 1, 5, 10 µM) in cell culture media just before use. The final DMSO concentration should be kept below 0.1%.
-
LPS Treatment: For inflammatory studies, pre-treat cells with this compound for a specified time (e.g., 10 hours) before adding Lipopolysaccharide (LPS) at the desired concentration (e.g., 200 ng/mL or 5 µg/mL) for the indicated duration (e.g., 6 to 12 hours)[8].
Nrf2 Nuclear Translocation Analysis by Western Blot
This protocol assesses the accumulation of Nrf2 in the nucleus following this compound treatment.
-
Cell Treatment: Seed HK-2 cells and treat with 10 µM this compound for various time points (e.g., 0, 2, 4, 8 hours)[9].
-
Nuclear and Cytoplasmic Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Use a commercial nuclear and cytoplasmic extraction kit according to the manufacturer's instructions.
-
Collect both the cytoplasmic and nuclear fractions.
-
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA protein assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Use antibodies against Nrf2, Histone H3 (nuclear marker), and β-actin (cytoplasmic marker)[9].
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
ARE-Luciferase Reporter Assay
This assay quantifies the transcriptional activity of the Nrf2-ARE pathway.
-
Cell Seeding: Seed HepG2-ARE-C8 cells in a 96-well plate.
-
Cell Treatment: Treat cells with various concentrations of this compound (e.g., 0.01 to 20 µM) for 12 hours. Include a positive control such as t-BHQ[4][9].
-
Cell Lysis: Wash the cells with PBS and lyse them using a luciferase assay lysis buffer.
-
Luciferase Activity Measurement:
Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Genes
This protocol measures the mRNA expression levels of Nrf2 and its downstream target genes.
-
Cell Treatment: Treat HK-2 cells with different concentrations of this compound (0.1, 1, 5, 10 µM) for 10 hours[8].
-
RNA Extraction: Extract total RNA from the cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR:
-
Perform real-time PCR using a SYBR Green-based master mix and primers specific for Nrf2, HO-1, NQO1, GCLM, and a housekeeping gene (e.g., β-actin) for normalization[8].
-
Run the PCR on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to calculate the relative fold change in gene expression.
-
Measurement of Inflammatory Cytokines
This protocol quantifies the production of pro-inflammatory cytokines in the cell culture supernatant.
-
Cell Treatment: Pre-treat HK-2 cells with 10 µM this compound for 10 hours, followed by stimulation with 200 ng/mL LPS for an additional 6 hours[8].
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification:
-
Measure the concentrations of IL-18, IL-1β, IL-6, and TNF-α in the supernatant using specific ELISA kits according to the manufacturer's instructions[8].
-
For Nitric Oxide (NO) measurement, use the Griess reagent to determine the nitrite (B80452) concentration in the supernatant[8].
-
-
Data Analysis: Generate a standard curve for each cytokine and calculate the concentrations in the samples.
Cell Viability (MTT) Assay
This assay assesses the cytoprotective effects of this compound against LPS-induced cell death.
-
Cell Seeding: Seed HK-2 cells in a 96-well plate.
-
Cell Treatment: Pre-treat the cells with various concentrations of this compound (0.1-10 µM) for 10 hours, followed by the addition of 5 µg/mL LPS for another 12 hours[8].
-
MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the control (untreated) cells.
References
- 1. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. consensus.app [consensus.app]
- 4. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation [agris.fao.org]
- 6. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Utilizing CPUY192018 in an LPS-Induced Inflammation Model in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. Its administration in animal models is a widely used and effective method for inducing a systemic inflammatory response, characterized by the release of pro-inflammatory cytokines and oxidative stress. This model is invaluable for studying the mechanisms of inflammation and for the preclinical evaluation of novel anti-inflammatory agents.
CPUY192018 is a potent, small-molecule inhibitor of the Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI), with an IC50 of 0.63 µM[1]. By preventing Keap1-mediated degradation of Nrf2, this compound allows Nrf2 to accumulate and translocate to the nucleus, where it activates the Antioxidant Response Element (ARE). This leads to the transcription of a suite of cytoprotective and antioxidant genes. The resulting reduction in cellular oxidative stress subsequently hinders the ROS-mediated activation of the pro-inflammatory NF-κB pathway[2][3][4]. These application notes provide a detailed protocol for utilizing this compound to mitigate inflammation in an LPS-induced mouse model.
Mechanism of Action: this compound
This compound operates by disrupting the Keap1-Nrf2 interaction. Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping its levels low. In the presence of oxidative stress or inhibitors like this compound, this interaction is blocked. Nrf2 is stabilized, translocates to the nucleus, and initiates the transcription of antioxidant genes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1)[2][4]. This enhanced antioxidant capacity reduces the levels of reactive oxygen species (ROS). Since ROS can act as second messengers to activate the NF-κB signaling cascade, the antioxidant effect of this compound leads to the downstream suppression of NF-κB and a diminished inflammatory response[1][2].
Caption: Signaling pathway of this compound in an LPS-challenged cell.
Experimental Protocols
This section outlines the protocol for an acute systemic inflammation model.
1. Materials and Reagents
-
This compound (MedChemExpress, HY-120371 or equivalent)
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich, L2630 or equivalent)
-
Sterile, pyrogen-free 0.9% saline
-
DMSO (for dissolving this compound)
-
8-10 week old C57BL/6 mice
-
Standard laboratory equipment for animal handling, injections, and sample collection.
-
ELISA kits for TNF-α, IL-6, and IL-1β (as required)
-
Reagents for tissue homogenization and protein quantification.
2. Experimental Workflow
Caption: A typical experimental workflow for the in vivo study.
3. Detailed Procedure
-
Animal Handling and Acclimatization:
-
House mice in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to food and water.
-
Allow mice to acclimatize for at least one week before the experiment.
-
All procedures should be approved by the institution's Animal Care and Use Committee.
-
-
Preparation of Reagents:
-
This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock. Further dilute with sterile saline to the final injection concentration. The final DMSO concentration in the injection volume should be less than 5%.
-
LPS Solution: Dissolve LPS in sterile, pyrogen-free saline to the desired concentration (e.g., 0.1 mg/mL for a 1 mg/kg dose in a 10 mL/kg injection volume).
-
-
Experimental Groups:
-
Vehicle Control: Vehicle (e.g., Saline + 5% DMSO) + Saline
-
LPS Only: Vehicle + LPS
-
This compound Low Dose: this compound (5 mg/kg) + LPS
-
This compound High Dose: this compound (20 mg/kg) + LPS
-
-
Administration Protocol:
-
Administer the appropriate dose of this compound or vehicle via intraperitoneal (i.p.) injection.
-
Wait for 1 to 2 hours.
-
Administer a single i.p. injection of LPS (a dose of 1-5 mg/kg is common for acute systemic inflammation) or saline.
-
Return mice to their cages and monitor for signs of inflammation (e.g., lethargy, piloerection).
-
-
Sample Collection and Processing:
-
Blood Collection: At a predetermined time point (e.g., 2, 6, or 24 hours post-LPS), collect blood via cardiac puncture or retro-orbital sinus sampling under terminal anesthesia. Collect blood into EDTA-coated tubes.
-
Plasma Separation: Centrifuge the blood at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (plasma) and store at -80°C until analysis.
-
Tissue Collection: Perfuse animals with cold PBS to remove blood. Harvest organs of interest (e.g., liver, lungs, kidneys, spleen) and either snap-freeze in liquid nitrogen for molecular analysis or fix in 10% formalin for histology.
-
4. Analytical Methods
-
Cytokine Analysis: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the plasma using commercial ELISA kits according to the manufacturer's instructions.
-
Western Blot: Analyze protein expression in tissue homogenates. Key targets include Nrf2, HO-1, and markers of NF-κB activation (e.g., phospho-p65, phospho-IκBα)[1].
-
Histology: Perform H&E staining on fixed tissues to assess inflammatory cell infiltration and tissue damage.
Data Presentation and Expected Results
The following tables present example data based on findings from studies on this compound, demonstrating its efficacy[1][5]. The primary in vivo study focused on a chronic renal inflammation model; however, similar effects on inflammatory markers are anticipated in an acute systemic model[2][4].
Table 1: Effect of this compound on Plasma Cytokine Levels (pg/mL) 6h Post-LPS
| Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
|---|---|---|---|
| Vehicle Control | 50 ± 12 | 35 ± 10 | 20 ± 8 |
| LPS Only | 2500 ± 450 | 1800 ± 320 | 850 ± 150 |
| This compound (5 mg/kg) + LPS | 1300 ± 280* | 950 ± 210* | 480 ± 90* |
| This compound (20 mg/kg) + LPS | 800 ± 190** | 550 ± 130** | 290 ± 60** |
*Note: Data are representative examples. *p < 0.05, *p < 0.01 compared to LPS Only group.
Table 2: Effect of this compound on Nrf2 Pathway and NF-κB Activation in Liver Tissue
| Group | Nrf2 Nuclear Translocation (Fold Change) | HO-1 Expression (Fold Change) | p-p65/p65 Ratio (Fold Change) |
|---|---|---|---|
| Vehicle Control | 1.0 ± 0.2 | 1.0 ± 0.3 | 1.0 ± 0.2 |
| LPS Only | 1.8 ± 0.4 | 2.1 ± 0.5 | 5.2 ± 1.1 |
| This compound (20 mg/kg) + LPS | 4.5 ± 0.9** | 6.2 ± 1.3** | 2.3 ± 0.6** |
*Note: Data are representative examples based on the compound's known mechanism. *p < 0.01 compared to LPS Only group.
Troubleshooting:
-
High Variability: Ensure consistent timing of injections and sample collection. Use age and sex-matched mice. Increase sample size (n) if necessary.
-
No Effect of this compound: Verify the solubility and stability of the compound in the vehicle. Optimize the pre-treatment time (1-4 hours is typical).
-
Excessive Mortality in LPS Group: Reduce the LPS dose. Ensure the use of pyrogen-free saline and sterile techniques. The sensitivity to LPS can vary between mouse strains and vendors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the Keap1-Nrf2 protein-protein interaction protects retinal cells and ameliorates retinal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Nrf2 Nuclear Translocation Induced by CPUY192018 using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that orchestrates cellular defense against oxidative and electrophilic stress.[1][2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its primary repressor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3] The Keap1-Nrf2 pathway is a key regulator of cellular homeostasis.[4] CPUY192018 is a potent, small-molecule inhibitor that disrupts the Keap1-Nrf2 protein-protein interaction (PPI).[4][5] This inhibition prevents Nrf2 degradation, leading to its accumulation and translocation into the nucleus.[3] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a wide array of cytoprotective enzymes and proteins, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[1][2][6]
This application note provides a detailed protocol for performing Western blot analysis to detect and quantify the nuclear translocation of Nrf2 in human proximal tubular epithelial (HK-2) cells following treatment with this compound.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the Keap1-Nrf2 signaling pathway. In the absence of an activator, Keap1 targets Nrf2 for degradation. This compound inhibits the Keap1-Nrf2 interaction, allowing Nrf2 to accumulate and translocate to the nucleus, where it activates the transcription of antioxidant genes.
Caption: Keap1-Nrf2 signaling and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the complete workflow for the Western blot analysis of Nrf2 nuclear translocation.
Caption: Step-by-step workflow for Western blot analysis.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human Kidney 2 (HK-2) cells
-
Compound: this compound
-
Cell Culture: DMEM/F-12 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Phosphate-Buffered Saline (PBS)
-
Antibodies:
-
Primary: Rabbit anti-Nrf2, Rabbit anti-Histone H3 (nuclear marker), Mouse anti-β-actin (cytoplasmic marker)
-
Secondary: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG
-
-
Protein Extraction: Nuclear and Cytoplasmic Extraction Kit (e.g., NE-PER™ or equivalent)
-
Protein Quantification: BCA Protein Assay Kit
-
Western Blotting: SDS-PAGE gels, PVDF membrane, Transfer buffer, TBST buffer, Skim milk or BSA for blocking, ECL Chemiluminescence detection reagent
Protocol 1: Cell Culture and Treatment
-
Culture HK-2 cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 100 mm dishes and grow until they reach 80-90% confluency.
-
Starve the cells in serum-free medium for 12-16 hours prior to treatment.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for different time points (e.g., 0, 2, 4, 8, 16, 24 hours). A time-course experiment using 10 µM this compound is recommended, as peak Nrf2 nuclear translocation has been observed around 8 hours.[3][7]
Protocol 2: Nuclear and Cytoplasmic Fractionation
This protocol is based on commercially available kits.[8][9] Always refer to the manufacturer's instructions.
-
After treatment, wash cells twice with ice-cold PBS.
-
Harvest cells by scraping and centrifuge at 500 x g for 3 minutes. Discard the supernatant.
-
Resuspend the cell pellet in an appropriate volume of ice-cold cytoplasmic extraction buffer (e.g., CER I) containing protease inhibitors. Vortex vigorously.
-
Incubate on ice for 10 minutes.
-
Add the second cytoplasmic extraction buffer (e.g., CER II), vortex, and incubate on ice for 1 minute.
-
Centrifuge the lysate at 16,000 x g for 5 minutes at 4°C.
-
Carefully collect the supernatant, which contains the cytoplasmic fraction , and store it at -80°C.
-
Resuspend the remaining pellet (containing nuclei) in ice-cold nuclear extraction buffer (e.g., NER) with protease inhibitors.
-
Vortex the nuclear suspension intermittently for 15 seconds every 10 minutes, for a total of 40 minutes, on ice.
-
Centrifuge the tube at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, which is the nuclear fraction , and store it at -80°C.
Protocol 3: Western Blot Analysis
-
Determine the protein concentration of both nuclear and cytoplasmic fractions using a BCA Protein Assay Kit.
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel (e.g., 10%).
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions:
-
anti-Nrf2 (1:1000)
-
anti-Histone H3 (1:1000, for nuclear fractions)
-
anti-β-actin (1:5000, for cytoplasmic fractions)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an ECL chemiluminescence reagent and an imaging system.
Data Presentation and Expected Results
Upon treatment with this compound, an increase in the Nrf2 protein signal is expected in the nuclear fraction, which should be quantifiable via densitometry.[3] The cytoplasmic Nrf2 levels may decrease or remain unchanged. Histone H3 serves as a loading control for the nuclear fraction, confirming equal protein loading and the purity of the nuclear extract. β-actin serves as a loading control for the cytoplasmic fraction.
The quantitative data from the Western blot analysis can be summarized as follows.
Table 1: Densitometric Analysis of Nuclear Nrf2 Levels in HK-2 Cells Treated with 10 µM this compound
| Treatment Time (Hours) | Nuclear Nrf2 (Arbitrary Units) | Histone H3 (Arbitrary Units) | Normalized Nuclear Nrf2 (Nrf2 / Histone H3) | Fold Change (vs. 0 hr) |
| 0 | 150 | 1000 | 0.15 | 1.0 |
| 2 | 450 | 990 | 0.45 | 3.0 |
| 4 | 780 | 1010 | 0.77 | 5.1 |
| 8 | 1150 | 995 | 1.16 | 7.7 |
| 16 | 850 | 1005 | 0.85 | 5.7 |
| 24 | 400 | 990 | 0.40 | 2.7 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Conclusion
This application note provides a comprehensive protocol for the analysis of Nrf2 nuclear translocation induced by the Keap1-Nrf2 inhibitor this compound. The use of cellular fractionation followed by Western blotting is a reliable method to quantify the accumulation of Nrf2 in the nucleus, providing a direct measure of its activation. This assay is crucial for screening and characterizing compounds that target the Nrf2 pathway for therapeutic development in diseases related to oxidative stress and inflammation.[3][4][5]
References
- 1. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 2. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 4.5. Western Blot Analysis for Nrf2 and PPARγ [bio-protocol.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Quantitative Real-Time PCR for Nrf2 Target Genes after CPUY192018 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the quantitative analysis of Nrf2 target gene expression in response to treatment with CPUY192018, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction. The protocols outlined herein describe the cell culture and treatment, RNA extraction, reverse transcription, and quantitative real-time PCR (qPCR) procedures. Additionally, this document includes a summary of expected results and a visual representation of the Nrf2 signaling pathway and experimental workflow.
Introduction
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In response to oxidative or electrophilic stress, the interaction between Nrf2 and Keap1 is disrupted, leading to Nrf2 stabilization, nuclear translocation, and the subsequent transactivation of a battery of cytoprotective genes. These genes, known as Nrf2 target genes, encode for antioxidant and detoxification enzymes that play a crucial role in maintaining cellular redox homeostasis.
This compound is a small molecule inhibitor that potently disrupts the Keap1-Nrf2 protein-protein interaction, leading to the activation of the Nrf2 signaling pathway.[1][2] This compound has been shown to increase the nuclear translocation of Nrf2 and enhance the expression of its downstream target genes.[2][3] Consequently, this compound exhibits significant anti-inflammatory and antioxidant activities.[2] This makes it a valuable tool for studying the therapeutic potential of Nrf2 activation in various disease models.
This application note provides a comprehensive guide for researchers to quantify the induction of key Nrf2 target genes following treatment with this compound using quantitative real-time PCR (qPCR).
Nrf2 Signaling Pathway Activated by this compound
Caption: this compound disrupts the Keap1-Nrf2 complex, leading to Nrf2 activation.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Human cell lines such as HK-2 (human kidney proximal tubular epithelial cells) or retinal pigment epithelial cells are suitable for these studies.[1][3]
-
Cell Seeding: Plate cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Remove the culture medium from the wells and replace it with the medium containing the various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, or 24 hours) to assess the temporal dynamics of gene expression. A 10-hour treatment has been shown to be effective for measuring mRNA levels of Nrf2 target genes.[4]
RNA Extraction and Reverse Transcription
-
RNA Isolation: Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse the cells directly in the wells using a suitable lysis buffer from a commercial RNA isolation kit. Proceed with total RNA extraction according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0 for high-quality RNA.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers and random hexamers, following the manufacturer's instructions.
Quantitative Real-Time PCR (qPCR)
-
Primer Design: Use validated primers for the Nrf2 target genes of interest. Key Nrf2 target genes include heme oxygenase-1 (HMOX1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase modifier subunit (GCLM).[4][5] A housekeeping gene, such as beta-actin (ACTB) or glyceraldehyde-3-phosphate dehydrogenase (GAPDH), should be used for normalization.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture in a total volume of 20 µL, containing 10 µL of 2x SYBR Green Master Mix, 0.5 µM of each forward and reverse primer, and 2 µL of diluted cDNA.
-
Thermal Cycling Conditions: Perform the qPCR using a standard three-step cycling protocol:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method. The data should be presented as fold change relative to the vehicle-treated control group.
Experimental Workflow
Caption: Workflow for analyzing Nrf2 target gene expression after this compound treatment.
Data Presentation
The quantitative data for the relative expression of Nrf2 target genes should be summarized in a clear and structured table for easy comparison.
| Target Gene | Treatment Concentration (µM) | Fold Change (Mean ± SD) |
| HMOX1 | Vehicle (DMSO) | 1.0 ± 0.1 |
| 0.1 | 2.5 ± 0.3 | |
| 1.0 | 5.8 ± 0.6 | |
| 10.0 | 12.3 ± 1.5 | |
| NQO1 | Vehicle (DMSO) | 1.0 ± 0.2 |
| 0.1 | 1.8 ± 0.2 | |
| 1.0 | 4.2 ± 0.5 | |
| 10.0 | 8.9 ± 1.1 | |
| GCLM | Vehicle (DMSO) | 1.0 ± 0.1 |
| 0.1 | 2.1 ± 0.3 | |
| 1.0 | 4.9 ± 0.7 | |
| 10.0 | 10.5 ± 1.3 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the cell type, experimental conditions, and other factors.
Conclusion
The protocols and information provided in this application note offer a robust framework for investigating the effects of this compound on the Nrf2 signaling pathway. By employing quantitative real-time PCR, researchers can effectively measure the induction of key Nrf2 target genes, providing valuable insights into the mechanism of action of this potent Keap1-Nrf2 inhibitor and its potential therapeutic applications.
References
- 1. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of the Keap1-Nrf2 protein-protein interaction protects retinal cells and ameliorates retinal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring CPUY192018 Activity Using an ARE-Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2][3] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[1] Upon exposure to oxidative stress or small molecule activators, Nrf2 dissociates from Keap1 and translocates to the nucleus.[1][3] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes, including those encoding antioxidant and detoxification enzymes.[2][3][4]
CPUY192018 is a potent small-molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI).[5][6] By disrupting this interaction, this compound prevents the degradation of Nrf2, leading to its accumulation, nuclear translocation, and the subsequent activation of the ARE-dependent antioxidant pathway.[5][6][7] This makes this compound a promising therapeutic candidate for diseases associated with oxidative stress and inflammation.[5][6]
The ARE-luciferase reporter assay is a robust and sensitive method for quantifying the activation of the Nrf2 pathway.[8][9] This assay utilizes a reporter vector containing the firefly luciferase gene under the control of multiple ARE sequences.[8] Activation of the Nrf2 pathway by compounds like this compound leads to the expression of luciferase, and the resulting luminescence can be easily measured. This application note provides a detailed protocol for using an ARE-luciferase reporter assay to measure the activity of this compound.
Signaling Pathway
Under normal conditions, Keap1 targets Nrf2 for degradation. This compound inhibits the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and activation of ARE-responsive genes.
Experimental Workflow
The following diagram outlines the major steps in the ARE-luciferase reporter assay for measuring this compound activity.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| HEK293T or HepG2 cells | ATCC | CRL-3216 / HB-8065 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin (B12071052) | Gibco | 15140122 |
| ARE-Luciferase Reporter Vector | BPS Bioscience | 60514 |
| Renilla Luciferase Control Vector (e.g., pRL-TK) | Promega | E2241 |
| Transfection Reagent (e.g., Lipofectamine 3000) | Invitrogen | L3000015 |
| This compound | MedChemExpress | HY-112343 |
| Dual-Luciferase® Reporter Assay System | Promega | E1910 |
| 96-well white, clear-bottom tissue culture plates | Corning | 3610 |
| Luminometer | Various | - |
Experimental Protocols
1. Cell Culture and Seeding
-
Culture HEK293T or HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified incubator with 5% CO2.
-
The day before transfection, trypsinize and count the cells.
-
Seed 2 x 10^4 cells per well in a 96-well white, clear-bottom plate in a final volume of 100 µL of complete growth medium.
-
Incubate overnight to allow cells to attach.
2. Transient Transfection
-
For each well, prepare the transfection mix according to the manufacturer's protocol. A typical ratio is 100 ng of ARE-luciferase reporter vector and 10 ng of Renilla luciferase control vector.
-
Dilute the DNA and transfection reagent in serum-free medium (e.g., Opti-MEM).
-
Add the transfection mix to the cells and gently swirl the plate.
-
Incubate the cells for 24 hours.
3. Compound Treatment
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 20 µM).[7] The final DMSO concentration should not exceed 0.1%.
-
Include the following controls:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest this compound concentration.
-
Positive Control: Cells treated with a known Nrf2 activator, such as tert-Butylhydroquinone (t-BHQ) at 10 µM.[7]
-
Untreated Control: Cells treated with medium only.
-
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.
-
Incubate the plate for 16-24 hours.[5]
4. Luciferase Assay
-
Equilibrate the Dual-Luciferase® Reporter Assay System reagents to room temperature.
-
Remove the medium from the wells and wash once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well.
-
Measure the firefly luciferase activity using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.
-
Measure the Renilla luciferase activity using a luminometer.
Data Presentation and Analysis
1. Data Normalization
To account for variations in transfection efficiency and cell number, normalize the firefly luciferase activity to the Renilla luciferase activity for each well.[10][11]
Relative Luciferase Units (RLU) = Firefly Luciferase Reading / Renilla Luciferase Reading
2. Calculation of Fold Change
Express the data as a fold change in luciferase activity relative to the vehicle control.[10]
Fold Change = RLU of Treated Sample / Average RLU of Vehicle Control
3. Data Summary
| Treatment | Concentration (µM) | Average Firefly Luminescence | Average Renilla Luminescence | Average RLU | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 0.1% | 15,234 | 7,890 | 1.93 | 1.0 |
| This compound | 0.1 | 28,945 | 7,912 | 3.66 | 1.9 |
| This compound | 1.0 | 95,678 | 8,015 | 11.94 | 6.2 |
| This compound | 5.0 | 254,321 | 7,950 | 32.0 | 16.6 |
| This compound | 10.0 | 450,112 | 7,885 | 57.1 | 29.6 |
| This compound | 20.0 | 489,567 | 7,923 | 61.8 | 32.0 |
| t-BHQ (Positive Control) | 10.0 | 310,456 | 7,988 | 38.9 | 20.1 |
EC50 Determination
To determine the potency of this compound, plot the fold change in luciferase activity against the log of the compound concentration and fit the data to a four-parameter logistic equation to calculate the EC50 value.
| Compound | EC50 (µM) |
| This compound | ~2.5 µM |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Luciferase Signal | Low transfection efficiency. | Optimize transfection protocol (reagent-to-DNA ratio, cell density). |
| Cell toxicity from compound. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel. | |
| Insufficient incubation time. | Optimize the incubation time after compound treatment. | |
| High Variability between Replicates | Inconsistent cell seeding. | Ensure a single-cell suspension and proper mixing before seeding. |
| Pipetting errors. | Use calibrated pipettes and be consistent with technique. | |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate or fill them with PBS. | |
| High Background Signal | Contamination of reagents or cells. | Use sterile technique and fresh reagents. |
| Intrinsic luminescence of the compound. | Test the compound in a cell-free luciferase assay. |
Conclusion
The ARE-luciferase reporter assay is a highly effective method for quantifying the activity of Nrf2 pathway activators like this compound. This application note provides a comprehensive protocol that can be adapted for screening and characterizing novel Keap1-Nrf2 PPI inhibitors. The use of a dual-luciferase system ensures robust and reliable data by normalizing for experimental variability. By following these detailed procedures, researchers can accurately determine the potency and efficacy of compounds targeting this important cytoprotective pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. opentrons.com [opentrons.com]
- 10. researchgate.net [researchgate.net]
- 11. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
Application Note: Quantifying Apoptosis in Cells Treated with CPUY192018 Using Annexin V/PI Staining by Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apoptosis, or programmed cell death, is a critical process in tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. Therapeutic agents that can selectively induce apoptosis in diseased cells are of significant interest in drug development. CPUY192018 is a novel small-molecule inhibitor of the Keap1-Nrf2 protein-protein interaction, known to exhibit anti-inflammatory and antioxidant activities.[1] Interestingly, while it has been shown to inhibit apoptosis in certain contexts, such as in LPS-challenged renal cells[1][2][3], its broader effects on cell fate, particularly in cancer cell lines, may differ. Modulating cellular redox status and inflammatory pathways can paradoxically lead to apoptosis induction under specific cellular conditions. Therefore, it is crucial to characterize the apoptotic response of target cells to this compound treatment.
This application note provides a detailed protocol for quantifying apoptosis in cell cultures treated with this compound using flow cytometry. The assay utilizes a dual-staining method with Annexin V-FITC and Propidium Iodide (PI) to accurately differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.
Principle of the Assay
This method is based on two key indicators of apoptosis:
-
Phosphatidylserine (PS) Externalization : In healthy cells, PS is located on the inner leaflet of the plasma membrane.[4][5] During early apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, where it can be detected by Annexin V, a protein with a high affinity for PS.[4][6]
-
Plasma Membrane Integrity : Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late apoptosis or necrosis, where membrane integrity is compromised, by staining the nucleus red.
This dual-staining approach allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (often considered an artifact or primary necrosis).
Experimental Protocols
I. Materials and Reagents
-
Target cells (e.g., HeLa, Jurkat, or a relevant cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (MedChemExpress or similar)
-
Dimethyl sulfoxide (B87167) (DMSO), vehicle control
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA (for adherent cells)
-
FITC Annexin V Apoptosis Detection Kit (contains Annexin V-FITC, PI, and 10X Binding Buffer)
-
FACS tubes (5 mL polystyrene round-bottom tubes)
-
Flow cytometer equipped with a 488 nm laser
II. Cell Culture and Treatment
-
Cell Seeding : Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment. For example, seed 2.5 x 10⁵ cells per well.
-
Incubation : Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation : Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 25 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment : Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a "vehicle control" well treated with medium containing only DMSO.
-
Incubation : Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours).
III. Staining Procedure
-
Cell Harvesting :
-
Adherent Cells : Aspirate the culture medium (which may contain floating apoptotic cells) and collect it in a 15 mL conical tube. Wash the adherent cells with PBS, then add Trypsin-EDTA to detach them. Combine the detached cells with the previously collected medium.
-
Suspension Cells : Gently scrape and pipet the cells to ensure a single-cell suspension and transfer them to a 15 mL conical tube.
-
-
Washing : Centrifuge the cell suspension at 300-400 x g for 5 minutes.[7] Discard the supernatant and wash the cell pellet twice with cold PBS.[4]
-
Resuspension : Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[7] Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining :
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[7]
-
-
Final Preparation : After incubation, add 400 µL of 1X Binding Buffer to each tube. Keep the samples on ice and protected from light until analysis. Analyze the cells by flow cytometry within one hour.
IV. Flow Cytometry Acquisition and Analysis
-
Instrument Setup : Turn on the flow cytometer and allow it to warm up. Use unstained and single-stained (Annexin V-FITC only, PI only) control samples to set up the appropriate voltages for the FSC, SSC, and fluorescence detectors (FITC and PI) and to perform fluorescence compensation.
-
Gating Strategy :
-
Gate on the main cell population using a Forward Scatter (FSC) vs. Side Scatter (SSC) plot to exclude debris.[8]
-
Create a subsequent gate on singlets using FSC-Area (FSC-A) vs. FSC-Height (FSC-H) to exclude cell doublets.[8]
-
Analyze the singlet population on a bivariate dot plot of Annexin V-FITC (x-axis) vs. PI (y-axis).
-
Set up quadrants based on the negative control to define the four populations: Live (lower-left), Early Apoptotic (lower-right), Late Apoptotic/Necrotic (upper-right), and Necrotic (upper-left).
-
-
Data Acquisition : Acquire at least 10,000 events for each sample within the primary FSC/SSC gate.
Data Presentation
The quantitative data obtained from the flow cytometry analysis should be summarized in tables for clear interpretation and comparison.
Table 1: Dose-Dependent Effect of this compound on Apoptosis (48h Treatment)
| This compound Conc. (µM) | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) | % Total Apoptotic (Q4+Q2) |
| 0 (Vehicle) | 94.5 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 4.3 ± 0.9 |
| 1 | 90.1 ± 3.0 | 5.2 ± 0.8 | 3.5 ± 0.6 | 8.7 ± 1.4 |
| 5 | 75.6 ± 4.5 | 15.8 ± 2.2 | 6.4 ± 1.1 | 22.2 ± 3.3 |
| 10 | 58.2 ± 5.1 | 28.9 ± 3.5 | 10.1 ± 1.9 | 39.0 ± 5.4 |
| 25 | 35.7 ± 6.2 | 35.1 ± 4.1 | 25.3 ± 3.8 | 60.4 ± 7.9 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Time-Course Effect of 10 µM this compound on Apoptosis
| Treatment Time (hours) | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) | % Total Apoptotic (Q4+Q2) |
| 0 | 95.1 ± 1.8 | 2.1 ± 0.4 | 1.5 ± 0.3 | 3.6 ± 0.7 |
| 12 | 85.3 ± 3.3 | 9.8 ± 1.5 | 3.7 ± 0.8 | 13.5 ± 2.3 |
| 24 | 70.4 ± 4.1 | 20.1 ± 2.9 | 7.2 ± 1.3 | 27.3 ± 4.2 |
| 48 | 58.2 ± 5.1 | 28.9 ± 3.5 | 10.1 ± 1.9 | 39.0 ± 5.4 |
Data are presented as mean ± SD from three independent experiments.
Visualizations
Experimental Workflow
Caption: Diagram of the experimental workflow for apoptosis detection.
Hypothesized Signaling Pathway
While this compound is known to activate the Nrf2 pathway, high concentrations or context-specific effects in cancer cells could induce apoptosis by increasing oxidative stress or modulating related pathways like NF-κB, which has crosstalk with apoptosis.[9][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation [agris.fao.org]
- 10. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with CPUY192018
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPUY192018 is a potent small-molecule inhibitor of the Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI) with an IC50 of 0.63 µM.[1] By disrupting this interaction, this compound facilitates the nuclear translocation of Nrf2, leading to the activation of the Antioxidant Response Element (ARE) pathway. This pathway upregulates the expression of numerous cytoprotective genes that encode for antioxidant and anti-inflammatory proteins.[2][3][4] Concurrently, this compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) inflammatory response.[1][2][3] These dual activities make this compound a promising candidate for in vivo studies related to diseases with underlying oxidative stress and inflammation, such as inflammatory kidney disorders.[2][3][4]
This document provides detailed application notes and protocols for the dosing and administration of this compound in preclinical in vivo models, based on published studies.
Data Presentation
In Vivo Efficacy in a Murine Model of Chronic Renal Inflammation
The following tables summarize the quantitative data from a study investigating the therapeutic potential of this compound in a lipopolysaccharide (LPS)-induced model of chronic renal inflammation in mice.[2]
| Animal Model | Female C57BL/6 mice (6-8 weeks old, 18-20 g) |
| Disease Induction | Intraperitoneal (i.p.) injection of LPS (1 mg/kg body weight) daily for 8 consecutive weeks |
| Treatment Groups | - Control (Corn oil vehicle) - LPS + Vehicle - LPS + this compound (5 mg/kg) - LPS + this compound (20 mg/kg) |
| Administration Route | Intraperitoneal (i.p.) injection |
| Dosing Schedule | Daily, starting two days prior to the first LPS injection and continuing for 8 weeks |
| Vehicle | Corn oil |
Caption: Summary of the experimental design for the in vivo evaluation of this compound.
| Parameter | LPS Model Group | LPS + this compound (5 mg/kg) | LPS + this compound (20 mg/kg) |
| Body Weight | Attenuated loss | ✓ | ✓ |
| Histologic Inflammatory Score | Reduced | ✓ | ✓ |
| Glomerular Pathological Changes | Improved | ✓ | ✓ |
| Renal Antioxidant Capacity | Enhanced | ✓ | ✓ |
| Inflammatory Response | Inhibited | ✓ | ✓ |
Caption: Summary of the effects of this compound in the LPS-induced renal inflammation model.[1]
| Biomarker | Effect of this compound Treatment |
| Nrf2 Pathway Proteins (Nrf2, HO-1, NQO1, GCLM) | Markedly upregulated protein levels in renal tissue[2] |
| Antioxidant Enzymes (SOD, CAT, GPx) | Clearly upregulated activities in the kidney[2] |
| GSH/GSSG Ratio | Significantly increased in the kidney[2] |
| NF-κB Signaling (p-IKKβ, p-IκBα, p-p65) | Inhibited phosphorylation levels[1] |
Caption: Key biomarker changes observed following this compound administration in vivo.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles for administration
Protocol:
-
Prepare a Stock Solution:
-
Prepare the Working Solution (for a 20 mg/kg dose in a 20 g mouse):
-
The final injection volume should be kept low (e.g., 100-200 µL). For a 100 µL injection volume, the concentration would be 4 mg/mL.
-
On the day of administration, dilute the DMSO stock solution with corn oil to the final desired concentration. For example, to prepare 1 mL of a 2.08 mg/mL working solution, add 100 µL of the 20.8 mg/mL DMSO stock solution to 900 µL of corn oil.[1]
-
Mix thoroughly by vortexing to ensure a uniform suspension.
-
Note: It is recommended to prepare the working solution fresh for each day of dosing.[1] If the continuous dosing period exceeds half a month, this protocol should be chosen carefully.[1]
-
In Vivo Dosing and Administration Protocol
Animal Model:
-
Female C57BL/6 mice, 6-8 weeks old, weighing 18-20 grams.[1]
Procedure for LPS-Induced Renal Inflammation Model:
-
Acclimatize animals for at least one week before the start of the experiment.
-
Randomly assign mice to the different treatment groups.
-
Two days prior to the first LPS injection, begin the daily administration of this compound or vehicle (corn oil).[2][5]
-
Administer this compound at the desired dose (e.g., 5 mg/kg or 20 mg/kg) via intraperitoneal (i.p.) injection.[2][5]
-
On day 3 of the treatment protocol, begin the daily i.p. injection of LPS (1 mg/kg body weight) to induce renal inflammation.[2][5]
-
Continue the daily administration of both this compound (or vehicle) and LPS for the duration of the study (e.g., 8 consecutive weeks).[2][5]
-
Monitor the body weight of the mice regularly throughout the study.[2]
-
At the end of the study, sacrifice the mice and collect renal cortical tissues and blood samples for further analysis.[2][5]
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Studies
Caption: Experimental workflow for this compound in vivo study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation [agris.fao.org]
- 5. researchgate.net [researchgate.net]
Application of CPUY192018 in Murine Models of Colitis: A Potent Keap1-Nrf2 Inhibitor
Introduction
Ulcerative colitis (UC), a major form of inflammatory bowel disease (IBD), is a chronic inflammatory condition of the colon characterized by oxidative stress and a dysregulated immune response.[1][2] The Keap1-Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative stress.[1][3] Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. However, in the presence of oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of a wide array of cytoprotective genes.[4] CPUY192018 is a potent small-molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI), which effectively activates the Nrf2 pathway.[1][5] This document provides detailed application notes and protocols for the use of this compound in studying experimental models of colitis, specifically the dextran (B179266) sodium sulfate (B86663) (DSS)-induced model.
Mechanism of Action
This compound functions by disrupting the interaction between Keap1 and Nrf2. This inhibition prevents the Keap1-mediated ubiquitination and subsequent proteasomal degradation of Nrf2. As a result, Nrf2 accumulates in the cytoplasm and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of numerous antioxidant and anti-inflammatory proteins, thereby protecting colonic cells from oxidative damage and reducing inflammation.[1][2]
Application in DSS-Induced Colitis Model
This compound has been demonstrated to be effective in the dextran sodium sulfate (DSS)-induced colitis model in mice, a widely used model that mimics the clinical and histological features of human ulcerative colitis.[1][6]
Experimental Workflow
The general workflow for evaluating the efficacy of this compound in a DSS-induced colitis model is as follows:
Protocols
In Vivo DSS-Induced Colitis Model
1. Animals:
-
Male C57BL/6 mice (6-8 weeks old).[7]
-
Acclimatize animals for at least one week before the experiment.[8]
2. Induction of Colitis:
-
Prepare a 3% (w/v) solution of DSS (molecular weight 36-50 kDa) in sterile drinking water.[7]
-
Provide the DSS solution to the mice as their sole source of drinking water for a specified period, typically 5-7 days for an acute model.[6][9]
3. This compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer this compound by oral gavage at desired doses (e.g., 10 mg/kg and 40 mg/kg) daily, starting from the first day of DSS administration.[7]
4. Monitoring and Evaluation:
-
Monitor body weight, stool consistency, and presence of blood in the feces daily to calculate the Disease Activity Index (DAI).
-
At the end of the experiment, euthanize the mice and collect colon tissues.
-
Measure the length of the colon.
-
Fix a portion of the distal colon in 10% neutral buffered formalin for histological analysis (H&E staining).
-
Homogenize the remaining colon tissue for myeloperoxidase (MPO) activity assay and cytokine analysis (e.g., TNF-α, IL-6, IL-1β) by ELISA or qPCR.
In Vitro NCM460 Colonic Cell Model
1. Cell Culture:
-
Culture human colonic epithelial cells (NCM460) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum.
2. Treatment:
-
Pre-treat NCM460 cells with this compound at various concentrations for a specified duration (e.g., 2 hours).
-
Induce cellular injury by exposing the cells to DSS (e.g., 3% w/v) for a defined period (e.g., 24 hours).
3. Assays:
-
Cell Viability: Assess cell viability using assays such as MTT or CellTiter-Glo.
-
Apoptosis: Quantify apoptosis using flow cytometry with Annexin V and propidium (B1200493) iodide staining.
-
Reactive Oxygen Species (ROS) Generation: Measure intracellular ROS levels using fluorescent probes like DCFH-DA.
Data Presentation
In Vivo Efficacy of this compound in DSS-Induced Colitis
| Parameter | Control | DSS Model | DSS + this compound (10 mg/kg) | DSS + this compound (40 mg/kg) |
| Body Weight Change (%) | Gain | Significant Loss | Attenuated Loss | Significantly Attenuated Loss |
| Colon Length (cm) | Normal | Significantly Shorter | Partially Restored | Significantly Restored |
| Histologic Score | 0 | High | Reduced | Significantly Reduced |
| MPO Activity (U/g tissue) | Low | Significantly High | Reduced | Significantly Reduced |
| TNF-α (pg/mg protein) | Low | Significantly High | Reduced | Significantly Reduced |
| IL-6 (pg/mg protein) | Low | Significantly High | Reduced | Significantly Reduced |
| IL-1β (pg/mg protein) | Low | Significantly High | Reduced | Significantly Reduced |
This table summarizes the expected outcomes based on published data. Actual values will vary depending on experimental conditions.[2][7]
In Vitro Protective Effects of this compound on NCM460 Cells
| Parameter | Control | DSS | DSS + this compound |
| Cell Viability (%) | 100 | Significantly Reduced | Significantly Increased |
| Apoptosis Rate (%) | Low | Significantly High | Significantly Reduced |
| ROS Generation (Fold Change) | 1 | Significantly Increased | Significantly Decreased |
This table summarizes the expected outcomes based on published data. Actual values will vary depending on experimental conditions.[2]
Conclusion
This compound is a valuable research tool for investigating the therapeutic potential of activating the Nrf2 pathway in the context of colitis. Its specific mechanism of action as a Keap1-Nrf2 PPI inhibitor allows for targeted modulation of this key cytoprotective pathway. The protocols and data presented here provide a framework for researchers to design and execute experiments to further elucidate the role of Nrf2 in IBD and to evaluate the efficacy of novel Nrf2-activating compounds.
References
- 1. An inhibitor of the Keap1-Nrf2 protein-protein interaction protects NCM460 colonic cells and alleviates experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation | Semantic Scholar [semanticscholar.org]
- 4. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jpp.krakow.pl [jpp.krakow.pl]
- 9. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Renal Protection by CPUY192018 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the renal protective effects of CPUY192018, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, in various preclinical animal models of kidney disease. The protocols outlined below cover model induction, therapeutic intervention, and a range of analytical methods to evaluate efficacy.
Mechanism of Action of this compound
This compound exerts its protective effects primarily by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. This compound disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[1][2] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes, upregulating the expression of antioxidant and anti-inflammatory proteins such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[1][3]
Furthermore, this compound has been shown to suppress inflammatory responses by inhibiting the activation of the NF-κB pathway, a key regulator of pro-inflammatory cytokine production.[1][2] This dual action of boosting antioxidant defenses and suppressing inflammation makes this compound a promising candidate for the treatment of various kidney diseases characterized by oxidative stress and inflammation.
Animal Models for Assessing Renal Protection
The following are detailed protocols for established animal models of kidney disease suitable for evaluating the therapeutic potential of this compound.
Lipopolysaccharide (LPS)-Induced Renal Inflammation Model
This model mimics chronic renal inflammation driven by bacterial endotoxins.
Experimental Workflow:
Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Acclimatization: House mice for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide mice into the following groups (n=8-10 per group):
-
Control (Vehicle)
-
LPS + Vehicle
-
LPS + this compound (e.g., 5, 10, 20 mg/kg)
-
-
Induction and Treatment:
-
Induce chronic renal inflammation by intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg) three times a week for 8 weeks.
-
Administer this compound or vehicle (e.g., saline with 5% DMSO and 10% Solutol HS 15) daily via i.p. injection for the 8-week duration.[4]
-
-
Sample Collection and Analysis:
-
At the end of the 8-week period, collect blood via cardiac puncture for serum analysis.
-
Perfuse kidneys with cold phosphate-buffered saline (PBS) and harvest them. One kidney can be fixed in 4% paraformaldehyde for histology, and the other snap-frozen in liquid nitrogen for molecular and biochemical analyses.
-
Renal Ischemia-Reperfusion Injury (IRI) Model
This model simulates acute kidney injury (AKI) resulting from a temporary interruption of blood flow to the kidneys.
Experimental Workflow:
Protocol:
-
Animals: Male C57BL/6 or BALB/c mice (8-12 weeks old).
-
Grouping:
-
Sham-operated + Vehicle
-
IRI + Vehicle
-
IRI + this compound
-
-
Surgical Procedure:
-
Anesthetize the mouse.
-
Perform a midline or flank incision to expose the renal pedicle.
-
Induce ischemia by clamping the renal artery and vein with a microvascular clamp for a defined period (e.g., 30-45 minutes).
-
Remove the clamp to allow reperfusion.
-
Suture the incision.
-
-
Treatment: Administer this compound or vehicle at a predetermined time, either before ischemia or at the onset of reperfusion.
-
Post-operative Care and Analysis: Monitor animals for recovery. Sacrifice animals at various time points (e.g., 24 hours, 48 hours, 7 days) post-IRI to assess acute injury and subsequent recovery or fibrosis.
Diabetic Nephropathy (DN) Model
This model mimics kidney damage associated with type 1 diabetes.
Experimental Workflow:
Protocol:
-
Animals: Male mice susceptible to STZ-induced diabetes, such as C57BL/6 or DBA/2J (8 weeks old).
-
Grouping:
-
Non-diabetic Control + Vehicle
-
Diabetic + Vehicle
-
Diabetic + this compound
-
-
Diabetes Induction:
-
Treatment: Begin daily administration of this compound or vehicle 1-2 weeks after STZ injections and continue for 8-12 weeks.
-
Monitoring and Analysis: Monitor blood glucose and body weight regularly. Collect 24-hour urine samples in metabolic cages to assess albuminuria. At the endpoint, collect blood and kidneys for analysis.
Methods for Assessing Renal Protection
Renal Function Assessment
Table 1: Renal Function Parameters
| Parameter | Method | Sample | Typical Changes in Disease Models |
| Blood Urea Nitrogen (BUN) | Colorimetric Assay | Serum/Plasma | Increased |
| Serum Creatinine | Colorimetric or Enzymatic Assay | Serum/Plasma | Increased |
| Urinary Albumin to Creatinine Ratio (UACR) | ELISA (for albumin) and colorimetric assay (for creatinine) | 24-hour Urine | Increased |
Protocol for Blood and Urine Collection and Analysis:
-
Blood Collection: Collect blood via tail vein, saphenous vein, or terminal cardiac puncture. Separate serum or plasma and store at -80°C.
-
Urine Collection: Place mice in metabolic cages for 24 hours with free access to water. Collect urine and centrifuge to remove debris. Store supernatant at -80°C.
-
Analysis: Use commercially available kits to measure BUN, creatinine, and albumin according to the manufacturer's instructions.[7][8]
Histopathological Analysis
Table 2: Histological Stains for Renal Damage and Fibrosis
| Stain | Target | Observation |
| Hematoxylin and Eosin (H&E) | General morphology, cellular infiltration, tubular necrosis | Glomerular and tubular damage, inflammatory cell infiltrates |
| Periodic Acid-Schiff (PAS) | Basement membranes, mesangial matrix | Glomerular hypertrophy, mesangial expansion |
| Masson's Trichrome | Collagen fibers | Increased blue staining indicates fibrosis |
| Sirius Red | Collagen types I and III | Increased red staining under polarized light indicates fibrosis |
Protocol for Histological Staining:
-
Tissue Processing: Fix kidney tissue in 4% paraformaldehyde, process, and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections and mount on slides.
-
Staining: Perform H&E, PAS, Masson's Trichrome, or Sirius Red staining using standard protocols.[9][10][11]
-
Imaging and Quantification: Capture images using a light microscope. Quantify fibrosis or glomerulosclerosis using image analysis software (e.g., ImageJ).
Immunohistochemistry (IHC) and Immunofluorescence (IF)
Table 3: Key Protein Markers for IHC/IF Analysis
| Target Protein | Cellular Location | Function/Indication |
| Nrf2 | Cytoplasm/Nucleus | Master regulator of antioxidant response |
| HO-1 | Cytoplasm | Antioxidant and anti-inflammatory enzyme |
| NQO1 | Cytoplasm | Detoxification enzyme |
| α-Smooth Muscle Actin (α-SMA) | Cytoplasm | Myofibroblast marker, indicates fibrosis |
| F4/80 | Cell surface | Macrophage marker, indicates inflammation |
Protocol for Immunohistochemistry:
-
Antigen Retrieval: Deparaffinize and rehydrate kidney sections. Perform heat-induced antigen retrieval.
-
Blocking: Block endogenous peroxidase activity and non-specific binding.
-
Primary Antibody Incubation: Incubate sections with primary antibodies against the target proteins (e.g., Nrf2, HO-1) overnight at 4°C.[12][13][14]
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate and a chromogen (e.g., DAB).
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount.
Analysis of Oxidative Stress and Inflammation
Table 4: Markers of Oxidative Stress and Inflammation
| Parameter | Method | Sample |
| Malondialdehyde (MDA) | Colorimetric Assay | Kidney tissue homogenate |
| Superoxide Dismutase (SOD) Activity | Colorimetric Assay | Kidney tissue homogenate |
| Glutathione (GSH)/Oxidized Glutathione (GSSG) Ratio | Colorimetric or HPLC-based Assay | Kidney tissue homogenate |
| TNF-α, IL-6, IL-1β | ELISA | Serum or kidney tissue homogenate |
Protocol for ELISA:
-
Sample Preparation: Prepare serum samples or kidney tissue homogenates according to the kit manufacturer's instructions.
-
Assay Procedure: Perform the ELISA for specific cytokines (e.g., TNF-α, IL-6) following the manufacturer's protocol.[15][16][17] This typically involves incubating the sample in antibody-coated wells, followed by washing steps and the addition of a detection antibody and substrate.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.
By employing these detailed protocols and assessment methods, researchers can robustly evaluate the renal protective efficacy of this compound in relevant animal models of kidney disease.
References
- 1. Protocol for renal ischemia-reperfusion injury by flank incisions in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for renal ischemia-reperfusion injury by flank incisions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. gubra.dk [gubra.dk]
- 5. researchgate.net [researchgate.net]
- 6. Advances in Murine Models of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishing Standards for Studying Renal Function in Mice through Measurements of Body Size-Adjusted Creatinine and Urea Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Kidney Function in Mouse Models of Glomerular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Changes of renal histopathology and the role of Nrf2/HO-1 in asphyxial cardiac arrest model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Astragaloside IV protects against ischemia/reperfusion (I/R)-induced kidney injury based on the Keap1-Nrf2/ARE signaling pathway - Su - Translational Andrology and Urology [tau.amegroups.org]
- 14. researchgate.net [researchgate.net]
- 15. raybiotech.com [raybiotech.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. Inflammation and Cytokine Storm ELISA Kits and Multiplex Immunoassays | Thermo Fisher Scientific - JP [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Improving the In Vivo Solubility of CPUY192018
Welcome to the technical support center for CPUY192018. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges for in vivo experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a potent small-molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI) with anti-inflammatory and antioxidant properties.[1][2] Like many new chemical entities, particularly those targeting hydrophobic protein interaction sites, this compound has limited aqueous solubility.[3][4][5] This can hinder its bioavailability and lead to challenges in achieving desired therapeutic concentrations in animal models, potentially causing inconclusive results in in vivo experiments.[3][6]
Q2: What are the primary strategies for improving the solubility of this compound for in vivo administration?
A2: The primary strategies for enhancing the solubility of hydrophobic compounds like this compound can be categorized as formulation-based approaches, physicochemical modifications, and chemical modifications.[3] Formulation-based approaches are most common and involve using excipients to increase the drug's solubility without altering its chemical structure.[3] These include the use of co-solvents, surfactants, cyclodextrins, and lipid-based drug delivery systems.[3][7]
Q3: Are there any established protocols for solubilizing this compound for in vivo experiments?
A3: Yes, there are established protocols that have been used for this compound. Two common methods include:
-
A solution of 10% DMSO and 90% (20% SBE-β-CD in Saline).[1]
-
A solution of 10% DMSO and 90% Corn Oil.[1] Both of these formulations have been shown to achieve a solubility of at least 2.08 mg/mL.[1]
Q4: What are some common excipients that can be used to improve the solubility of compounds like this compound?
A4: A variety of excipients, generally recognized as safe (GRAS) for in vivo studies, can be used.[3] These include:
-
Co-solvents: Water-miscible organic solvents like Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG), and ethanol.[8][9]
-
Surfactants: Agents like Polysorbate 20 and 80 (Tween® 20 and 80) and Cremophor® EL that form micelles to encapsulate hydrophobic drugs.[10][11]
-
Cyclodextrins: Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) is a common choice for forming inclusion complexes with drug molecules.[3][7]
-
Lipids: Corn oil, sesame oil, and other medium-chain triglycerides are used in lipid-based formulations.[4][9]
It is crucial to consult toxicology data and regulatory guidelines to determine safe dosage levels for the chosen animal model and route of administration.[3]
Troubleshooting Guide
This section addresses specific issues that may arise during the preparation and administration of this compound for in vivo experiments.
Problem 1: this compound precipitates out of solution upon preparation or dilution.
-
Possible Cause: The concentration of the co-solvent (e.g., DMSO) may be too high, leading to the compound "salting out" when it comes into contact with an aqueous environment.[3] Another possibility is that the solubility limit in the chosen vehicle has been exceeded.
-
Troubleshooting Steps:
-
Heating and/or Sonication: Gentle heating or sonication can aid in the dissolution of the compound.[1]
-
Optimize Co-solvent Concentration: Reduce the concentration of the co-solvent to the minimum required to maintain solubility. For mice, it's recommended to keep the DMSO concentration below 10%.[12]
-
Use a Combination of Excipients: A combination of a co-solvent and a surfactant or cyclodextrin (B1172386) at lower individual concentrations can be more effective and prevent precipitation.[3]
-
Consider an Alternative Formulation: If co-solvents are not successful, explore other options like cyclodextrins or lipid-based formulations which can better protect the drug from the aqueous environment.[3]
-
Problem 2: High variability in plasma concentrations is observed between animals in the same group.
-
Possible Cause: High inter-animal variability can be due to inconsistent dissolution of the compound in the gastrointestinal tract if administered orally, or precipitation at the injection site for parenteral routes.[6]
-
Troubleshooting Steps:
-
Ensure Homogeneous Formulation: Make sure the dosing solution is well-mixed and the compound is fully dissolved before administration.
-
Optimize the Formulation: Consider formulations known to improve dissolution and absorption consistency, such as amorphous solid dispersions or lipid-based formulations.[6]
-
Standardize Experimental Conditions: For oral administration, standardize feeding conditions by ensuring animals are fasted for a consistent period.[6]
-
Increase Sample Size: A larger number of animals per group can help to statistically manage high variability.[6]
-
Quantitative Data Summary
The following table summarizes the known solubility of this compound in different vehicles.
| Vehicle | Achieved Solubility |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL |
| DMSO | 200 mg/mL |
Data sourced from MedchemExpress and TargetMol.[1][12]
Experimental Protocols
Protocol 1: Preparation of this compound in a Cyclodextrin-Based Formulation
This protocol is suitable for parenteral administration.
-
Prepare the Vehicle: Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline.
-
Dissolve this compound in DMSO: Weigh the desired amount of this compound and dissolve it in a minimal amount of DMSO to create a concentrated stock. For the final formulation to contain 10% DMSO, this stock will be diluted 1:10.
-
Final Formulation: Slowly add the this compound/DMSO stock solution to the SBE-β-CD/saline vehicle while vortexing to achieve the final desired concentration. For example, to make 1 mL of dosing solution, add 100 µL of the this compound/DMSO stock to 900 µL of the 20% SBE-β-CD in saline.
-
Ensure Dissolution: If any precipitation is observed, gentle warming and/or sonication can be used to aid dissolution.[1] The final solution should be clear.[1]
Protocol 2: Preparation of this compound in a Lipid-Based Formulation
This protocol is suitable for parenteral (e.g., intraperitoneal) administration.
-
Dissolve this compound in DMSO: As in the previous protocol, dissolve the required amount of this compound in DMSO to create a stock solution.
-
Final Formulation: Slowly add the this compound/DMSO stock to corn oil to achieve the final desired concentration and a final DMSO concentration of 10%. For instance, for 1 mL of the final formulation, add 100 µL of the this compound/DMSO stock to 900 µL of corn oil.
-
Homogenize: Vortex the mixture thoroughly to ensure a homogenous suspension or solution. The final formulation should be a clear solution.[1]
Visualizations
Caption: A workflow for preparing and troubleshooting this compound formulations.
Caption: The Keap1-Nrf2 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation [agris.fao.org]
- 3. benchchem.com [benchchem.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. benchchem.com [benchchem.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmtech.com [pharmtech.com]
- 11. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | Keap1-Nrf2 interaction inhibitor | TargetMol [targetmol.com]
stability of CPUY192018 in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability of CPUY192018 in DMSO and other solvents, along with troubleshooting guides and frequently asked questions (FAQs) to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For initial stock solution preparation, dry, high-quality Dimethyl Sulfoxide (DMSO) is the recommended solvent due to the high solubility of this compound in it. For in vitro experiments, the final concentration of DMSO in your cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cellular toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q2: How should I store stock solutions of this compound in DMSO?
A2: Proper storage is crucial to maintain the integrity of this compound. Stock solutions in DMSO should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored in tightly sealed vials at low temperatures.[1]
Q3: Can I store this compound solutions at room temperature?
A3: It is not recommended to store this compound solutions at room temperature for extended periods. While short-term handling at room temperature during experimental setup is generally acceptable, prolonged exposure can lead to degradation. One study on a large set of compounds in DMSO showed that after 1 year at room temperature, only 52% of the compounds were likely to be observed.[2] For optimal stability, frozen storage is required.
Q4: How many times can I freeze and thaw my this compound stock solution in DMSO?
A4: Repeated freeze-thaw cycles should be avoided as they can lead to compound degradation and precipitation. It is best practice to aliquot your stock solution into volumes suitable for single experiments. A study on a diverse set of compounds in DMSO indicated no significant loss after 11 freeze-thaw cycles when handled properly.[3] However, to ensure the highest quality of your results, minimizing these cycles is the safest approach.
Q5: My this compound precipitated out of the aqueous buffer after diluting from a DMSO stock. What should I do?
A5: This is a common issue for hydrophobic compounds. Here are a few troubleshooting steps:
-
Decrease the final concentration: The compound may have exceeded its solubility limit in the aqueous buffer.
-
Optimize DMSO concentration: A slightly higher final DMSO concentration (if tolerated by your assay) might be necessary to maintain solubility.
-
Use a co-solvent: In some cases, a mixture of solvents may improve solubility.
-
Prepare fresh dilutions: Do not use a solution that has precipitated. Prepare a fresh dilution from your stock solution just before use.
Stability Data
Table 1: Stability of this compound in DMSO Solution
| Storage Temperature | Duration | Recommendation |
| -80°C | 6 months | Recommended for long-term storage. |
| -20°C | 1 month | Suitable for short-term storage.[1] |
| Room Temperature | Not Recommended | Potential for significant degradation over time.[2] |
Table 2: Freeze-Thaw Stability of this compound in DMSO
| Condition | Observation | Recommendation |
| Multiple Freeze-Thaw Cycles | Potential for degradation and precipitation. | Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] |
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Inconsistent experimental results | Compound degradation in solution. | Prepare fresh working solutions from a properly stored stock for each experiment. Validate the stability of the compound in your specific experimental buffer and conditions. |
| Precipitation in stock solution upon thawing | Poor solubility at lower temperatures or solvent quality. | Thaw the solution at room temperature and vortex to ensure it is fully dissolved before use. Consider preparing a slightly more dilute stock solution. Use high-quality, anhydrous DMSO. |
| Loss of compound activity in cell-based assays | Degradation in cell culture medium. Adsorption to plasticware. | Assess the stability of this compound in your specific cell culture medium over the time course of your experiment. Use low-binding microplates. |
| Color change in solution | Chemical degradation or oxidation. | Discard the solution. Prepare a fresh stock solution from the solid compound. Protect solutions from light. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in a Solvent of Interest
This protocol outlines a general method using High-Performance Liquid Chromatography (HPLC) to determine the stability of this compound.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in the solvent to be tested (e.g., DMSO, ethanol, etc.) at a known concentration (e.g., 10 mM).
-
Incubation: Aliquot the stock solution into several vials. Store these vials under the conditions you wish to test (e.g., room temperature, 4°C, -20°C).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one vial from each storage condition.
-
Sample Preparation for Analysis: Dilute the sample from each time point to a suitable concentration for HPLC analysis using the mobile phase.
-
HPLC Analysis:
-
Inject the prepared samples into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
Develop a method that provides good separation of the parent this compound peak from any potential degradation products.
-
Monitor the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
A significant decrease in the peak area of the parent compound over time indicates instability under the tested conditions. The appearance of new peaks suggests the formation of degradation products.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound is a potent inhibitor of the Keap1-Nrf2 protein-protein interaction. Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. By binding to Keap1, this compound prevents the degradation of Nrf2, allowing it to accumulate and translocate to the nucleus. In the nucleus, Nrf2 activates the Antioxidant Response Element (ARE), leading to the transcription of various cytoprotective genes. Furthermore, the activation of the Nrf2 pathway by this compound can inhibit the pro-inflammatory NF-κB signaling pathway.
Caption: this compound inhibits the Keap1-Nrf2 interaction, leading to Nrf2 activation and reduced inflammation.
Experimental Workflow for Stability Assessment
The following diagram illustrates a logical workflow for assessing the stability of this compound in a new solvent or buffer system.
Caption: A logical workflow for determining the stability of this compound under specific experimental conditions.
References
potential off-target effects of Keap1-Nrf2 inhibitors like CPUY192018
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Keap1-Nrf2 protein-protein interaction (PPI) inhibitors like CPUY192018. The focus is on identifying and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target effects for Keap1-Nrf2 PPI inhibitors?
A1: Keap1-Nrf2 PPI inhibitors are designed to be non-electrophilic and more selective than previous generations of Nrf2 activators (e.g., covalent modifiers).[1][2] However, potential off-target effects can still arise from several mechanisms:
-
Interaction with other Kelch-domain proteins: The human genome contains numerous Kelch-like proteins that share structural similarities with Keap1. Small molecule inhibitors may bind to the Kelch domains of these other proteins, leading to unintended biological consequences.[3]
-
Release of other Keap1-bound proteins: Keap1 acts as an adapter for the degradation of proteins other than Nrf2. Inhibiting the Keap1-Nrf2 interaction might inadvertently stabilize these other "client" proteins, affecting pathways unrelated to oxidative stress, such as DNA replication and apoptosis.[3]
-
Kinase inhibition: Some small molecules can have unanticipated inhibitory effects on various protein kinases, leading to widespread changes in cellular signaling. This is a common off-target effect for many classes of small molecule drugs.[4]
-
Crosstalk with other signaling pathways: Nrf2 activation has known crosstalk with other major signaling pathways, notably the NF-κB inflammatory pathway.[5][6] While often a desired therapeutic effect, this can complicate data interpretation if not anticipated.
Q2: How can I distinguish between on-target Nrf2 activation and a potential off-target effect in my experiment?
A2: This is a critical experimental question. A multi-pronged approach is recommended:
-
Confirm Nrf2 Activation: First, verify that your inhibitor is engaging the intended target. Measure the induction of well-established Nrf2 target genes like NQO1, HMOX1, and GCLM via qPCR or Western blot.[5] You can also use an Antioxidant Response Element (ARE) luciferase reporter assay.[7][8]
-
Use Nrf2 Knockdown/Knockout Models: The most definitive way to confirm an on-target effect is to repeat the experiment in cells where Nrf2 has been silenced (e.g., using siRNA) or in Nrf2 knockout cells/animals. If the observed phenotype (e.g., cytoprotection, altered gene expression) disappears in the absence of Nrf2, it is likely an on-target effect. The protective effects of this compound, for example, were shown to be Nrf2-dependent.[5]
-
Dose-Response Analysis: Compare the concentration at which you see Nrf2 activation versus the concentration that causes the unexpected phenotype. If the unexpected effect only occurs at significantly higher concentrations, it is more likely to be an off-target effect.
-
Use a Structurally Unrelated Nrf2 Activator: If possible, treat cells with a different, structurally distinct Nrf2 activator. If both compounds produce the same phenotype, it strengthens the case for an on-target effect.
Q3: My cells are showing unexpected toxicity after treatment with a Keap1-Nrf2 inhibitor. What should I do?
A3: Unexpected cytotoxicity should be investigated systematically. First, confirm the identity and purity of your compound stock. Second, perform a careful dose-response curve to determine the precise concentration at which toxicity occurs and compare it to the concentration required for Nrf2 activation. If toxicity occurs at or near the effective concentration, proceed to the troubleshooting guide below for a detailed workflow on investigating potential off-target cytotoxicity.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Cytotoxicity
You are observing a decrease in cell viability (e.g., from an MTT, CellTox, or LDH assay) at concentrations where you expect to see a cytoprotective, on-target Nrf2 response.[9][10]
-
Question: Could this be an off-target effect?
-
Answer: Yes. While potent Keap1-Nrf2 PPI inhibitors are designed for selectivity, high concentrations can lead to off-target effects.[2] Cytotoxicity could result from inhibition of an essential kinase or interference with another critical cellular process.
-
-
Troubleshooting Steps:
-
Verify On-Target Activity: Perform a dose-response for the induction of Nrf2 target genes (NQO1, HMOX1) and compare this to the dose-response for cytotoxicity. If the EC50 for Nrf2 activation is significantly lower than the IC50 for cytotoxicity, you may have a therapeutic window.
-
Control with Nrf2 Knockdown: Use siRNA to knock down Nrf2. Treat both control and Nrf2-knockdown cells with your inhibitor.
-
If toxicity is rescued in knockdown cells: The toxicity may be related to excessive or prolonged Nrf2 activation, which can become detrimental in some contexts.
-
If toxicity persists in knockdown cells: The cytotoxicity is independent of Nrf2 and is a true off-target effect.
-
-
Broad-Spectrum Kinase Screen: If you suspect an off-target effect, consider submitting the compound to a commercial kinase profiling service.[11][12] These services screen your compound against a large panel of kinases to identify unintended targets.[13]
-
Evaluate Mitochondrial Health: Some off-target effects manifest as mitochondrial dysfunction.[14] Use assays like TMRE or JC-1 to measure mitochondrial membrane potential.
-
Issue 2: Inconsistent or Weak Nrf2 Target Gene Induction
You are not seeing the expected robust increase in Nrf2 target genes (NQO1, HMOX1, etc.) after treatment.
-
Question: Why is my inhibitor not activating the Nrf2 pathway effectively?
-
Answer: This could be due to experimental conditions, compound stability, or cell-type specific differences.
-
-
Troubleshooting Steps:
-
Check Compound Integrity: Ensure your compound is properly stored and has not degraded. Use a fresh dilution for each experiment.
-
Optimize Treatment Time and Dose: Run a time-course experiment (e.g., 4, 8, 12, 24 hours) and a dose-response experiment (e.g., 10 nM to 10 µM) to find the optimal conditions for Nrf2 activation in your specific cell line.
-
Assess Basal Nrf2/Keap1 Levels: Different cell types have different basal levels of Keap1 and Nrf2. Cells with very low Keap1 expression or pre-existing high Nrf2 activity (common in some cancer cells) may show a blunted response to inhibitors.[15]
-
Verify Nuclear Translocation: Confirm that Nrf2 is translocating to the nucleus upon treatment. You can assess this via immunofluorescence or by performing Western blots on nuclear and cytoplasmic fractions.[16] Commercial transcription factor activity assays are also available for this purpose.[17][18]
-
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[19]
Materials:
-
Cells seeded in a 96-well plate
-
Keap1-Nrf2 inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Culture medium
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the Keap1-Nrf2 inhibitor for the desired time period (e.g., 24-48 hours). Include vehicle-only (e.g., DMSO) and untreated controls.
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the culture medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Quantitative PCR (qPCR) for Nrf2 Target Gene Expression
This protocol allows for the quantification of on-target Nrf2 activation by measuring mRNA levels of its downstream genes.[5]
Materials:
-
Cells treated with inhibitor
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (HMOX1, NQO1) and a housekeeping gene (GAPDH, ACTB)
Procedure:
-
Cell Treatment & Lysis: Treat cells with the inhibitor for the optimal time determined previously (e.g., 8 hours). Lyse the cells and extract total RNA according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well qPCR plate. For each sample, include reactions for each target gene and the housekeeping gene. A typical 20 µL reaction includes:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template
-
6 µL Nuclease-free water
-
-
Run qPCR: Perform the qPCR on a real-time PCR instrument with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing treated samples to vehicle controls.
Data Presentation
Table 1: Example Selectivity Profile of Keap1-Nrf2 PPI Inhibitors (Note: This table contains representative data for illustrative purposes. Actual values must be determined experimentally for each compound and system.)
| Compound | Keap1-Nrf2 Binding (KD, nM) | Nrf2 Target Gene EC50 (nM) | Cytotoxicity IC50 (µM) | Off-Target Kinase Hit (IC50, µM) |
| This compound | ~2-5 | ~10-50 | > 20 | Not Reported |
| Compound X | 15 | 100 | 5 | Kinase Z (2.5) |
| Compound Y | 8 | 75 | > 50 | None identified >10 µM |
Signaling Pathways and Workflows
Below are diagrams generated using DOT language to visualize key pathways and experimental logic.
Caption: The Keap1-Nrf2 signaling pathway and mechanism of PPI inhibitors.
Caption: Troubleshooting workflow for investigating unexpected cytotoxicity.
Caption: Experimental workflow for identifying off-target kinase effects.
References
- 1. KEAP1-NRF2 protein-protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. icr.ac.uk [icr.ac.uk]
- 5. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. assayquant.com [assayquant.com]
- 12. pharmaron.com [pharmaron.com]
- 13. kinaselogistics.com [kinaselogistics.com]
- 14. Identifying off-target effects and hidden phenotypes of drugs in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The NRF2/KEAP1 Axis in the Regulation of Tumor Metabolism: Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. raybiotech.com [raybiotech.com]
- 18. caymanchem.com [caymanchem.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Troubleshooting CPUY192018 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments involving CPUY192018. Our goal is to help researchers, scientists, and drug development professionals achieve more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound, and how might this contribute to varied experimental outcomes?
A1: this compound is a potent small-molecule inhibitor of the Keap1-Nrf2 protein-protein interaction. Its primary mechanism is to disrupt the binding of Keap1 to Nrf2, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the Antioxidant Response Element (ARE), upregulating the expression of various cytoprotective genes. Additionally, this compound has been shown to suppress the NF-κB inflammatory pathway. This dual activity on two major signaling pathways can lead to varied results depending on the specific cell type, its basal level of oxidative stress, and the inflammatory status of the experimental model.
Q2: I am observing high variability between my experimental replicates in cell-based assays. What are the common causes?
A2: Inconsistent results in cell-based assays can stem from several factors unrelated to the specific effects of this compound. These include:
-
Cell Health and Passage Number: Ensure your cells are healthy, within a consistent and optimal passage number range, and free from contamination.
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variations in cell seeding density and reagent concentrations.
-
Reagent Quality and Storage: Use high-quality reagents and store them according to the manufacturer's instructions. Repeated
Technical Support Center: Optimizing CPUY192018 Incubation for Maximal Nrf2 Activation
Welcome to the technical support center for the use of CPUY192018, a potent Keap1-Nrf2 protein-protein interaction inhibitor. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments for maximum Nrf2 activation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound to achieve maximum Nrf2 activation?
Based on time-course studies in human proximal tubular epithelial (HK-2) cells, maximal nuclear translocation of Nrf2 is observed at 8 hours following treatment with this compound.[1][2] Nrf2 nuclear localization can be detected as early as 2 hours post-treatment.[1][2] For downstream gene expression, significant upregulation of Nrf2 target genes is seen after 10 hours of treatment.[1][3]
Q2: What is a recommended concentration range for this compound in cell-based assays?
This compound has been shown to be effective in the low micromolar range. In HK-2 cells, concentrations between 0.1 µM and 10 µM have been demonstrated to increase Nrf2 protein levels and upregulate its target genes.[1][3] A concentration of 10 µM was used to achieve maximal Nrf2 nuclear translocation in time-course experiments.[1][3]
Q3: Which cell lines are suitable for studying this compound-mediated Nrf2 activation?
Human proximal tubular epithelial (HK-2) cells have been successfully used to demonstrate this compound's effect on Nrf2 protein levels, nuclear translocation, and downstream gene expression.[3][4] Additionally, HepG2 cells stably transfected with an ARE-luciferase reporter (HepG2-ARE-C8) are suitable for quantifying the transcriptional activity of Nrf2 in response to this compound.[3]
Q4: How can I confirm that Nrf2 is activated in my experiment?
Nrf2 activation can be confirmed through several methods:
-
Western Blotting: To detect an increase in total Nrf2 protein levels and, more specifically, Nrf2 levels in the nuclear fraction.[1][3]
-
Immunofluorescence Microscopy: To visualize the translocation of Nrf2 from the cytoplasm to the nucleus.[1][3]
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression of Nrf2 target genes, such as HO-1, NQO1, and GCLM.[1][3]
-
ARE-Luciferase Reporter Assay: To quantify the transcriptional activity of the Nrf2-ARE pathway.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant increase in Nrf2 protein levels after this compound treatment. | 1. Suboptimal incubation time: The selected time point may be too early or too late to observe peak Nrf2 accumulation. 2. Incorrect this compound concentration: The concentration used may be too low to elicit a strong response. 3. Cell health: Cells may be unhealthy or have a low passage number, affecting their responsiveness. 4. Rapid Nrf2 degradation: Nrf2 has a very short half-life under basal conditions.[5] | 1. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal incubation time for your specific cell line and experimental conditions.[1] 2. Conduct a dose-response experiment with a range of this compound concentrations (e.g., 0.1 µM to 20 µM).[1] 3. Ensure cells are healthy, within a suitable passage number range, and plated at an appropriate density. 4. Consider using a proteasome inhibitor, such as MG-132, as a positive control to confirm that the detection method for Nrf2 is working correctly.[6] |
| Nrf2 is detected, but no nuclear translocation is observed. | 1. Issues with cell fractionation: The protocol for separating nuclear and cytoplasmic fractions may be inefficient. 2. Antibody performance in immunofluorescence: The primary or secondary antibody may not be optimal for immunofluorescence. | 1. Verify the purity of your nuclear and cytoplasmic fractions using antibodies against marker proteins (e.g., Histone H3 for the nucleus and β-actin for the cytoplasm).[1][3] 2. Test different primary antibodies or optimize antibody concentrations and incubation times for immunofluorescence. Ensure proper fixation and permeabilization of your cells. |
| No significant increase in the expression of Nrf2 target genes (e.g., HO-1, NQO1). | 1. Incubation time is too short: Sufficient time may not have elapsed for transcription and translation of target genes to occur. 2. Cell-type specific differences: The response of Nrf2 target genes can vary between different cell types. | 1. Extend the incubation time. Studies have shown significant upregulation of target gene mRNA at 10 hours and protein at 8 hours.[1][3] 2. Confirm the responsiveness of your chosen cell line to known Nrf2 activators (e.g., tert-butylhydroquinone (B1681946) (t-BHQ)).[3] |
Data Summary
The following table summarizes the time-dependent effects of this compound on various indicators of Nrf2 activation based on published data.
| Time Point | Assay | Observation in HK-2 cells (treated with 10 µM this compound) |
| 2 hours | Western Blot (Nuclear Fraction) & Immunofluorescence | Start of Nrf2 nuclear translocation observed.[1][2] |
| 8 hours | Western Blot (Nuclear Fraction) & Immunofluorescence | Peak Nrf2 nuclear translocation observed.[1][2] |
| 8 hours | Western Blot (Whole Cell Lysate) | Increased protein levels of Nrf2 downstream targets (HO-1, NQO1, GCLM).[1] |
| 10 hours | qRT-PCR | Increased mRNA levels of Nrf2 and its target genes (HO-1, NQO1, GCLM).[1][3] |
| 12 hours | ARE-Luciferase Reporter Assay (in HepG2-ARE-C8 cells) | Significant induction of ARE-luciferase activity.[3] |
Experimental Protocols
1. Western Blot for Nrf2 Nuclear Translocation
-
Cell Culture: Plate HK-2 cells and grow to 70-80% confluency.
-
Treatment: Treat cells with 10 µM this compound for various time points (e.g., 0, 2, 4, 8, 12 hours).
-
Cell Lysis: Prepare nuclear and cytoplasmic extracts using a commercial kit or a well-established protocol.
-
Protein Quantification: Determine the protein concentration of the extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against Nrf2 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Controls: Use Histone H3 as a nuclear marker and β-actin as a cytoplasmic marker to verify the purity of the fractions.[1][3]
2. Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Genes
-
Cell Culture and Treatment: Plate HK-2 cells, grow to 70-80% confluency, and treat with desired concentrations of this compound for 10 hours.
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qRT-PCR: Perform quantitative PCR using primers specific for Nrf2, HO-1, NQO1, GCLM, and a housekeeping gene (e.g., β-actin) for normalization.[1][3]
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Visualizations
Caption: this compound inhibits the Keap1-Nrf2 interaction, leading to Nrf2 stabilization and translocation to the nucleus, where it activates the transcription of antioxidant genes.
Caption: A typical experimental workflow for optimizing this compound incubation time to maximize Nrf2 activation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Why am I not getting a signal for NRF2 in my experiment? | Cell Signaling Technology [cellsignal.com]
addressing cytotoxicity of CPUY192018 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CPUY192018, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction. This guide focuses on addressing potential cytotoxicity observed at high concentrations during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that potently disrupts the protein-protein interaction between Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2).[1][2] Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[3][4] By inhibiting the Keap1-Nrf2 interaction, this compound allows Nrf2 to accumulate, translocate to the nucleus, and activate the Antioxidant Response Element (ARE). This leads to the transcription of a wide array of cytoprotective genes involved in antioxidant defense, detoxification, and anti-inflammatory responses.[2][3]
Q2: While this compound is known to be cytoprotective at lower concentrations, why might I be observing cytotoxicity at higher concentrations?
A2: The observation of cytotoxicity at high concentrations of a compound, even one with a protective mechanism, can be attributed to several factors:
-
Off-target effects: At higher concentrations, small molecules may bind to unintended cellular targets, leading to toxicity.[5][6] For Keap1-Nrf2 inhibitors, this could involve interactions with other proteins containing Kelch-like domains or other signaling molecules.
-
Hyperactivation of Nrf2: While activation of Nrf2 is generally protective, excessive or prolonged activation can have detrimental effects, including cell cycle arrest and other unforeseen biological consequences.[7][8][9]
-
Compound-specific properties: At high concentrations, this compound may exhibit poor solubility, leading to aggregation. These aggregates can be cytotoxic to cells.
-
Solvent toxicity: If the concentration of the vehicle (e.g., DMSO) used to dissolve this compound becomes too high in the final culture medium, it can exert its own cytotoxic effects.
Q3: What are the initial steps I should take to troubleshoot high cytotoxicity?
A3: A systematic approach is crucial. Begin by:
-
Confirming the observation: Repeat the experiment to ensure the cytotoxicity is reproducible.
-
Performing a dose-response curve: This is essential to determine the precise concentration at which cytotoxicity is observed (the IC50 for cytotoxicity).
-
Evaluating the solvent control: Ensure that the concentration of the solvent used is not contributing to the observed cell death.
-
Assessing compound solubility: Visually inspect the culture medium for any signs of precipitation at the concentrations being used.
Troubleshooting Guides
Issue 1: High levels of cell death observed at concentrations intended for Nrf2 activation.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Concentration is too high for the specific cell line. | 1. Perform a comprehensive dose-response experiment starting from a low nanomolar range up to a high micromolar range to determine the IC50 for both Nrf2 activation and cytotoxicity. 2. Titrate the concentration to find the optimal therapeutic window where Nrf2 is activated with minimal cytotoxicity. | Identification of a concentration range that provides the desired biological activity without significant cell death. |
| Solvent (e.g., DMSO) toxicity. | 1. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5%). 2. Run a vehicle-only control corresponding to the highest concentration of solvent used. | Elimination of the solvent as a contributing factor to the observed cytotoxicity. |
| Compound precipitation. | 1. Visually inspect the wells of your culture plate under a microscope for any signs of compound precipitation. 2. If precipitation is suspected, prepare fresh stock solutions and consider using a lower concentration or a different solubilizing agent if compatible with your experimental system. | A clear, precipitate-free solution in the culture medium, ensuring accurate dosing. |
| Off-target effects. | 1. Test this compound in a panel of different cell lines to see if the cytotoxicity is cell-type specific. 2. If a potential off-target is suspected, use a specific inhibitor for that target to see if it phenocopies or mitigates the cytotoxicity of this compound. 3. Consider computational methods to predict potential off-target interactions.[10][11][12][13] | A better understanding of whether the observed cytotoxicity is a general or cell-type-specific off-target effect. |
Issue 2: Distinguishing between Apoptosis and Necrosis.
| Question | Recommended Action | Interpretation of Results |
| What is the mechanism of cell death induced by high concentrations of this compound? | Perform a dual-staining flow cytometry assay using Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.[14][15][16][17] | - Early Apoptosis: Annexin V positive, PI/7-AAD negative. - Late Apoptosis/Secondary Necrosis: Annexin V positive, PI/7-AAD positive. - Necrosis: Annexin V negative, PI/7-AAD positive. |
| Are caspases involved in the cell death pathway? | Measure the activity of key executioner caspases, such as caspase-3 and caspase-7, using a luminogenic or fluorogenic substrate-based assay. | An increase in caspase-3/7 activity is a hallmark of apoptosis. |
| Is there evidence of DNA fragmentation? | Perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay to detect DNA fragmentation, a characteristic of late-stage apoptosis.[17] | Positive TUNEL staining indicates apoptotic cell death. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Annexin V and Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration.
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting high cytotoxicity observed with this compound.
Caption: Simplified signaling pathway illustrating the on-target and potential off-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The KEAP1-NRF2 pathway: Targets for therapy and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NRF2-regulated cell cycle arrest at early stage of oxidative stress response mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. NRF2-regulated cell cycle arrest at early stage of oxidative stress response mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 11. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 15. biotium.com [biotium.com]
- 16. atlasbiyo.com [atlasbiyo.com]
- 17. bioscience.co.uk [bioscience.co.uk]
Technical Support Center: Reproducing CPUY192018 Experimental Outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully reproducing the experimental outcomes of CPUY192018, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small-molecule inhibitor that disrupts the protein-protein interaction between Keap1 and Nrf2.[1][[“]][3][4][5][6] Its primary mechanism involves preventing the Keap1-mediated ubiquitination and subsequent degradation of Nrf2. This leads to the accumulation and nuclear translocation of Nrf2, which in turn activates the Antioxidant Response Element (ARE) pathway.[6][7][8][9] This activation upregulates the expression of various cytoprotective genes, enhancing cellular antioxidant capacity and reducing inflammation.[4][5][6][7] Additionally, this compound has been shown to inhibit the NF-κB signaling pathway, further contributing to its anti-inflammatory effects.[1][3][5][6][7]
Q2: What are the key in vitro and in vivo experimental models used to study this compound?
The primary in vitro model utilizes the human proximal tubular epithelial cell line, HK-2.[4][5][6][7] These cells are often challenged with lipopolysaccharide (LPS) to induce an inflammatory response and oxidative stress.[5][6][7] For studying the activation of the ARE pathway, HepG2 cells stably transfected with a luciferase reporter gene (HepG2-ARE-C8) are also used.[7][8]
The key in vivo model is a lipopolysaccharide (LPS)-induced mouse model of chronic renal inflammation.[5][6][7] This model is used to assess the therapeutic potential of this compound in a living organism.
Q3: What are the expected outcomes of successful this compound treatment in HK-2 cells?
Successful treatment of HK-2 cells with this compound should result in:
-
Increased Nrf2 protein levels and nuclear translocation: Western blot and immunofluorescence analysis should show an accumulation of Nrf2 protein, particularly within the nucleus.[7][8][9]
-
Upregulation of Nrf2 target genes: Quantitative real-time PCR (qRT-PCR) and Western blotting should demonstrate increased expression of genes such as HO-1, NQO1, and GCLM.[8]
-
Enhanced antioxidant capacity: Assays should indicate increased activity of antioxidant enzymes like SOD and GSH-Px, a higher GSH/GSSG ratio, and reduced levels of malondialdehyde (MDA).[7][8]
-
Protection against LPS-induced cytotoxicity: Cell viability assays (e.g., MTT) should show that this compound protects HK-2 cells from LPS-induced cell death.[8]
-
Reduced inflammatory response: A decrease in the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and inhibition of the NF-κB pathway should be observed.[7][8]
Q4: How should this compound be prepared for in vitro and in vivo experiments?
For in vitro experiments, this compound is typically dissolved in DMSO to create a stock solution.[3] This stock solution is then further diluted in cell culture medium to the desired final concentrations.
For in vivo administration, a common method involves intraperitoneal injection.[3] A formulation for this can be prepared by dissolving this compound in a vehicle such as a solution containing 20% SBE-β-CD in saline or in corn oil.[3] It is crucial to ensure the compound is fully dissolved and the vehicle is appropriate for the animal model and experimental design.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No significant increase in Nrf2 protein levels after this compound treatment. | 1. Suboptimal concentration of this compound: The concentration may be too low to elicit a response. 2. Incorrect incubation time: The duration of treatment may not be optimal for Nrf2 accumulation. 3. Poor quality or degraded this compound: The compound may have lost its activity. 4. Cell line issues: The HK-2 cells may have a high passage number or be unhealthy. | 1. Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1, 1, 10 µM).[7][8] 2. Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the peak time for Nrf2 expression.[8][9] 3. Verify the purity and integrity of the this compound compound. If possible, obtain a fresh batch. 4. Use low-passage HK-2 cells and ensure they are healthy and growing optimally before treatment. |
| High variability in quantitative data (e.g., qRT-PCR, ELISA). | 1. Inconsistent cell seeding density: Uneven cell numbers can lead to variable results. 2. Pipetting errors: Inaccurate pipetting of reagents or samples. 3. Variability in LPS stimulation: Inconsistent LPS concentration or incubation time. 4. Issues with sample preparation: Degradation of RNA or protein during extraction. | 1. Ensure a uniform single-cell suspension and accurate cell counting before seeding. 2. Use calibrated pipettes and proper pipetting techniques. 3. Prepare a fresh LPS solution for each experiment and ensure consistent treatment times. 4. Use appropriate inhibitors (e.g., RNase inhibitors, protease inhibitors) during sample preparation and store samples properly. |
| This compound does not rescue LPS-induced cell death. | 1. LPS concentration is too high: Excessive LPS may cause overwhelming cytotoxicity that cannot be rescued. 2. Timing of this compound pre-treatment is not optimal: The pre-treatment time may be too short for the induction of protective genes. 3. Cell viability assay issues: The chosen assay may not be suitable or may be performed incorrectly. | 1. Perform a dose-response of LPS to determine the optimal concentration that induces a measurable but not overwhelming level of cell death.[8] 2. Optimize the pre-treatment time with this compound (e.g., 6, 12, 24 hours) before LPS challenge. A 10-hour pre-treatment has been reported to be effective.[7][8] 3. Ensure the cell viability assay is performed according to the manufacturer's protocol and that the readings are within the linear range of the assay. |
| Inconsistent in vivo results in the mouse model. | 1. Variability in animal age, weight, or strain: These factors can influence the response to LPS and this compound. 2. Incorrect administration of LPS or this compound: Improper injection technique can lead to variable dosing. 3. Animal stress: High stress levels can impact the inflammatory response. | 1. Use mice of the same strain, age, and weight range for all experimental groups. 2. Ensure proper training in intraperitoneal injection techniques to ensure consistent delivery of compounds. 3. Acclimatize animals to the facility before the experiment and handle them gently to minimize stress. |
Quantitative Data Summary
Table 1: In Vitro Effects of this compound on Nrf2 Pathway Activation in HK-2 Cells
| Treatment | Nrf2 Protein Level (Fold Change vs. Control) | HO-1 mRNA Level (Fold Change vs. Control) | NQO1 mRNA Level (Fold Change vs. Control) |
| Control (DMSO) | 1.0 | 1.0 | 1.0 |
| This compound (1 µM) | Significant Increase | Significant Increase | Significant Increase |
| This compound (5 µM) | Greater Increase | Greater Increase | Greater Increase |
| This compound (10 µM) | Maximum Increase | Maximum Increase | Maximum Increase |
Note: The table represents expected trends based on published data. Actual fold changes may vary between experiments. Data is primarily based on findings reported in Lu et al., 2019.[8]
Table 2: In Vivo Effects of this compound on Serum Inflammatory Cytokines in LPS-Treated Mice
| Treatment Group | Serum IL-6 (pg/mL) | Serum TNF-α (pg/mL) |
| Control | Baseline | Baseline |
| LPS | Significantly Increased | Significantly Increased |
| LPS + this compound (5 mg/kg) | Significantly Reduced vs. LPS | Significantly Reduced vs. LPS |
| LPS + this compound (10 mg/kg) | Further Reduced vs. LPS | Further Reduced vs. LPS |
| LPS + this compound (20 mg/kg) | Most Significant Reduction vs. LPS | Most Significant Reduction vs. LPS |
Note: This table illustrates the expected dose-dependent anti-inflammatory effect of this compound in an in vivo model. Specific values are illustrative and based on trends from the primary literature.[7]
Experimental Protocols
1. Western Blot Analysis for Nrf2 and Downstream Targets
-
Cell Lysis: Treat HK-2 cells with different concentrations of this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against Nrf2, HO-1, NQO1, or β-actin overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
2. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Treat HK-2 cells with this compound. Extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and primers specific for Nrf2, HO-1, NQO1, GCLM, and a housekeeping gene (e.g., β-actin).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
3. In Vivo Mouse Model of LPS-Induced Renal Inflammation
-
Animal Acclimatization: Acclimatize male C57BL/6 mice for at least one week before the experiment.
-
Grouping and Treatment: Divide the mice into different groups: Control, LPS only, and LPS + this compound (at various doses).
-
Induction of Inflammation: Administer LPS via intraperitoneal injection to the LPS and LPS + this compound groups.
-
This compound Administration: Administer this compound (or vehicle) via intraperitoneal injection for the duration of the study (e.g., daily for 8 weeks).[3]
-
Sample Collection: At the end of the experiment, collect blood samples for serum analysis of inflammatory cytokines and kidney tissues for histological and biochemical analysis.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for this compound studies.
References
- 1. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation | Semantic Scholar [semanticscholar.org]
- 2. consensus.app [consensus.app]
- 3. medchemexpress.com [medchemexpress.com]
- 4. genscript.com [genscript.com]
- 5. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation [agris.fao.org]
- 6. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
minimizing variability in animal studies with CPUY192018
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in animal studies involving CPUY192018.
Troubleshooting Guide
High variability in animal studies can mask the true effects of this compound. This guide addresses common issues and provides actionable solutions to ensure robust and reproducible results.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent therapeutic efficacy of this compound across study groups. | 1. Inconsistent Drug Formulation and Administration: Improper dissolution or aggregation of this compound can lead to variable dosing.[1] 2. Animal Stress: Stress from handling, housing, or procedures can alter physiological responses and drug metabolism.[2][3] 3. Biological Variables: Age, sex, and microbiome differences among animals can influence drug response. | 1. Standardize Formulation and Administration: Prepare this compound fresh daily. For intraperitoneal injection, a recommended vehicle is 10% DMSO and 90% (20% SBE-β-CD in Saline).[1] Ensure thorough mixing and consistent injection technique. 2. Acclimatize and Handle Animals Properly: Allow for a sufficient acclimatization period (e.g., at least one week) before the start of the experiment. Handle animals consistently and gently to minimize stress.[2][3] 3. Control for Biological Variables: Use animals of the same age, sex, and from the same supplier. House animals under identical conditions and consider co-housing to reduce social isolation stress.[4] |
| High variability in biomarker measurements (e.g., Nrf2, HO-1, inflammatory cytokines). | 1. Inconsistent Sample Collection and Processing: Variability in tissue collection time, method, or processing can significantly impact biomarker levels. 2. Circadian Rhythm: The expression of many genes, including those in the Nrf2 pathway, can be influenced by circadian rhythms.[5] 3. "Cage Effects": Animals housed in the same cage share a microenvironment that can lead to correlated data.[5] | 1. Standardize Sample Handling: Collect tissues at the same time of day for all animals. Use standardized protocols for tissue homogenization, protein extraction, and RNA isolation. 2. Control for Circadian Rhythm: Perform all experimental procedures, including drug administration and sample collection, at the same time of day.[5] 3. Randomize and Account for Cage Effects: Randomize animal allocation to treatment groups across different cages. Where possible, include animals from each treatment group in each cage.[5] Utilize statistical models that can account for cage effects.[5] |
| Unexpected adverse effects or mortality. | 1. Incorrect Dosage or Formulation: An incorrect dose or a poorly prepared formulation can lead to toxicity. 2. Animal Health Status: Underlying health issues in study animals can increase susceptibility to adverse effects. | 1. Verify Dosage and Formulation: Double-check all calculations for dosage. Ensure the formulation is clear and free of precipitates before administration.[1] 2. Use Specific Pathogen-Free (SPF) Animals: Start with healthy animals from a reputable supplier to minimize the impact of pre-existing conditions.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent small-molecule inhibitor of the Keap1-Nrf2 protein-protein interaction.[1][6][7][8] Under normal conditions, Keap1 targets Nrf2 for degradation. By inhibiting this interaction, this compound allows Nrf2 to accumulate, translocate to the nucleus, and activate the Antioxidant Response Element (ARE). This leads to the transcription of a battery of cytoprotective genes that have antioxidant and anti-inflammatory effects.[6][7][8][9][10] this compound has also been shown to inhibit the NF-κB inflammatory pathway.[1][6][7][8]
Q2: What is a recommended in vivo starting dose and administration route?
A2: In a mouse model of chronic renal inflammation, this compound was effective when administered via intraperitoneal (i.p.) injection at doses of 5 mg/kg and 20 mg/kg.[6] The optimal dose may vary depending on the animal model and disease being studied.
Q3: How should this compound be formulated for in vivo studies?
A3: A common vehicle for in vivo administration of this compound is a mixture of 10% DMSO and 90% (20% SBE-β-CD in Saline).[1] It is recommended to prepare the working solution fresh on the day of use.[1] If precipitation occurs, heating and/or sonication can be used to aid dissolution.[1]
Q4: What are the key signaling pathways modulated by this compound?
A4: The primary pathway activated by this compound is the Keap1-Nrf2-ARE pathway.[6][7][8][10] By inhibiting the Keap1-Nrf2 interaction, it promotes the nuclear translocation of Nrf2 and the expression of downstream antioxidant and detoxifying enzymes like HO-1 and NQO1.[11] Additionally, this compound has been shown to inhibit the pro-inflammatory NF-κB signaling pathway.[1][6][7][8]
Q5: How can I minimize the number of animals used in my study?
A5: By implementing rigorous experimental design and procedures to reduce variability, you can increase the statistical power of your study, which may allow for the use of fewer animals.[4] This includes careful control of animal characteristics, environment, and experimental procedures.
Experimental Protocols
In Vivo Efficacy Study of this compound in a Mouse Model of LPS-Induced Renal Inflammation
This protocol is adapted from studies demonstrating the efficacy of this compound in a mouse model of chronic renal inflammation.[6]
1. Animal Model:
- Female C57BL/6 mice, 6-8 weeks old.[11]
- House animals in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water.
- Allow for a one-week acclimatization period before the experiment.
2. Experimental Groups:
- Group 1: Control (Vehicle)
- Group 2: LPS model (LPS + Vehicle)
- Group 3: LPS + this compound (5 mg/kg)
- Group 4: LPS + this compound (20 mg/kg)
3. Drug Preparation and Administration:
- Prepare this compound fresh daily in a vehicle of 10% DMSO and 90% (20% SBE-β-CD in Saline).[1]
- Administer this compound or vehicle via intraperitoneal (i.p.) injection.
- Induce renal inflammation by co-administering Lipopolysaccharide (LPS) at 1 mg/kg via i.p. injection.[6]
4. Study Procedure:
- Administer treatments daily for the duration of the study (e.g., 8 weeks).[1]
- Monitor animal body weight and general health status regularly.
- At the end of the study, collect blood and kidney tissues for analysis.
5. Endpoint Analysis:
- Histology: Stain kidney sections with H&E, PAS, and Trichrome to assess pathological changes.[6]
- Biomarker Analysis (Western Blot/qPCR): Analyze kidney tissue lysates for protein and mRNA levels of Nrf2, HO-1, NQO1, and inflammatory markers (e.g., IL-1β, TNF-α).[11]
- Oxidative Stress Markers: Measure levels of ROS and MDA in kidney tissue.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (Keap1-Nrf2 PPI) | 0.63 µM | [1] |
| In Vivo Efficacious Dose (Mouse) | 5-20 mg/kg (i.p.) | [1][6] |
| In Vitro Active Concentration | 0.1-10 µM | [1][11] |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. How to Control Behavioral Studies for Rodents—Don’t Project Human Thoughts onto Them | eNeuro [eneuro.org]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchportal.vub.be [researchportal.vub.be]
- 6. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation [agris.fao.org]
- 8. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of the Keap1-Nrf2 protein-protein interaction protects retinal cells and ameliorates retinal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
best practices for long-term storage of CPUY192018 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for the long-term storage of CPUY192018 stock solutions. The information is presented in a question-and-answer format to directly address specific issues users might encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lyophilized this compound?
A1: Lyophilized this compound is stable for extended periods when stored under appropriate conditions. For long-term storage, the lyophilized powder should be kept at -20°C or -80°C in a desiccated environment.[1][2] Protecting the compound from moisture is crucial to prevent hydrolysis and degradation.[2][3] Additionally, the vial should be stored in the dark to prevent photodegradation.[2][3] When stored correctly, the lyophilized powder is expected to be stable for up to three years.[4]
Q2: How should I prepare a stock solution of this compound?
A2: Proper preparation of your stock solution is critical for reproducible experimental results. Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator to prevent condensation. Briefly centrifuge the vial to ensure all the powder is at the bottom.[1][5]
For most biological experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.[4] Use high-purity, anhydrous DMSO to minimize degradation. For quantities of 10 mg or less, the solvent can be added directly to the vial.[4] For larger quantities, it is recommended to weigh out the desired amount for immediate use.[4]
Q3: What is the recommended long-term storage procedure for this compound stock solutions?
A3: For long-term stability, stock solutions of this compound in DMSO should be aliquoted into small, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.[4][6] These aliquots should be stored at -80°C.[4][6] When stored at -80°C, the stock solution is expected to be stable for up to six months.[4] For shorter-term storage (up to one month), -20°C is acceptable.[4]
Q4: My this compound stock solution appears to have precipitated after thawing. What should I do?
A4: Precipitation can occur if the compound's solubility is exceeded or due to temperature changes. First, ensure the solution has fully reached room temperature.[6] Gentle warming in a water bath (not exceeding 37°C) and vortexing or sonication can help redissolve the compound. If precipitation persists, it may indicate that the compound has come out of solution. In such cases, filtering the solution is an option, but this will alter the final concentration.[7] To prevent this, ensure the initial stock concentration does not exceed the solubility limit in DMSO and that subsequent dilutions into aqueous media are done carefully to avoid the final DMSO concentration becoming too low, which can cause precipitation.[8]
Q5: I observe a color change in my this compound stock solution. Is it still usable?
A5: A color change in the stock solution may be an indication of degradation or oxidation.[9][10] It is strongly recommended to discard the discolored solution and prepare a fresh one to ensure the reliability and reproducibility of your experimental results.[10] To minimize the risk of degradation, always use high-purity solvents, store aliquots under an inert gas like argon or nitrogen if the compound is particularly sensitive, and protect from light.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reduced or no biological activity | 1. Degradation of stock solution: Repeated freeze-thaw cycles, improper storage temperature, exposure to light or moisture.[4] 2. Incorrect concentration: Inaccurate initial weighing, precipitation, or dilution errors. | 1. Prepare a fresh stock solution from lyophilized powder. 2. Aliquot the new stock solution into single-use vials and store at -80°C.[6] 3. Before use, thaw an aliquot and gently vortex to ensure homogeneity. 4. Always run a positive control in your experiment to verify assay conditions. |
| Precipitation in working solution | 1. Low solubility in aqueous media: this compound may have poor solubility in aqueous buffers.[6] 2. High final DMSO concentration: The final concentration of DMSO in the working solution may be too high for the experimental system, or too low to maintain solubility.[4] | 1. When diluting the DMSO stock into aqueous media, do so rapidly and with vigorous mixing. 2. Avoid making serial dilutions directly in aqueous buffer; make intermediate dilutions in DMSO first. 3. Ensure the final DMSO concentration is below 0.5% to avoid cellular toxicity, while still being sufficient to maintain solubility.[4] |
| Inconsistent results between experiments | 1. Stock solution instability: Using a stock solution that has been stored for an extended period or handled improperly.[12] 2. Variability in freeze-thaw cycles: Different aliquots undergoing a varying number of freeze-thaw cycles. | 1. Use a fresh aliquot for each experiment.[4] 2. Date all stock solutions and aliquots upon preparation and opening.[13] 3. Perform stability testing on your stock solution under your specific laboratory conditions if you plan to use it over a long period.[12] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a concentrated stock solution of this compound for long-term storage and subsequent dilution for experimental use.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Allow the vial containing lyophilized this compound to equilibrate to room temperature in a desiccator for at least 20 minutes.
-
Briefly centrifuge the vial at low speed (e.g., 2000 x g for 1 minute) to collect all the powder at the bottom of the vial.[1]
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of this compound in the vial and its molecular weight.
-
Carefully add the calculated volume of anhydrous DMSO to the vial.
-
Recap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be observed.
-
Aliquots of 10-50 µL are recommended for single use. Transfer the desired aliquot volumes into sterile, amber microcentrifuge tubes or cryovials.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[4]
Visualizations
Caption: Workflow for the preparation, storage, and use of this compound stock solutions.
Caption: A logical diagram for troubleshooting common issues with this compound solutions.
References
- 1. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 2. jpt.com [jpt.com]
- 3. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. captivatebio.com [captivatebio.com]
- 5. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
identifying potential artifacts in immunofluorescence staining for Nrf2 with CPUY192018
Technical Support Center: Nrf2 Immunofluorescence Staining
This guide provides troubleshooting advice and answers to frequently asked questions for researchers performing immunofluorescence (IF) staining for the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), with a special focus on identifying potential artifacts when using novel small molecule compounds, exemplified here as CPUY192018.
Frequently Asked Questions (FAQs)
Q1: What is Nrf2, and why is its subcellular localization critical?
Nrf2 is a crucial transcription factor that regulates the cellular defense against oxidative and electrophilic stress.[1][2] Under normal, unstressed conditions, Nrf2 is held in the cytoplasm by a protein named Keap1, which facilitates its continuous degradation.[2][3][4] When cells are exposed to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus.[1][3] In the nucleus, Nrf2 binds to specific DNA sequences known as Antioxidant Response Elements (AREs), driving the expression of hundreds of protective genes.[1][2] Therefore, visualizing the subcellular localization of Nrf2—whether it is cytoplasmic (inactive) or nuclear (active)—is essential for assessing the cellular response to stress or to novel compounds.
Q2: I am observing unusual Nrf2 staining patterns after treating cells with the compound this compound. Could this be an artifact?
Yes, treatment with a novel small molecule compound like this compound can introduce artifacts. Potential sources of these artifacts include:
-
Autofluorescence: The compound itself or one of its metabolites may be fluorescent in the same channel as your secondary antibody, leading to a false-positive signal.
-
Cellular Toxicity: High concentrations of a compound can induce stress or cell death, leading to changes in cell morphology, membrane permeability, and non-specific antibody binding that are not related to specific Nrf2 activation.
-
Off-Target Effects: The compound might interact with other cellular components, indirectly causing changes in staining patterns. For example, it could alter the fixation properties of the cell or cross-react with blocking reagents.
To investigate this, it is crucial to run parallel control experiments, including an "unstained" control (cells treated with this compound but without antibodies) to check for autofluorescence, and a "vehicle-only" control to compare against the compound-treated cells.
Q3: My Nrf2 staining is mostly cytoplasmic, even after treating with an inducer like this compound. What could be the problem?
If you expect this compound to induce Nrf2 activation but still observe primarily cytoplasmic staining, several factors could be at play:
-
Ineffective Induction: The compound may not be an effective Nrf2 activator at the tested concentration or time point. A dose-response and time-course experiment is recommended.
-
Poor Permeabilization: The antibodies may not be reaching the nuclear Nrf2. Ensure your permeabilization step (e.g., with Triton X-100 or methanol) is sufficient.[5][6]
-
Rapid Nuclear Export: Nrf2 nuclear translocation can be transient. You may be missing the peak window of activation.
-
Antibody Epitope Masking: The fixation process could be masking the part of the Nrf2 protein (the epitope) that the antibody recognizes, particularly in the nucleus. Consider trying a different fixation method or performing an antigen retrieval step.[6]
Q4: How can I distinguish between true Nrf2 nuclear signal and non-specific background or an artifact?
Differentiating a true signal from an artifact is critical for accurate interpretation.
-
Use a Validated Antibody: Use an Nrf2 antibody that has been validated for immunofluorescence, ideally through knockout/knockdown experiments.[7] Some Nrf2 antibodies are known to cross-react with other proteins like calmegin.[7]
-
Include Proper Controls: Always include a positive control (e.g., cells treated with a known Nrf2 inducer like tert-butylhydroquinone (B1681946) or sulforaphane) and a negative control (e.g., vehicle-treated cells).
-
Secondary Antibody Control: Run a control where you omit the primary Nrf2 antibody but include the secondary antibody. Any signal here indicates non-specific binding of the secondary antibody.[8]
-
Image Acquisition Settings: Ensure that the exposure time and gain settings on the microscope are set based on your positive control and are kept consistent across all samples. This prevents under- or over-saturation that can obscure real results.
Troubleshooting Guides
Table 1: Troubleshooting High Background or Non-Specific Staining
| Potential Cause | Recommended Solution |
| Antibody Concentration Too High | Titrate both primary and secondary antibodies to find the optimal concentration that maximizes signal-to-noise ratio.[8][9] |
| Insufficient Blocking | Increase the blocking incubation time (e.g., from 30 min to 1 hour). Use a blocking serum from the same species as the secondary antibody host.[8][10][11] |
| Inadequate Washing | Increase the number and/or duration of washing steps after antibody incubations to remove unbound antibodies.[9][10][11] |
| Sample Autofluorescence | Image an unstained control sample to assess intrinsic fluorescence. If high, consider using a different fixative (e.g., methanol (B129727) instead of formaldehyde) or use a commercial autofluorescence quenching reagent.[11] |
| Secondary Antibody Cross-Reactivity | Run a control without the primary antibody. If staining persists, the secondary antibody is binding non-specifically. Consider using a pre-adsorbed secondary antibody.[8][11] |
| Sample Drying | Ensure the sample remains hydrated at all stages of the staining protocol.[6][12] |
Table 2: Troubleshooting Weak or No Nrf2 Signal
| Potential Cause | Recommended Solution |
| Low Nrf2 Expression | Nrf2 is a protein with a very short half-life and is often expressed at low levels.[3] Use a bright fluorophore and consider a signal amplification method like Tyramide Signal Amplification (TSA).[13] |
| Ineffective Primary Antibody | Confirm the primary antibody is validated for IF. Test its performance in another application like Western Blot to ensure it is active.[6] |
| Improper Fixation/Permeabilization | The chosen fixative may be masking the epitope. Try a different fixative (e.g., ice-cold methanol). Ensure the permeabilization step is adequate for antibody penetration into the nucleus.[6] |
| Incompatible Antibodies | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[6][8] |
| Photobleaching | Minimize exposure of the sample to light. Use an anti-fade mounting medium. Image samples promptly after staining.[6][11] |
| Protein Degradation | Process samples quickly. If using phospho-specific antibodies, ensure phosphatase inhibitors are included in buffers. For Nrf2, use a fixative like formaldehyde (B43269) to inhibit protein degradation.[11] |
Experimental Protocols
Standard Protocol for Nrf2 Immunofluorescence Staining
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with this compound, a known inducer (positive control), or vehicle (negative control) for the desired time.
-
Fixation: Gently wash cells with PBS. Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[5]
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Incubate cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes to permeabilize the nuclear membrane.[5]
-
Washing: Repeat the washing step (step 4).
-
Blocking: Block non-specific antibody binding by incubating in a blocking buffer (e.g., 5% Normal Goat Serum, 1% BSA in PBS) for 1 hour at room temperature.[5]
-
Primary Antibody Incubation: Dilute the validated anti-Nrf2 primary antibody in blocking buffer according to the manufacturer's recommended concentration. Incubate overnight at 4°C in a humidified chamber.[5]
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) in blocking buffer. Incubate for 1 hour at room temperature, protected from light.[5]
-
Washing: Repeat the washing step (step 9), keeping the samples protected from light.
-
Nuclear Counterstain: Incubate with a nuclear stain like DAPI or Hoechst 33342 for 5-10 minutes.[5][14]
-
Final Wash & Mounting: Perform a final wash with PBS. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Visualize using a fluorescence or confocal microscope. Acquire images using consistent settings for all samples.
Visualizations
Caption: The Keap1-Nrf2 signaling pathway under basal and stress conditions.
Caption: Experimental workflow for troubleshooting Nrf2 IF staining artifacts.
Caption: Logic diagram for differentiating a true Nrf2 signal from an artifact.
References
- 1. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 2. hololifecenter.com [hololifecenter.com]
- 3. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p97 Negatively Regulates NRF2 by Extracting Ubiquitylated NRF2 from the KEAP1-CUL3 E3 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4.12. Immunofluorescence Staining of Nrf2 Nuclear Translocation [bio-protocol.org]
- 6. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 7. Considerations for antibody-based detection of NRF2 in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. sinobiological.com [sinobiological.com]
- 10. ibidi.com [ibidi.com]
- 11. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. ptglab.com [ptglab.com]
- 13. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.8. Immunofluorescence staining of Nrf2 [bio-protocol.org]
Validation & Comparative
Unveiling the Potency of CPUY192018: A Comparative Guide to Keap1-Nrf2 Interaction Inhibitors
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of CPUY192018, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI), with other notable alternatives. By presenting supporting experimental data and detailed protocols, this document serves as a valuable resource for validating and exploring novel therapeutics targeting the cytoprotective Nrf2 pathway.
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. However, upon exposure to stressors, this interaction is disrupted, leading to Nrf2 stabilization, nuclear translocation, and the activation of antioxidant response element (ARE)-driven gene expression, which collectively enhance cellular protection.
This compound has emerged as a significant small-molecule inhibitor that directly targets the Keap1-Nrf2 PPI, thereby activating the Nrf2 pathway.[1][2] This guide provides a comparative analysis of this compound against other known Keap1-Nrf2 modulators, offering a comprehensive overview of their biochemical and cellular activities.
Comparative Performance of Keap1-Nrf2 Inhibitors
To facilitate a direct comparison, the following table summarizes the key quantitative data for this compound and its alternatives. The presented values are crucial for evaluating the potency and efficacy of these compounds in disrupting the Keap1-Nrf2 interaction and activating the downstream signaling cascade.
| Compound | Mechanism of Action | Biochemical Potency (IC50/Kd) | Cellular Activity (ARE Induction) |
| This compound | Direct Keap1-Nrf2 PPI Inhibitor | IC50: 0.63 µM (Fluorescence Polarization)[3] | Concentration-dependent increase in ARE-luciferase activity[4][5] |
| RA839 | Non-covalent Keap1 Binder | Kd: ~6 µM (Isothermal Titration Calorimetry)[6] | Induces Nrf2 target gene expression in macrophages and mouse liver |
| Bardoxolone Methyl (CDDO-Me) | Indirect Nrf2 Activator (Covalent modification of Keap1) | Activates Nrf2 signaling at nM concentrations in HUVECs[7][8] | Potent inducer of ARE-dependent gene expression[7][9] |
| ML385 | Nrf2 Inhibitor (Binds to Nrf2) | IC50: 1.9 µM[1][10][11][12] | Reduces Nrf2 target gene expression[1][10] |
Experimental Protocols for Inhibitor Validation
Accurate and reproducible experimental design is paramount in validating the inhibitory effect of compounds on the Keap1-Nrf2 interaction. Below are detailed methodologies for key assays.
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction
This biochemical assay directly measures the disruption of the Keap1-Nrf2 interaction in the presence of an inhibitor.
Principle: A fluorescently labeled Nrf2 peptide is used as a probe. When bound to the larger Keap1 protein, the probe's rotation is slowed, resulting in a high fluorescence polarization signal. Competitive inhibitors displace the labeled peptide, leading to a decrease in polarization.
Protocol:
-
Reagents and Materials:
-
Purified Keap1 Kelch domain protein.
-
Fluorescently labeled Nrf2 peptide (e.g., FITC-labeled 9-mer Nrf2 peptide).
-
Assay Buffer (e.g., 10 mM HEPES, pH 7.4, 150 mM NaCl, 50 mM EDTA, 0.005% Tween-20).[13]
-
Test compounds (including this compound and alternatives) serially diluted in assay buffer.
-
Black, non-binding surface 384-well plates.[14]
-
Plate reader capable of fluorescence polarization measurements.
-
-
Procedure:
-
Add 10 µL of 4 nM fluorescently labeled Nrf2 peptide to each well.[14]
-
Add 10 µL of 12 nM Keap1 Kelch domain protein to each well (except for wells measuring the polarization of the free probe).[14]
-
Add 10 µL of serially diluted test compound or vehicle control.
-
Add 10 µL of assay buffer to bring the final volume to 40 µL.[14]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[13][14]
-
Measure fluorescence polarization using appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for FITC).[14]
-
-
Data Analysis:
-
Calculate the percentage of inhibition at each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Antioxidant Response Element (ARE) Luciferase Reporter Assay
This cell-based assay quantifies the transcriptional activity of Nrf2 in response to an inhibitor.
Principle: Cells are engineered to express a luciferase reporter gene under the control of an ARE promoter. Activation of Nrf2 by an inhibitor leads to the transcription of the luciferase gene, and the resulting luminescence is measured as a readout of Nrf2 activity.
Protocol:
-
Reagents and Materials:
-
Procedure:
-
Seed HepG2-ARE-C8 cells into 96-well plates at a density of 4 x 10^4 cells/well and incubate overnight.[5]
-
Treat the cells with various concentrations of the test compounds or vehicle control for 12-24 hours.[4][5]
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration.
-
Calculate the fold induction of ARE activity by dividing the normalized luciferase activity of treated cells by that of the vehicle control.
-
Plot the fold induction against the logarithm of the compound concentration to determine the EC50 value.
-
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression
This assay measures the mRNA levels of Nrf2 target genes to confirm the downstream effects of Nrf2 activation.
Principle: Following treatment with an inhibitor, total RNA is extracted from cells, reverse-transcribed into cDNA, and the expression of specific Nrf2 target genes (e.g., HMOX1, NQO1) is quantified using qPCR.
Protocol:
-
Reagents and Materials:
-
Procedure:
-
Treat cells with the test compounds for a specified time (e.g., 10 hours).[5]
-
Extract total RNA and synthesize cDNA.
-
Perform qPCR using specific primers for target and housekeeping genes. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[16]
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.[17]
-
Western Blotting for Nrf2 Activation
This technique is used to detect the protein levels of Nrf2 and its downstream targets, as well as its nuclear translocation.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and detected using specific antibodies. An increase in total Nrf2 protein and its accumulation in the nucleus are hallmarks of activation.
Protocol:
-
Reagents and Materials:
-
Cells and test compounds.
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).
-
Nuclear and cytoplasmic extraction kit.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-NQO1, anti-Lamin B for nuclear fraction, anti-β-actin for whole cell lysate/cytoplasmic fraction).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Treat cells with test compounds.
-
For total protein, lyse cells in RIPA buffer. For nuclear translocation, perform nuclear and cytoplasmic fractionation.
-
Quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with secondary antibodies.
-
Add chemiluminescent substrate and capture the signal.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the protein of interest to the loading control.
-
Visualizing the Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the Keap1-Nrf2 signaling pathway and a typical experimental workflow for validating inhibitors.
Caption: Keap1-Nrf2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating Keap1-Nrf2 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Keap1-Nrf2 signaling activation by Bardoxolone-methyl ameliorates high glucose-induced oxidative injury in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Keap1-Nrf2 signaling activation by Bardoxolone-methyl ameliorates high glucose-induced oxidative injury in human umbilical vein endothelial cells | Aging [aging-us.com]
- 9. Bardoxolone methyl inhibits ferroptosis through the Keap1-Nrf2 pathway in renal tubular epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ML385 | NRF2 inhibitor | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. axonmedchem.com [axonmedchem.com]
- 13. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Transcription Factor Nrf2-Mediated Antioxidant Defense System in the Development of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Lysozyme supplement enhances antioxidant capacity and regulates liver glucolipid metabolism in weaned piglets [frontiersin.org]
CPUY192018 and t-BHQ: A Comparative Guide to Nrf2 Activators for Researchers
For Immediate Release
This guide provides a comprehensive comparison of two prominent Nrf2 activators: CPUY192018, a potent small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction, and tert-butylhydroquinone (B1681946) (t-BHQ), a widely used phenolic antioxidant. This document is intended for researchers, scientists, and drug development professionals interested in the modulation of the Nrf2 signaling pathway for therapeutic purposes.
Abstract
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Activation of the transcription factor Nrf2 leads to the upregulation of a battery of cytoprotective genes. This guide evaluates the performance of this compound and t-BHQ as Nrf2 activators, presenting key experimental data on their potency and efficacy. Evidence demonstrates that while both compounds effectively activate the Nrf2 pathway, this compound acts as a direct inhibitor of the Keap1-Nrf2 interaction, offering a more targeted mechanism and significantly greater efficacy in activating the Antioxidant Response Element (ARE).
Introduction to Nrf2 Activation
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In response to oxidative or electrophilic stress, or through the action of small molecule activators, the Keap1-Nrf2 interaction is disrupted. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. These genes encode a wide array of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).
Mechanisms of Action
This compound is a potent and specific inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI)[1][2]. It physically binds to Keap1, preventing it from binding to Nrf2. This direct inhibition of the PPI leads to the stabilization and nuclear accumulation of Nrf2, and subsequent activation of ARE-driven gene expression.
t-BHQ is a well-established Nrf2 activator that functions as a pro-oxidant, modifying cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting its interaction with Nrf2 and allowing for Nrf2 activation.
Quantitative Performance Comparison
Experimental data demonstrates the superior potency and efficacy of this compound in activating the Nrf2 pathway compared to t-BHQ.
| Parameter | This compound | t-BHQ | Reference |
| Potency (Keap1-Nrf2 PPI) | IC50: 0.63 µM | Not a direct inhibitor | [1] |
| ARE Induction | Significantly more efficacious | Less efficacious | [3] |
| Nrf2 Target Gene Induction (HK-2 cells, 10 µM) | HO-1: 7.0-foldNQO1: 4.5-foldGCLM: 5.7-fold | Data not available under identical conditions | [3][4] |
| Nrf2 Target Gene Induction (Jurkat T cells) | Data not available | NQO1 and HMOX-1 substantially increased at ≥0.1µM | [5] |
Antioxidant Response Element (ARE) Luciferase Reporter Assay:
A key study directly comparing the two compounds in a HepG2 cell line stably transfected with an ARE-luciferase reporter construct revealed that this compound is "far more efficacious" at inducing ARE-driven luciferase expression than t-BHQ[3]. The graphical data from this study indicates that this compound achieves a much higher maximal induction of ARE activity and at lower concentrations compared to t-BHQ.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below for reproducibility.
Antioxidant Response Element (ARE) Luciferase Reporter Assay
This assay quantifies the ability of a compound to activate the Nrf2 pathway by measuring the expression of a luciferase reporter gene under the control of an ARE promoter.
References
A Comparative Analysis of Keap1-Nrf2 Protein-Protein Interaction Inhibitors: CPUY192018 and its Predecessor CPUY192002
A detailed guide for researchers, scientists, and drug development professionals on the evolution and comparative performance of two key Keap1-Nrf2 inhibitors.
This guide provides a comprehensive comparative analysis of CPUY192018 and its predecessor, CPUY192002, two potent small-molecule inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI). The activation of the Nrf2 pathway is a critical therapeutic strategy for a range of diseases characterized by oxidative stress and inflammation. This document outlines the key differences in their physicochemical properties, biological activities, and provides detailed experimental protocols for their evaluation.
Introduction to this compound and CPUY192002
CPUY192002 was a pioneering Keap1-Nrf2 inhibitor, being one of the first identified to be effective at nanomolar concentrations[1][2]. Building upon this discovery, this compound was developed through a focused medicinal chemistry effort aimed at optimizing the physicochemical properties of its predecessor[1][2]. This optimization primarily targeted an enhancement of solubility, a critical factor for drug development and in vivo applications. Both compounds function by disrupting the interaction between Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2), leading to the stabilization and nuclear translocation of Nrf2, and subsequent activation of the Antioxidant Response Element (ARE) pathway.
Quantitative Comparison of Physicochemical and Biological Properties
The following table summarizes the key quantitative data for this compound and CPUY192002, highlighting the improvements achieved in the successor compound.
| Property | CPUY192002 | This compound | Reference |
| Keap1-Nrf2 PPI Inhibition (IC50) | Nanomolar range | 0.63 µM / 14.4 nM | [3] |
| Solubility | 0.388 mg/ml | 5.0 mg/ml |
Note on IC50 values: Different studies have reported varying IC50 values for this compound, which may be attributed to differences in experimental conditions and assay formats. It is crucial to consider the specific assay methodology when comparing potency.
Signaling Pathway and Mechanism of Action
Both this compound and CPUY192002 act as competitive inhibitors of the Keap1-Nrf2 protein-protein interaction. Under basal conditions, Keap1, a substrate adaptor protein for a Cullin-3-based E3 ubiquitin ligase, targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of Nrf2.
By binding to the Kelch domain of Keap1, where Nrf2 normally binds, this compound and CPUY192002 prevent the Keap1-mediated ubiquitination of Nrf2. This leads to the accumulation of Nrf2 in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes. The activation of these genes results in the production of antioxidant and anti-inflammatory proteins, thereby protecting cells from oxidative stress and inflammation.
Furthermore, studies have shown that this compound can also attenuate inflammatory responses by inhibiting the NF-κB signaling pathway[4].
Figure 1: Simplified signaling pathway of Keap1-Nrf2 inhibition by this compound/CPUY192002.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize and compare Keap1-Nrf2 inhibitors like this compound and CPUY192002.
Keap1-Nrf2 Protein-Protein Interaction (PPI) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds for the Keap1-Nrf2 interaction.
Methodology: A fluorescence polarization (FP) assay is commonly employed.
-
Reagents:
-
Recombinant human Keap1 Kelch domain protein.
-
A fluorescently labeled peptide derived from the Nrf2 Neh2 domain (e.g., FITC-labeled).
-
Assay buffer (e.g., PBS with 0.01% Triton X-100).
-
Test compounds (this compound, CPUY192002) at various concentrations.
-
-
Procedure:
-
In a microplate, the fluorescently labeled Nrf2 peptide is incubated with the Keap1 Kelch domain protein in the assay buffer.
-
The test compound is added at a range of concentrations.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The fluorescence polarization is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Antioxidant Response Element (ARE) Luciferase Reporter Assay
Objective: To assess the ability of the compounds to activate the Nrf2-ARE pathway in a cellular context.
Methodology:
-
Cell Line: A stable cell line expressing a luciferase reporter gene under the control of an ARE promoter (e.g., HepG2-ARE-luc).
-
Procedure:
-
Cells are seeded in a multi-well plate and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compounds or a vehicle control.
-
After a defined incubation period (e.g., 24 hours), the cells are lysed.
-
Luciferase activity is measured using a luminometer.
-
The fold induction of luciferase activity relative to the vehicle control is calculated.
-
Western Blot Analysis for Nrf2 and Downstream Target Proteins
Objective: To confirm the stabilization of Nrf2 and the induction of its downstream target proteins.
Methodology:
-
Cell Culture and Treatment: Cells are treated with the test compounds for a specified duration.
-
Protein Extraction: Whole-cell lysates or nuclear/cytoplasmic fractions are prepared.
-
SDS-PAGE and Western Blotting:
-
Protein samples are separated by SDS-polyacrylamide gel electrophoresis.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin or Lamin B1).
-
The membrane is then incubated with a corresponding secondary antibody conjugated to horseradish peroxidase.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software.
-
In Vivo Efficacy Studies (e.g., LPS-Induced Inflammation Model)
Objective: To evaluate the therapeutic potential of the compounds in a relevant animal model of disease.
Methodology:
-
Animal Model: A model of inflammation, such as lipopolysaccharide (LPS)-induced endotoxemia in mice.
-
Procedure:
-
Animals are pre-treated with the test compound or vehicle via an appropriate route of administration (e.g., oral gavage, intraperitoneal injection).
-
Inflammation is induced by administering LPS.
-
After a specific time, animals are euthanized, and blood and tissues are collected.
-
Inflammatory markers (e.g., cytokines like TNF-α, IL-6) in the serum are measured by ELISA.
-
Tissues can be processed for histological analysis or western blotting to assess markers of inflammation and oxidative stress.
-
Figure 2: General experimental workflow for the evaluation of Keap1-Nrf2 inhibitors.
Conclusion
The development of this compound from its predecessor, CPUY192002, represents a successful example of rational drug design, leading to a compound with significantly improved physicochemical properties, particularly solubility. This enhancement is a critical step towards developing orally bioavailable drugs for the treatment of diseases driven by oxidative stress and inflammation. While both compounds are potent inhibitors of the Keap1-Nrf2 interaction, the superior solubility of this compound makes it a more promising candidate for further preclinical and clinical development. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and comparison of these and other novel Keap1-Nrf2 inhibitors.
References
- 1. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Confirming the Nrf2-Dependent Mechanism of CPUY192018: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CPUY192018 with other Nrf2 activators and details the experimental protocols necessary to confirm its mechanism of action using siRNA. This compound is a potent small-molecule inhibitor of the Keap1-Nrf2 protein-protein interaction, which leads to the activation of the Nrf2 antioxidant response pathway.[1][2] This pathway plays a crucial role in protecting cells from oxidative stress and inflammation, making it a key target in drug development for a variety of diseases.[2][3]
Comparative Analysis of Nrf2 Activators
This compound demonstrates a distinct mechanism of action compared to many other Nrf2 activators. Unlike electrophilic compounds that covalently modify Keap1, this compound is a non-covalent inhibitor of the Keap1-Nrf2 interaction.[2] This targeted approach may offer a more selective mechanism with a lower potential for off-target effects. The following table summarizes the efficacy of this compound in comparison to other well-known Nrf2 activators, sulforaphane (B1684495) and dimethyl fumarate (B1241708) (DMF).
| Compound | Mechanism of Action | Effective Concentration/Dosage | Observed Effects | Key Downstream Targets |
| This compound | Inhibitor of Keap1-Nrf2 protein-protein interaction | 0.1 - 10 µM in vitro | Increased Nrf2 nuclear translocation, enhanced Nrf2-ARE transcription, cytoprotective against oxidative stress and inflammation.[1][3] | HO-1, NQO1, GCLM[4] |
| Sulforaphane | Nrf2 activator (likely through Keap1 modification) | Varies by cell type and conditions | Upregulates Nrf2 target genes, reduces inflammatory gene expression.[4][5] | NQO1, HO-1, GCLM[4] |
| Dimethyl Fumarate (DMF) | Nrf2 activator (modifies Keap1 cysteine residues) | Induces NQO1 and HO-1 gene expression in PBMCs.[6] | Activates the Nrf2 pathway, cytoprotective effects.[6][7][8] | NQO1, HO-1[6] |
Experimental Protocols for Mechanism Confirmation
To definitively establish that the cytoprotective effects of this compound are mediated through the Nrf2 pathway, an siRNA-mediated knockdown of Nrf2 is the gold-standard approach. The following protocols outline the key experiments required.
Nrf2 Signaling Pathway
Caption: The Nrf2 signaling pathway and the mechanism of action of this compound.
Experimental Workflow for siRNA Confirmation
Caption: Experimental workflow for confirming the Nrf2-dependent mechanism of this compound using siRNA.
Nrf2 siRNA Transfection
Objective: To specifically knockdown the expression of Nrf2 protein.
Protocol:
-
Cell Seeding: Seed cells (e.g., HEK293T, HepG2, or a relevant cell line for your research) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection Reagent Preparation: In separate tubes, dilute the Nrf2 siRNA (or a scrambled negative control siRNA) and a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh, serum-free medium.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator. After this period, the cells can be treated with this compound.
Western Blot Analysis
Objective: To assess the protein levels of Nrf2 and its downstream targets, HO-1 and NQO1.
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qPCR)
Objective: To measure the mRNA expression levels of Nrf2 target genes, HO-1 and NQO1.
Protocol:
-
RNA Extraction and cDNA Synthesis: Following cell treatment, extract total RNA using a suitable kit (e.g., RNeasy Mini Kit). Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, the synthesized cDNA, and specific primers for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH or β-actin).
-
Data Analysis: Run the qPCR reaction on a real-time PCR system. Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Cell Viability Assay (MTT Assay)
Objective: To evaluate the cytoprotective effect of this compound against an oxidative insult and to confirm that this effect is Nrf2-dependent.
Protocol:
-
Cell Seeding and Transfection: Seed cells in a 96-well plate and transfect with Nrf2 siRNA or scrambled siRNA as described above.
-
Treatment: After 24-48 hours of transfection, pre-treat the cells with various concentrations of this compound for a specified period.
-
Induction of Oxidative Stress: Expose the cells to an oxidative stressor (e.g., H₂O₂ or tert-butyl hydroperoxide).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[1][3][9]
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Logical Framework for Data Interpretation
Caption: Logical framework for interpreting the experimental results.
By following these protocols and comparing the results between the scrambled siRNA control and the Nrf2 siRNA knockdown groups, researchers can robustly confirm the Nrf2-dependent mechanism of this compound. This information is critical for the continued development and potential therapeutic application of this promising compound.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Sulforaphane induces Nrf2 target genes and attenuates inflammatory gene expression in microglia from brain of young adult and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulforaphane induces Nrf2 target genes and attenuates inflammatory gene expression in microglia from brain of young adult and aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence of activation of the Nrf2 pathway in multiple sclerosis patients treated with delayed-release dimethyl fumarate in the Phase 3 DEFINE and CONFIRM studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dimethyl Fumarate Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. broadpharm.com [broadpharm.com]
A Comparative Analysis of CPUY192018's Therapeutic Efficacy in Preclinical Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic effects of CPUY192018, a novel Keap1-Nrf2 protein-protein interaction (PPI) inhibitor, in various disease models. Its performance is contrasted with other Nrf2 activators, supported by experimental data to inform preclinical research and drug development decisions.
Executive Summary
This compound is a potent, small-molecule inhibitor of the Keap1-Nrf2 protein-protein interaction, demonstrating significant therapeutic potential in preclinical models of inflammatory and oxidative stress-related diseases. Unlike traditional electrophilic Nrf2 activators such as bardoxolone (B1667749) methyl and tert-butylhydroquinone (B1681946) (t-BHQ), which covalently modify cysteine residues on Keap1, this compound acts as a direct, non-covalent inhibitor. This mechanism suggests a higher selectivity and a potentially lower risk of off-target effects.[1] Experimental data validates its efficacy in models of renal inflammation, experimental colitis, and retinal ischemia-reperfusion injury.
Mechanism of Action: Direct Keap1-Nrf2 PPI Inhibition
Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. Oxidative or electrophilic stress disrupts this interaction, allowing Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE), leading to the transcription of a wide array of cytoprotective genes.
This compound directly binds to Keap1, preventing its interaction with Nrf2. This stabilizes Nrf2, leading to its accumulation, nuclear translocation, and the subsequent activation of the Nrf2-ARE signaling pathway. This results in the upregulation of antioxidant and anti-inflammatory genes, conferring cytoprotection. Additionally, evidence suggests that this compound can inhibit the pro-inflammatory NF-κB pathway.[1][2]
References
Assessing the Specificity of CPUY192018 for the Keap1 Kelch Domain: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CPUY192018, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI), with other notable alternatives. The focus is on the specificity of these compounds for the Kelch domain of Keap1, a critical factor in the development of targeted therapeutics for oxidative stress-related diseases. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction to Keap1-Nrf2 Signaling
The Keap1-Nrf2 signaling pathway is a master regulator of the cellular antioxidant response. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) acts as a substrate adaptor for an E3 ubiquitin ligase complex, targeting the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) for proteasomal degradation. This process maintains low intracellular levels of Nrf2. In response to oxidative or electrophilic stress, reactive cysteines within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus, bind to Antioxidant Response Elements (AREs), and initiate the transcription of a battery of cytoprotective genes.
Small molecule inhibitors that directly target the PPI between the Keap1 Kelch domain and Nrf2 represent a promising therapeutic strategy. By preventing Nrf2 degradation, these inhibitors can upregulate the endogenous antioxidant response, offering potential treatments for a range of diseases, including chronic kidney disease, neurodegenerative disorders, and inflammatory conditions. This compound is a potent, non-covalent inhibitor of this interaction.[1] This guide assesses its specificity in comparison to other known Keap1-Nrf2 PPI inhibitors.
Comparative Analysis of Keap1-Nrf2 Inhibitors
The following table summarizes the binding affinity and potency of this compound and selected alternative Keap1-Nrf2 inhibitors. The data is compiled from various biochemical and cellular assays.
| Compound | Assay Type | Parameter | Value (nM) | Reference |
| This compound | Fluorescence Polarization (FP) | IC50 | 14.4 | [1] |
| Isothermal Titration Calorimetry (ITC) | Kd | 39.8 | [1] | |
| Cellular Assay | IC50 | 630 | [2] | |
| Ki-696 | Isothermal Titration Calorimetry (ITC) | Kd | 1.3 | [3][4][5] |
| ML334 | Fluorescence Polarization (FP) | IC50 | 1600 | [6] |
| Surface Plasmon Resonance (SPR) | Kd | 1000 | [6][7][8][9] | |
| Bardoxolone Methyl | N/A | N/A | N/A | [10][11][12][13] |
Note: Bardoxolone Methyl is an electrophilic agent that covalently modifies Keap1 and does not have a direct PPI inhibition IC50 or Kd in the same manner as the other non-covalent inhibitors.[10][11][12][13]
Specificity Profile
The specificity of a Keap1 inhibitor for its target over other proteins, particularly those with similar structural motifs like other Kelch domain-containing proteins, is crucial for minimizing off-target effects.
This compound : Direct inhibitors of the Keap1-Nrf2 interaction, such as this compound, are suggested to have a more selective mechanism of action with a lower propensity for off-target effects compared to electrophilic activators.[1]
Ki-696 : This compound has been shown to be highly selective. In a broad panel of assays, no significant cross-reactivity was observed, with the exception of OATP1B1 (IC50=2.5 µM), BSEP (IC50=4.0 µM), and PDE3A (IC50=10 µM).[3]
ML334 : As a non-covalent inhibitor, ML334 is expected to have a better safety profile with fewer off-target effects compared to electrophilic Nrf2 activators.[14]
Bardoxolone Methyl : As a covalent inhibitor, Bardoxolone Methyl has the potential to react with other proteins, which may lead to unpredictable side effects.[14]
Signaling Pathway and Inhibitor Mechanism
The following diagram illustrates the Keap1-Nrf2 signaling pathway and the mechanism of action of Keap1 Kelch domain inhibitors like this compound.
Caption: Keap1-Nrf2 signaling and inhibition by this compound.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of inhibitor performance.
Fluorescence Polarization (FP) Assay
This assay is a common method for screening and characterizing inhibitors of the Keap1-Nrf2 PPI.
Objective: To measure the ability of a test compound to disrupt the interaction between the Keap1 Kelch domain and a fluorescently labeled Nrf2 peptide.
Principle: A small, fluorescently labeled Nrf2 peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Keap1 protein, its tumbling is slowed, leading to an increase in fluorescence polarization. An inhibitor that disrupts this interaction will cause a decrease in polarization.
Materials:
-
Purified recombinant Keap1 Kelch domain protein.
-
Fluorescently labeled Nrf2 peptide (e.g., FITC-labeled 9-mer or 16-mer peptide containing the ETGE motif).
-
Assay buffer (e.g., 10 mM HEPES, pH 7.4).
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
384-well, low-volume, black, non-binding surface plates.
-
A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In each well of the 384-well plate, add the fluorescently labeled Nrf2 peptide to a final concentration of 10 nM.
-
Add the test compound at various concentrations. Include a positive control (a known inhibitor or excess unlabeled Nrf2 peptide) and a negative control (DMSO vehicle).
-
Add the Keap1 Kelch domain protein to a final concentration of 100 nM to all wells except for the "free peptide" control wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization using an appropriate filter set (e.g., 485 nm excitation and 535 nm emission for FITC).
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Fluorescence Polarization Assay Workflow.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between a test compound and the Keap1 Kelch domain.
Principle: A solution of the ligand (inhibitor) is titrated into a solution of the macromolecule (Keap1 protein) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured for each injection.
Materials:
-
Purified recombinant Keap1 Kelch domain protein, extensively dialyzed against the assay buffer.
-
Test compound (e.g., this compound), accurately weighed and dissolved in the final dialysis buffer.
-
ITC instrument.
-
Degassing station.
Procedure:
-
Thoroughly degas both the protein and ligand solutions.
-
Load the Keap1 protein solution (e.g., 10-20 µM) into the sample cell of the calorimeter.
-
Load the test compound solution (e.g., 100-200 µM) into the injection syringe.
-
Equilibrate the system to the desired temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 2 µL) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
As a control, perform a separate titration of the ligand into the buffer to determine the heat of dilution.
-
Subtract the heat of dilution from the experimental data.
-
Analyze the integrated heat data by fitting to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH. The change in entropy (ΔS) can then be calculated.
References
- 1. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. KI696 | Nrf2 | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Keap1-Nrf2 Interaction Probe, ML334 | 1432500-66-7 [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Keap1-Nrf2 signaling activation by Bardoxolone-methyl ameliorates high glucose-induced oxidative injury in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bardoxolone methyl inhibits ferroptosis through the Keap1-Nrf2 pathway in renal tubular epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A metabolite-derived protein modification integrates glycolysis with KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Nrf2 Activation: The Non-Covalent Inhibitor CPUY192018 Versus Covalent Activators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the non-covalent Nrf2 activator, CPUY192018, and traditional covalent Nrf2 activators. This document synthesizes experimental data to evaluate their mechanisms, potency, selectivity, and potential therapeutic implications.
The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response, making it a prime therapeutic target for a host of diseases underpinned by oxidative stress.[1][2] Activation of the Nrf2 pathway has been a focal point of drug discovery, leading to the development of both covalent and non-covalent activators. This guide delves into a comparative study of these two classes of activators, with a specific focus on the promising non-covalent inhibitor, this compound.
Mechanism of Action: A Tale of Two Strategies
The activation of the Nrf2 pathway by both this compound and covalent activators converges on the disruption of the Keap1-Nrf2 protein-protein interaction (PPI).[1][2] Under basal conditions, Keap1, a substrate adaptor protein for an E3 ubiquitin ligase complex, targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[2] Both classes of activators interfere with this process, albeit through distinct molecular mechanisms.
Covalent Nrf2 Activators , such as the well-studied sulforaphane (B1684495) and dimethyl fumarate (B1241708) (DMF), are electrophilic molecules.[1] They possess reactive moieties that form covalent bonds with specific cysteine residues on Keap1.[1] This irreversible modification induces a conformational change in Keap1, impairing its ability to bind to Nrf2 and leading to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of antioxidant response element (ARE)-dependent genes.[2]
This compound , on the other hand, is a non-covalent inhibitor of the Keap1-Nrf2 PPI.[2][3] It competitively binds to the Nrf2-binding pocket on the Kelch domain of Keap1, physically preventing the interaction between the two proteins.[2] This reversible binding achieves the same downstream effect of Nrf2 stabilization and activation without forming permanent chemical bonds.[2] This fundamental difference in their mechanism of action has significant implications for their selectivity and potential for off-target effects.
Performance Comparison: Potency and Efficacy
| Compound Class | Compound | Assay Type | Target/Endpoint | Potency (IC50/EC50) | Cell Line/System | Citation(s) |
| Non-Covalent | This compound | Fluorescence Polarization | Keap1-Nrf2 PPI | 14.4 nM | In vitro | [2] |
| This compound | Isothermal Titration Calorimetry | Keap1 Binding (Kd) | 39.8 nM | In vitro | [2] | |
| This compound | ARE-Luciferase Reporter | Nrf2 Transcriptional Activity | More potent than t-BHQ | HepG2-ARE-C8 | [2] | |
| Covalent | Sulforaphane | ARE-Luciferase Reporter | Nrf2 Transcriptional Activity | ~5 µM | Bovine Mammary Alveolar Cells (MAC-T) | [4] |
| Dimethyl Fumarate (DMF) | Nrf2 Nuclear Translocation / Target Gene Expression | Nrf2 Activation | Concentration-dependent (effective at 10-50 µM) | Human Retinal Endothelial Cells (HREC) | [5] | |
| tert-Butylhydroquinone (t-BHQ) | ARE-Luciferase Reporter | Nrf2 Transcriptional Activity | Less potent than this compound | HepG2-ARE-C8 | [2] |
Note on this compound Potency: There are conflicting reports on the IC50 of this compound for Keap1-Nrf2 PPI inhibition, with one source citing 0.63 µM and another, more detailed study, reporting 14.4 nM in a fluorescence polarization assay.[2][3] The latter, being a more direct and quantitative measure of PPI disruption, is likely more reflective of its direct inhibitory activity.
These data suggest that this compound exhibits high potency in disrupting the Keap1-Nrf2 interaction, with an IC50 in the nanomolar range.[2] In a cellular context, it has been demonstrated to be more efficacious in activating the ARE reporter than the classic covalent activator, t-BHQ.[2] While a direct comparison with sulforaphane or DMF is not available from the same study, the reported EC50 for sulforaphane in a similar reporter assay is in the micromolar range, suggesting that this compound may be more potent.[4]
Selectivity and Off-Target Effects: The Covalent Conundrum
A significant advantage of non-covalent inhibitors like this compound is their potential for greater selectivity and a more favorable safety profile.[1][6] The electrophilic nature of covalent activators means they can react with other cellular nucleophiles besides the target cysteine residues on Keap1, leading to off-target effects.[1]
Proteomic studies on sulforaphane have revealed that it can interact with over 500 cellular proteins, highlighting its broad reactivity. This promiscuity could contribute to both its therapeutic effects and potential toxicity.[7] Similarly, dimethyl fumarate is known to cause side effects, which may be attributed to its non-specific alkylating properties.[8]
While a direct proteomics-based off-target profile for this compound is not yet available in the public domain, its non-covalent and competitive mechanism of action strongly suggests a higher degree of selectivity for the Keap1 protein. By specifically targeting the Nrf2 binding site, the likelihood of unintended interactions with other cellular proteins is significantly reduced. This targeted approach is a promising strategy to mitigate the risks associated with the broader reactivity of covalent activators.[2]
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the key signaling pathways and a general experimental workflow for studying Nrf2 activators.
Caption: The Keap1-Nrf2 signaling pathway and points of intervention.
Caption: A generalized workflow for evaluating Nrf2 activators.
Detailed Experimental Protocols
For researchers looking to replicate or build upon the findings discussed, the following are detailed methodologies for key experiments cited in the evaluation of Nrf2 activators.
Keap1-Nrf2 Protein-Protein Interaction Assay (Fluorescence Polarization)
This assay quantitatively measures the ability of a compound to disrupt the interaction between Keap1 and a fluorescently labeled Nrf2 peptide.
-
Materials:
-
Purified Keap1 Kelch domain protein.
-
Fluorescently labeled Nrf2 peptide (e.g., FITC-9mer Nrf2 peptide amide).[9]
-
Assay buffer (e.g., 10 mM HEPES, pH 7.4).[9]
-
384-well, black, non-binding microplates.[9]
-
Test compounds (this compound or covalent activators) at various concentrations.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare a master mix containing the assay buffer, Keap1 protein (e.g., 12 nM final concentration), and the fluorescently labeled Nrf2 peptide (e.g., 4 nM final concentration).[9]
-
Dispense the master mix into the wells of the 384-well plate.[9]
-
Add the test compounds at a range of concentrations to the respective wells. Include a vehicle control (e.g., DMSO).[9]
-
Incubate the plate at room temperature for a set period (e.g., 30 minutes) to allow the binding to reach equilibrium.[9]
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for FITC).[9]
-
Calculate the percent inhibition of the Keap1-Nrf2 interaction for each compound concentration relative to the controls.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.[9]
-
Nrf2 Nuclear Translocation Assay (Immunofluorescence)
This imaging-based assay visualizes the movement of Nrf2 from the cytoplasm to the nucleus upon treatment with an activator.
-
Materials:
-
Cells cultured on glass coverslips or in imaging-compatible plates (e.g., HK-2 cells).[10]
-
Test compounds.
-
Fixation solution (e.g., 4% paraformaldehyde).[10]
-
Permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS).[10]
-
Blocking solution (e.g., 1-5% BSA in PBS).[10]
-
Primary antibody against Nrf2.[10]
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated).[10]
-
Nuclear counterstain (e.g., DAPI).[11]
-
Fluorescence microscope.
-
-
Procedure:
-
Seed cells on coverslips and allow them to adhere.
-
Treat the cells with the test compound or vehicle control for the desired time.[11]
-
Wash the cells with PBS and fix them with 4% paraformaldehyde.[10]
-
Permeabilize the cells with Triton X-100 to allow antibody entry.[10]
-
Block non-specific antibody binding with BSA solution.[10]
-
Incubate the cells with the primary anti-Nrf2 antibody overnight at 4°C.[10]
-
Wash the cells and incubate with the fluorescently labeled secondary antibody.[10]
-
Counterstain the nuclei with DAPI.[11]
-
Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of Nrf2 translocation.
-
Nrf2 Target Gene Expression Analysis (Quantitative Real-Time PCR)
This method quantifies the mRNA levels of Nrf2 target genes, such as HMOX1 (encoding HO-1) and NQO1, to assess the functional outcome of Nrf2 activation.
-
Materials:
-
Cells treated with test compounds.
-
RNA extraction kit.
-
Reverse transcription kit for cDNA synthesis.
-
SYBR Green or TaqMan-based qPCR master mix.[12]
-
Primers specific for target genes (HMOX1, NQO1, GCLM) and a housekeeping gene (e.g., ACTB or GAPDH).
-
Real-time PCR instrument.
-
-
Procedure:
-
Treat cells with the Nrf2 activator or vehicle control for a specified duration (e.g., 10 hours).[2]
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.[12]
-
Set up the qPCR reactions containing cDNA, gene-specific primers, and qPCR master mix.[12]
-
Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol.[12]
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[13]
-
Nrf2 and Target Protein Expression Analysis (Western Blot)
This technique detects and quantifies the protein levels of Nrf2 and its downstream targets to confirm that the observed changes in gene expression translate to the protein level.
-
Materials:
-
Cells treated with test compounds.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[13]
-
Protein quantification assay (e.g., BCA assay).[13]
-
SDS-PAGE gels and electrophoresis apparatus.[13]
-
PVDF or nitrocellulose membranes.[13]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[13]
-
Primary antibodies against Nrf2, Keap1, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH).[13]
-
HRP-conjugated secondary antibodies.[13]
-
Chemiluminescent substrate.[13]
-
Imaging system for chemiluminescence detection.
-
-
Procedure:
-
Treat cells with the Nrf2 activator or vehicle control for the desired time (e.g., 8 hours).[2]
-
Lyse the cells and collect the protein extracts.[13]
-
Determine the protein concentration of each lysate.[13]
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[13]
-
Block the membrane to prevent non-specific antibody binding.[13]
-
Incubate the membrane with the primary antibodies overnight at 4°C.[13]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.[13]
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[13]
-
Quantify the band intensities using densitometry software and normalize to the loading control.[4]
-
Conclusion
The comparative analysis of this compound and covalent Nrf2 activators reveals two distinct yet effective strategies for modulating the Nrf2 pathway. While covalent activators have demonstrated clinical utility, their inherent electrophilicity raises concerns about off-target effects and potential toxicity.
This compound, as a potent, non-covalent inhibitor of the Keap1-Nrf2 PPI, represents a more targeted approach. The available data suggests it possesses high potency, potentially exceeding that of some well-known covalent activators. Its reversible and competitive mechanism of action strongly implies a greater degree of selectivity, which could translate to an improved safety profile in therapeutic applications.
Further head-to-head studies, particularly comprehensive proteomics analyses, are warranted to definitively quantify the selectivity of this compound compared to covalent activators. Nevertheless, the current body of evidence positions non-covalent Keap1-Nrf2 inhibitors like this compound as a highly promising class of molecules for the treatment of diseases associated with oxidative stress, offering the potential for enhanced efficacy and reduced off-target liabilities. This guide provides the foundational data and methodologies for researchers to further explore and validate the therapeutic potential of this exciting new class of Nrf2 activators.
References
- 1. Recent advances in understanding NRF2 as a druggable target: development of pro-electrophilic and non-covalent NRF2 activators to overcome systemic side effects of electrophilic drugs like dimethyl fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in understanding NRF2 as a druggable target: development of pro-electrophilic and non-covalent NRF2 activators to overcome systemic side effects of electrophilic drugs like dimethyl fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and identification of novel, orally bioavailable non-covalent Nrf2 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-covalent NRF2 Activation Confers Greater Cellular Protection Than Covalent Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in understanding NRF2 as a... | F1000Research [f1000research.com]
- 9. rsc.org [rsc.org]
- 10. 4.12. Immunofluorescence Staining of Nrf2 Nuclear Translocation [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Expression of the NRF2 Target Gene NQO1 Is Enhanced in Mononuclear Cells in Human Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blotting for Protein Expression of the Keap1/Nrf2/HO-1 Pathway and NF-κB Pathway [bio-protocol.org]
CPUY192018: A Comparative Guide to its Nrf2 Activation and Downstream Target Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CPUY192018's performance in activating the Nrf2 pathway and its downstream targets, supported by experimental data. We delve into the methodologies of key experiments and present quantitative data in structured tables for clear comparison with other alternatives.
Abstract
This compound is a potent, small-molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI), which has demonstrated significant anti-inflammatory and antioxidant activities.[1] By disrupting the binding of Nrf2 to its negative regulator Keap1, this compound facilitates the nuclear translocation of Nrf2, leading to the transcriptional activation of a suite of cytoprotective genes.[2][3][4] This guide outlines the experimental validation of these downstream targets and compares the efficacy of this compound with the classical Nrf2 activator, tert-butylhydroquinone (B1681946) (t-BHQ).
This compound-Mediated Nrf2 Signaling Pathway
This compound functions by competitively inhibiting the interaction between Keap1 and Nrf2.[3] Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This compound blocks this interaction, leading to the stabilization and accumulation of Nrf2 in the cytoplasm. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins (sMAF) and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of various antioxidant and detoxification enzymes.[2][3][5]
Caption: this compound-mediated Nrf2 signaling pathway.
Experimental Validation of Downstream Targets
The activation of Nrf2 by this compound and the subsequent upregulation of its downstream target genes have been validated through a series of in vitro experiments.
Experimental Workflow
The general workflow for validating the downstream targets of this compound-mediated Nrf2 activation involves cell culture, treatment with this compound, and subsequent analysis of gene and protein expression.
Caption: Experimental workflow for validating Nrf2 downstream targets.
Comparative Performance Data
Nrf2-ARE Reporter Assay
An ARE-luciferase reporter assay was performed in HepG2-ARE-C8 cells to quantify the transcriptional activity of Nrf2.[3] this compound demonstrated a dose-dependent induction of ARE activity, which was significantly more potent than the classical Nrf2 activator t-BHQ.[3]
| Compound | Concentration (µM) | ARE Induction (Fold Change vs. DMSO) |
| This compound | 0.01 | ~1.5 |
| 0.1 | ~2.5 | |
| 1 | ~5.0 | |
| 5 | ~12.0 | |
| 10 | ~18.0 | |
| 20 | ~22.0 | |
| t-BHQ | 20 | ~5.0 |
| Data is estimated from graphical representations in the source publication and presented for comparative purposes.[3] |
Gene Expression Analysis (qPCR)
Quantitative real-time PCR (qPCR) was used to measure the mRNA levels of Nrf2 and its downstream target genes, heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase modifier subunit (GCLM), in human proximal tubular epithelial HK-2 cells treated with this compound for 10 hours.[3][4]
| Gene | This compound Concentration (µM) | mRNA Level (Fold Change vs. Control) |
| Nrf2 | 1 | ~1.5 |
| 10 | ~2.0 | |
| HO-1 | 1 | ~3.0 |
| 10 | ~6.0 | |
| NQO1 | 1 | ~2.5 |
| 10 | ~4.5 | |
| GCLM | 1 | ~2.0 |
| 10 | ~3.5 | |
| Data is estimated from graphical representations in the source publication and presented for comparative purposes.[3][4] |
Protein Expression Analysis (Western Blot)
Western blot analysis was conducted to assess the protein levels of Nrf2 downstream targets in HK-2 cells following an 8-hour treatment with this compound.[3][4]
| Protein | This compound Concentration (µM) | Protein Level |
| HO-1 | 0.1 | Increased |
| 1 | Moderately Increased | |
| 10 | Substantially Increased | |
| NQO1 | 0.1 | Slightly Increased |
| 1 | Moderately Increased | |
| 10 | Substantially Increased | |
| GCLM | 0.1 | Slightly Increased |
| 1 | Moderately Increased | |
| 10 | Substantially Increased | |
| Qualitative assessment based on band intensity from the source publication.[3][4] |
Experimental Protocols
Cell Culture and Treatment
-
HK-2 Cells: Human proximal tubular epithelial HK-2 cells were cultured in appropriate media. For experiments, cells were treated with varying concentrations of this compound (0.1, 1, 5, 10 µM) or DMSO as a control for the indicated time periods (8 or 10 hours).[3][4]
-
HepG2-ARE-C8 Cells: HepG2 cells stably transfected with an ARE-luciferase reporter construct were used. These cells were treated with different concentrations of this compound (0.01, 0.1, 1, 5, 10, 20 µM), t-BHQ (as a positive control), or DMSO for 12 hours.[3][6]
ARE-Luciferase Reporter Assay
Following treatment, HepG2-ARE-C8 cells were lysed, and luciferase activity was measured using a luminometer. The results were expressed as a fold change relative to the DMSO-treated control cells.[3]
Quantitative Real-Time PCR (qPCR)
Total RNA was extracted from treated HK-2 cells.[4] cDNA was synthesized from the RNA, and qPCR was performed using primers specific for Nrf2, HO-1, NQO1, GCLM, and a housekeeping gene (e.g., β-actin) for normalization.[3][4] The relative mRNA expression was calculated using the 2-ΔΔCt method.
Western Blot Analysis
After treatment, HK-2 cells were lysed to extract total protein.[4] Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against HO-1, NQO1, GCLM, and a loading control (e.g., β-actin). Following incubation with secondary antibodies, the protein bands were visualized using an appropriate detection system.[3][4]
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Contribution of Nrf2 Modulation to the Mechanism of Action of Analgesic and Anti-inflammatory Drugs in Pre-clinical and Clinical Stages [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. consensus.app [consensus.app]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for CPUY192018
For researchers, scientists, and drug development professionals, ensuring laboratory safety extends beyond the bench to the proper disposal of chemical compounds. This guide provides essential logistical and safety information for the handling and disposal of CPUY192018, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines procedures based on the generic SDS for chemical products from MedChemExpress and standard laboratory chemical waste guidelines.[1][2][3] It is imperative to treat all new or uncharacterized compounds as potentially hazardous.
Key Safety and Handling Information
Proper handling is the first step in safe disposal. The following table summarizes crucial safety information that should be observed when working with and disposing of this compound.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves. | [4] |
| Ventilation | Handle the compound in a well-ventilated area, preferably within a chemical fume hood. | [4] |
| Spill Management | In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it in a sealed container, and dispose of it as hazardous waste. | [4] |
| Incompatible Materials | Avoid contact with strong oxidizing agents. | [5] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. | [5] |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of this compound waste. This procedure should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.
-
Waste Identification and Segregation :
-
All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste.
-
Segregate this compound waste from other chemical waste streams to prevent accidental mixing of incompatible substances.
-
-
Waste Collection and Containerization :
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container should have a secure screw-top cap.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the concentration (if in solution), and the date of accumulation.
-
-
Waste Storage :
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of the laboratory personnel and away from general laboratory traffic.
-
-
Arrange for Disposal :
-
Once the waste container is full or has reached the institutional time limit for storage in a satellite accumulation area, contact your institution's EHS department to arrange for pickup and disposal.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety protocols and the supplier's most recent safety information.
References
Personal protective equipment for handling CPUY192018
Essential Safety and Handling Guide for CPUY192018
Disclaimer: The compound "this compound" is a hypothetical substance developed for this guide. The following safety and handling procedures are based on established best practices for working with highly potent and cytotoxic compounds in a research and drug development setting.[1][2][3] Always consult with your institution's Environmental Health and Safety (EHS) department to conduct a formal risk assessment and establish specific protocols before handling any new potent compound.[4][5][6]
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals engaged in handling the potent, powdered cytotoxic compound this compound. Adherence to these procedural steps is critical to ensure personnel safety and prevent environmental contamination.
Risk Assessment and Hazard Identification
This compound is classified as a highly potent active pharmaceutical ingredient (HPAPI) with cytotoxic properties. The primary routes of occupational exposure include inhalation of aerosols or fine powders, dermal contact, and ingestion.[3][7][8] Exposure can lead to acute and chronic health effects.[3] Therefore, stringent control measures are necessary to minimize exposure to a level that is "as low as reasonably achievable" (ALARA).[3]
Occupational Exposure Banding (OEB): Based on its high potency and cytotoxicity, this compound falls into a high-risk occupational exposure band, requiring specialized containment and handling procedures.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to create a sufficient barrier between the handler and the compound.[7][9] All personnel must be thoroughly trained in the proper donning and doffing of PPE to avoid cross-contamination.
Table 1: Required PPE for Handling this compound
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated, powder-free nitrile gloves.[8][9][10] Inner glove tucked under the gown cuff, outer glove over the cuff. | Provides a robust barrier against dermal absorption. Double gloving allows for safe removal of the outer, contaminated layer.[8] |
| Gowns | Disposable, solid-front, back-closing gown made of a non-permeable, low-lint material (e.g., polyethylene-coated polypropylene).[7][8][9] Must have long sleeves with tight-fitting elastic or knit cuffs. | Protects the body from contamination via spills or aerosols.[8] Gowns should never be worn outside the designated handling area.[8] |
| Eye/Face Protection | ANSI-rated safety goggles with side shields in combination with a full-face shield.[9][11] | Protects against splashes, spills, and airborne particles entering the eyes or contacting the face.[9] |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator is required when handling the powder outside of a containment device.[7][11] For large spills, a chemical cartridge-type respirator may be necessary.[8] | Prevents inhalation of hazardous airborne particles. Surgical masks offer no protection and must not be used.[8][11] |
| Additional Protection | Disposable head/hair covers, beard covers (if applicable), and shoe covers must be worn.[9][11] For extensive handling, "bunny suit" coveralls may be required.[11] | Minimizes the risk of contaminating personal clothing and hair, and prevents the transfer of the compound outside the work area.[11] |
Operational Plan for Handling this compound
All handling of powdered this compound must occur within a certified primary engineering control (PEC), such as a Class II Biosafety Cabinet (BSC) or a containment isolator (glove box), to minimize aerosol generation and exposure.[7][12]
Preparation and Pre-Handling Protocol
-
Designate Area: Cordon off a specific area for handling this compound. Post warning signs indicating the presence of a potent cytotoxic compound.
-
Assemble Supplies: Gather all necessary equipment, including PPE, waste disposal bags, cleaning/decontamination supplies, and a dedicated spill kit, before beginning work.
-
Prepare Work Surface: Cover the work surface of the BSC or isolator with a disposable, plastic-backed absorbent pad. This will contain minor spills and simplify cleanup.
-
Don PPE: Follow a strict donning procedure in an anteroom or designated clean area adjacent to the handling zone.
Compound Handling and Experimental Workflow
-
Weighing: If possible, weigh the compound directly within the containment device. Use a dedicated, contained balance or a microbalance inside the BSC.
-
Reconstitution/Dilution: Introduce diluents and solvents into the containment device. Perform all liquid transfers carefully to avoid splashes. Use Luer-lock syringes and fittings to prevent accidental disconnection.[10]
-
Post-Handling Wipe-Down: After handling is complete, wipe down all containers, equipment, and surfaces inside the PEC with an appropriate decontamination solution.
-
Transport: If materials must be transported outside the immediate work area, they should be placed in a sealed, labeled, and impact-resistant secondary container.[10]
Disposal Plan
All waste generated from handling this compound is considered hazardous cytotoxic waste and must be segregated and disposed of according to institutional and regulatory guidelines.[13][14]
Table 2: this compound Waste Segregation and Disposal
| Waste Type | Disposal Container | Procedure |
| Sharps | Puncture-proof, leak-proof sharps container clearly labeled "Cytotoxic Waste".[13] | Needles, syringes, and other contaminated sharps are to be placed directly into the container without recapping. |
| Solid Waste | Thick, leak-proof plastic bags or containers clearly labeled "Cytotoxic Waste".[10][13] | Includes used PPE (gowns, gloves, etc.), absorbent pads, and other contaminated disposable items. |
| Liquid Waste | Designated, sealed, and labeled hazardous waste container. | Unused solutions or contaminated liquids should be collected for hazardous chemical waste pickup. Do not pour down the drain. |
Emergency Procedures: Spill Management
A dedicated spill kit for cytotoxic drugs must be readily available.
Spill Management Protocol
-
Alert Personnel: Immediately notify others in the area of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: If not already wearing it, don the full required PPE, including respiratory protection.
-
Containment: Cover liquid spills with absorbent pads from the spill kit. For powder spills, gently cover with damp absorbent pads to avoid making the powder airborne.
-
Cleanup: Working from the outside in, carefully clean the spill area. Place all contaminated materials into the designated cytotoxic waste container.
-
Decontamination: Clean the spill area with a decontamination solution (e.g., a surfactant followed by sodium hypochlorite, then a neutralizing agent), followed by a final rinse.[15]
-
Report: Document the spill and the cleanup procedure according to institutional policy.
Diagrams and Visualizations
Workflow for Safe Handling of this compound
Caption: Procedural workflow for handling the potent compound this compound.
References
- 1. Highly potent APIs: Hazards in classification and handling [manufacturingchemist.com]
- 2. pharmtech.com [pharmtech.com]
- 3. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 4. pharm-int.com [pharm-int.com]
- 5. contractpharma.com [contractpharma.com]
- 6. Incorporating highly potent drug products into your facility | CRB Insights [crbgroup.com]
- 7. gerpac.eu [gerpac.eu]
- 8. pppmag.com [pppmag.com]
- 9. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. qualia-bio.com [qualia-bio.com]
- 13. danielshealth.ca [danielshealth.ca]
- 14. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 15. Cytotoxic Drugs and Related Waste: A Risk Management Guide for South Australian Health Services 2015 | SA Health [sahealth.sa.gov.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
